Antiarol
説明
Structure
3D Structure
特性
IUPAC Name |
3,4,5-trimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCDZPUMZAZMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214405 | |
| Record name | 3,4,5-Trimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-71-7 | |
| Record name | 3,4,5-Trimethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXG8D4R582 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Antiarol: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiarol, scientifically known as 3,4,5-trimethoxyphenol, is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its role in cellular signaling pathways, particularly in the context of inflammation.
Natural Sources of this compound
This compound has been identified in several plant species, primarily within the families Moraceae and Bixaceae. The two principal sources documented in the scientific literature are:
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Antiaris toxicaria : A tree belonging to the mulberry family (Moraceae), famously known for the toxic latex of some subspecies used in the preparation of arrow poisons. This compound has been isolated from the latex of this plant.
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Cochlospermum vitifolium : A member of the Bixaceae family, this plant is used in traditional medicine for various ailments. This compound has been successfully isolated from the bark of this species.
Isolation and Purification of this compound
While specific, detailed protocols for the isolation of this compound with quantitative yields are not extensively published, a general methodology can be established based on standard phytochemical techniques for the separation of phenolic compounds from plant matrices. The following protocols are representative and may require optimization depending on the specific plant material and desired purity.
Table 1: Quantitative Data for this compound Isolation (Illustrative)
| Parameter | Antiaris toxicaria (Latex) | Cochlospermum vitifolium (Bark) | Reference |
| Extraction Solvent | Ethanol (B145695) | Methanol (B129727) | General Knowledge |
| Extraction Method | Maceration | Soxhlet Extraction | General Knowledge |
| Typical Yield (crude extract) | Not Reported | Not Reported | - |
| Purity (after chromatography) | Not Reported | Not Reported | - |
Experimental Protocol 1: Isolation of this compound from Antiaris toxicaria Latex
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Collection and Preparation of Latex: Collect the latex from Antiaris toxicaria and immediately dissolve it in ethanol to prevent coagulation and denaturation of compounds.
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Extraction:
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Macerate the ethanolic solution of the latex for 24-48 hours at room temperature with occasional stirring.
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Filter the mixture to remove any solid debris.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
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Fractionation:
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Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
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Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound, being a moderately polar phenol, is expected to be enriched in the ethyl acetate fraction.
-
-
Purification by Column Chromatography:
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Subject the dried ethyl acetate fraction to column chromatography on silica (B1680970) gel.
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Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light or with a suitable staining reagent (e.g., vanillin-sulfuric acid).
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Pool the fractions containing the compound of interest.
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-
Final Purification:
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Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as methanol and water to obtain pure this compound.
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-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Experimental Protocol 2: Isolation of this compound from Cochlospermum vitifolium Bark
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Preparation of Plant Material:
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Collect the bark of Cochlospermum vitifolium, air-dry it in the shade, and then grind it into a coarse powder.
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-
Extraction:
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Perform Soxhlet extraction of the powdered bark with methanol for 24-48 hours.
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Concentrate the methanolic extract under reduced pressure to obtain the crude extract.
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-
Fractionation and Purification:
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Follow the same fractionation and purification steps as described in Protocol 1 (steps 3-6) to isolate and purify this compound from the crude methanolic extract.
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Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties. Research indicates that it exerts these effects by modulating key cellular signaling pathways involved in the inflammatory response.
Suppression of MAPK and NF-κB Signaling Pathways
Studies have shown that this compound can suppress inflammation induced by lipopolysaccharide (LPS) in macrophage cell lines (e.g., RAW 264.7) by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are critical regulators of pro-inflammatory gene expression.
Caption: MAPK Signaling Pathway and this compound Inhibition.
Caption: NF-κB Signaling Pathway and this compound Inhibition.
Experimental Workflow: Investigating the Anti-inflammatory Effects of this compound
The following workflow outlines a typical experimental approach to characterize the anti-inflammatory properties of this compound.
Caption: Experimental Workflow for In Vitro Anti-inflammatory Assays.
Detailed Methodologies for Key Experiments:
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Cell Culture and Treatment:
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Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
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Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis).
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Pre-treat cells with varying concentrations of this compound for 1-2 hours.
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Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
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Nitric Oxide (NO) Assay (Griess Assay):
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After treatment, collect the cell culture supernatant.
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Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
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Incubate at room temperature for 10-15 minutes.
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Measure the absorbance at 540 nm using a microplate reader.
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Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
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Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
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Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
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Western Blot Analysis:
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Lyse the treated cells and determine the protein concentration using a BCA or Bradford assay.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
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Incubate the membrane with primary antibodies against phosphorylated and total forms of MAPK proteins (ERK, JNK, p38) and NF-κB pathway proteins (IκBα, p65).
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Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Conclusion
This compound is a promising natural product with documented anti-inflammatory properties. Its presence in readily available plant sources like Antiaris toxicaria and Cochlospermum vitifolium makes it an accessible compound for further research. The provided generalized isolation protocols offer a starting point for its purification, and the detailed experimental workflows can guide the investigation of its biological activities. Further research is warranted to establish optimized and scalable isolation procedures and to fully elucidate the therapeutic potential of this compound in inflammatory diseases.
Arzanol's Mechanism of Action in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arzanol, a natural phloroglucinol (B13840) α-pyrone isolated from Helichrysum italicum, has emerged as a promising anti-inflammatory agent with a multi-targeted mechanism of action. This document provides an in-depth technical overview of Arzanol's core anti-inflammatory activities, focusing on its dual inhibition of the arachidonic acid cascade and its suppression of the pivotal NF-κB signaling pathway. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.
Core Mechanisms of Anti-Inflammatory Action
Arzanol exerts its anti-inflammatory effects primarily through two distinct, yet interconnected, mechanisms: the inhibition of pro-inflammatory eicosanoid production and the suppression of the master inflammatory transcription factor, NF-κB.
Dual Inhibition of the Arachidonic Acid Cascade
Arzanol is a potent dual inhibitor of two key enzymes in the arachidonic acid metabolic pathway: microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[1][2] This dual inhibitory action is significant as it simultaneously blocks the production of two major classes of inflammatory mediators: prostaglandins (B1171923) (PGs) and leukotrienes (LTs).
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Inhibition of mPGES-1: Arzanol is a particularly potent inhibitor of mPGES-1, the terminal enzyme responsible for the synthesis of prostaglandin E2 (PGE2).[1] PGE2 is a key mediator of inflammation, contributing to vasodilation, increased vascular permeability, pain, and fever.[3] Arzanol's inhibition of mPGES-1 is more pronounced than its effect on cyclooxygenase-2 (COX-2), suggesting a more targeted approach to reducing PGE2 levels with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1]
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Inhibition of 5-Lipoxygenase (5-LOX): Arzanol also effectively inhibits 5-LOX, the enzyme that catalyzes the initial steps in the biosynthesis of leukotrienes.[1] Leukotrienes, particularly LTB4, are potent chemoattractants for neutrophils and other immune cells, promoting their infiltration into inflamed tissues.[4] By inhibiting 5-LOX, Arzanol can reduce the recruitment of inflammatory cells to the site of inflammation.
Suppression of the NF-κB Signaling Pathway
Arzanol is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[7] In unstimulated cells, NF-κB is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[7] This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes.[7] Arzanol's inhibition of NF-κB activation effectively dampens this entire inflammatory cascade.[5][6]
Attenuation of Pro-inflammatory Cytokine Production
A direct consequence of NF-κB inhibition is the reduced production of pro-inflammatory cytokines. Arzanol has been shown to significantly decrease the release of key cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α) from stimulated immune cells.[5][6] These cytokines play a central role in amplifying and sustaining the inflammatory response.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding Arzanol's inhibitory activities from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of Arzanol
| Target | Assay System | IC50 Value | Reference |
| mPGES-1 | Cell-free assay | 0.4 µM | [1] |
| 5-LOX | Neutrophils | 2.3 - 9 µM | [1] |
| COX-1 | Cell-free assay | 2.3 - 9 µM | [1] |
| COX-2 derived PGE2 | In vitro assay | 2.3 - 9 µM | [1] |
| NF-κB Activation | Jurkat T cells | ~5 µg/mL | [5] |
| IL-1β Release | LPS-stimulated human monocytes | 5.6 µM | [8] |
| TNF-α Release | LPS-stimulated human monocytes | 9.2 µM | [8] |
| IL-6 Release | LPS-stimulated human monocytes | Data not available | [5][6] |
| IL-8 Release | LPS-stimulated human monocytes | Data not available | [5][6] |
Table 2: In Vivo Anti-Inflammatory Efficacy of Arzanol
| Experimental Model | Animal | Dosage | Parameter | Inhibition/Reduction | Reference |
| Carrageenan-induced pleurisy | Rat | 3.6 mg/kg, i.p. | Exudate Formation | 59% | [5] |
| Cell Infiltration | 48% | [5] | |||
| PGE2 Levels | 47% | [5] | |||
| LTB4 Levels | 31% | [5] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Arzanol and a representative experimental workflow.
Caption: Arzanol's dual inhibition of the arachidonic acid cascade.
Caption: Arzanol's inhibition of the NF-κB signaling pathway.
Caption: A representative workflow for investigating Arzanol's effect on the MAPK pathway.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the anti-inflammatory activity of Arzanol. These should be optimized for specific laboratory conditions and reagents.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Arzanol on mPGES-1.
Materials:
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Recombinant human mPGES-1
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Prostaglandin H2 (PGH2) substrate
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Glutathione (GSH)
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Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)
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Arzanol (dissolved in a suitable solvent, e.g., DMSO)
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Stop solution (e.g., a solution containing a reducing agent like SnCl2)
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PGE2 ELISA kit
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96-well microplate
Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding the assay buffer, GSH, and recombinant mPGES-1.
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Add various concentrations of Arzanol or the vehicle control to the respective wells.
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Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).
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Initiate the enzymatic reaction by adding the PGH2 substrate.
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Incubate for a short period (e.g., 1-2 minutes) at the appropriate temperature (e.g., 37°C).
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Stop the reaction by adding the stop solution.
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Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
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Calculate the percentage of inhibition for each concentration of Arzanol and determine the IC50 value.
5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Arzanol on 5-LOX.
Materials:
-
Human polymorphonuclear leukocytes (PMNLs) or a cell line expressing 5-LOX
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Arachidonic acid
-
Calcium ionophore (e.g., A23187)
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Assay buffer (e.g., PBS with calcium)
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Arzanol (dissolved in a suitable solvent)
-
Extraction solvent (e.g., methanol)
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HPLC system for leukotriene B4 (LTB4) analysis
Procedure:
-
Isolate and resuspend PMNLs in the assay buffer.
-
Pre-incubate the cells with various concentrations of Arzanol or the vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Stimulate the cells with arachidonic acid and calcium ionophore to induce 5-LOX activity.
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Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
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Terminate the reaction by adding a cold extraction solvent.
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Centrifuge to pellet the cell debris.
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Analyze the supernatant for LTB4 levels using reverse-phase HPLC.
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Calculate the percentage of LTB4 inhibition for each concentration of Arzanol and determine the IC50 value.
NF-κB Luciferase Reporter Assay
Objective: To assess the inhibitory effect of Arzanol on NF-κB activation in a cell-based system.
Materials:
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A suitable cell line (e.g., HEK293T, Jurkat)
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NF-κB luciferase reporter plasmid
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A constitutively active control plasmid (e.g., Renilla luciferase) for normalization
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Transfection reagent
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Cell culture medium
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An NF-κB activating agent (e.g., TNF-α, LPS)
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Arzanol (dissolved in a suitable solvent)
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Luciferase assay reagent
-
Luminometer
Procedure:
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Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
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Plate the transfected cells in a 96-well plate and allow them to adhere and recover.
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Pre-treat the cells with various concentrations of Arzanol or the vehicle control for a specified time (e.g., 1-2 hours).
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Stimulate the cells with the NF-κB activating agent.
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Incubate for an appropriate period to allow for luciferase expression (e.g., 6-24 hours).
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Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
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Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.
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Calculate the percentage of inhibition of NF-κB activation for each concentration of Arzanol and determine the IC50 value.
Measurement of Cytokine Inhibition in Human Monocytes
Objective: To quantify the effect of Arzanol on the production of pro-inflammatory cytokines.
Materials:
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Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
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Lipopolysaccharide (LPS)
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Cell culture medium
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Arzanol (dissolved in a suitable solvent)
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ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Isolate PBMCs or culture the monocytic cell line in a 96-well plate.
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Pre-treat the cells with various concentrations of Arzanol or the vehicle control for a specified time (e.g., 1-2 hours).
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Stimulate the cells with LPS (e.g., 1 µg/mL).
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Incubate for a suitable period to allow for cytokine production and secretion (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
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Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
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Calculate the percentage of cytokine inhibition for each concentration of Arzanol and determine the IC50 values.
Carrageenan-Induced Pleurisy in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of Arzanol.
Materials:
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Male Wistar rats
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Carrageenan solution (e.g., 1% in sterile saline)
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Arzanol for intraperitoneal (i.p.) injection
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Anesthetic
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Heparinized saline
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Materials for cell counting and PGE2/LTB4 analysis
Procedure:
-
Administer Arzanol (e.g., 3.6 mg/kg) or the vehicle control via i.p. injection to the rats.
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After a specified pre-treatment time (e.g., 1 hour), induce pleurisy by injecting carrageenan into the pleural cavity under light anesthesia.
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At a defined time point after carrageenan injection (e.g., 4 hours), euthanize the animals.
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Carefully open the thoracic cavity and collect the pleural exudate by washing the cavity with heparinized saline.
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Measure the volume of the collected exudate.
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Centrifuge the exudate to separate the cells from the supernatant.
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Count the total number of leukocytes in the cell pellet.
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Use the supernatant to measure the levels of PGE2 and LTB4 using ELISA or other appropriate methods.
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Compare the results from the Arzanol-treated group with the vehicle-treated control group to determine the percentage of inhibition of exudate volume, cell infiltration, and mediator production.
Future Research Directions
While the primary mechanisms of Arzanol's anti-inflammatory action are well-documented, further research is warranted in several areas:
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MAPK Signaling Pathway: The direct effect of Arzanol on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38, JNK, and ERK) has not been extensively studied. As these pathways are often upstream of NF-κB and also play a critical role in inflammation, investigating whether Arzanol modulates the phosphorylation of these kinases would provide a more complete understanding of its mechanism of action.
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Clinical Trials: To date, the evaluation of Arzanol's efficacy has been limited to preclinical studies. Well-designed clinical trials are necessary to establish its safety and therapeutic potential in human inflammatory conditions.
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Pharmacokinetics and Bioavailability: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of Arzanol is crucial for its development as a therapeutic agent.
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Synergistic Effects: Investigating the potential synergistic or additive anti-inflammatory effects of Arzanol in combination with other anti-inflammatory agents could lead to the development of more effective treatment strategies.
Conclusion
Arzanol is a compelling natural product with a well-defined, multi-targeted mechanism of action against inflammation. Its dual inhibition of mPGES-1 and 5-LOX, coupled with its potent suppression of the NF-κB signaling pathway, positions it as a promising candidate for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide offer a solid foundation for further research and development of this remarkable compound.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Antiarol and its Rutinoside Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Antiarol (3,4,5-trimethoxyphenol) and its naturally occurring glycoside, this compound rutinoside. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
This compound, chemically known as 3,4,5-trimethoxyphenol, is a phenolic compound characterized by a benzene (B151609) ring substituted with one hydroxyl and three methoxy (B1213986) groups. It serves as the aglycone for its rutinoside derivative. This compound rutinoside is a glycoside where the hydroxyl group of this compound is attached to a rutinose sugar moiety (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose).
Table 1: Chemical Identification of this compound and this compound Rutinoside
| Identifier | This compound (3,4,5-trimethoxyphenol) | This compound Rutinoside |
| CAS Number | 642-71-7[1] | 261351-23-9 |
| Molecular Formula | C₉H₁₂O₄[1] | C₂₁H₃₂O₁₃ |
| IUPAC Name | 3,4,5-trimethoxyphenol | 2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
| Synonyms | This compound, 3,4,5-Trimethoxyphenol | This compound rutiside, 3,4,5-Trimethoxyphenyl rutinoside |
Physicochemical Properties
The physicochemical properties of this compound and this compound rutinoside are summarized in the tables below, providing key data for experimental design and formulation development.
Table 2: Physicochemical Properties of this compound (3,4,5-trimethoxyphenol)
| Property | Value |
| Molecular Weight | 184.19 g/mol [1] |
| Appearance | Slightly brown powder |
| Melting Point | 145-149 °C |
| Boiling Point | 283 °C (estimated) |
| Solubility | Soluble in chloroform, DMSO |
| pKa | 9.72 ± 0.23 (Predicted) |
Table 3: Physicochemical Properties of this compound Rutinoside
| Property | Value |
| Molecular Weight | 492.47 g/mol |
| Appearance | Colorless crystalline solid with a bitter taste |
| Melting Point | 117-120 °C |
| Specific Rotation | -98° (c=0.05 in MeOH) |
| Solubility | Low solubility in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |
Synthesis and Isolation
Synthesis of this compound (3,4,5-trimethoxyphenol)
This compound can be synthesized through various methods. One common approach involves the Baeyer-Villiger oxidation of 3,4,5-trimethoxybenzaldehyde, followed by hydrolysis.[1] Another documented method starts from 3,4,5-trimethoxybenzoic acid, proceeding through halogenation, ammonolysis, Hoffman rearrangement, diazotization, and finally hydrolysis to yield 3,4,5-trimethoxyphenol.[2][3]
Isolation of this compound Rutinoside
This compound rutinoside is a naturally occurring compound that can be isolated from various plant sources, notably from the barks of Pinus yunnanensis. The general procedure involves extraction of the plant material with a suitable solvent, followed by chromatographic separation and purification.
Biological Activities and Potential Signaling Pathways
Antioxidant Activity
Both this compound and its rutinoside derivative exhibit antioxidant properties. This compound, as a phenolic compound, can directly scavenge free radicals by donating a hydrogen atom from its hydroxyl group. The antioxidant mechanism of flavonoids and their glycosides is often associated with the modulation of cellular signaling pathways such as the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.
Anti-inflammatory Activity
This compound rutinoside has been reported to possess anti-inflammatory properties. The anti-inflammatory effects of many flavonoids and their glycosides are mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a reduction in the production of inflammatory mediators like cytokines and prostaglandins.
Cytotoxic Activity
This compound rutinoside has demonstrated cytotoxic effects against certain cancer cell lines, such as A549 human lung cancer cells. The mechanism of cytotoxicity for many natural compounds involves the induction of apoptosis (programmed cell death). This can be initiated through the intrinsic (mitochondrial) pathway, which involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.
References
Arzanol: A Technical Guide to Biological Activity and Screening Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arzanol (B605599) is a natural polyphenol, specifically a prenylated phloroglucinol (B13840) α-pyrone heterodimer, first isolated from the Mediterranean plant Helichrysum italicum.[1][2] This compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, anticancer, and antiviral properties.[2][3] Its unique molecular structure allows it to interact with multiple biological targets, making it a promising candidate for further investigation and drug development.[1] This guide provides a comprehensive overview of Arzanol's biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Anti-inflammatory Activity
Arzanol demonstrates potent anti-inflammatory effects by targeting key nodes in the inflammatory cascade. Its primary mechanisms involve the inhibition of the NF-κB signaling pathway and the dual suppression of enzymes involved in the biosynthesis of pro-inflammatory lipid mediators.[1][4]
Mechanism of Action
Inhibition of NF-κB Pathway: Nuclear factor-κB (NF-κB) is a master regulator of inflammatory responses.[1] Arzanol inhibits the activation of the NF-κB signaling pathway, which in turn suppresses the transcription of numerous pro-inflammatory genes.[1][2] This inhibition prevents the release of key cytokines such as IL-1β, TNF-α, IL-6, and IL-8.[1][5]
Dual Inhibition of Eicosanoid Biosynthesis: Arzanol is a highly potent inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), the terminal enzyme responsible for producing the pro-inflammatory mediator prostaglandin E2 (PGE2).[6][7] It also inhibits 5-lipoxygenase (5-LOX), the enzyme that catalyzes the production of leukotrienes.[6][7] This dual action effectively blocks two major pathways of inflammatory mediator synthesis.
Quantitative Data: Anti-inflammatory and Enzyme Inhibition
| Target/Assay | Cell Line/System | IC50 / Effect | Reference |
| Enzyme Inhibition | |||
| mPGES-1 | Cell-free assay | 0.4 µM | [6] |
| 5-Lipoxygenase (5-LOX) | Neutrophils | 3.1 µM | [7] |
| Cyclooxygenase-1 (COX-1) | Cell-free assay | 9 µM | [6] |
| COX-2-derived PGE2 | In vitro assay | 2.3 - 9 µM | [6] |
| NF-κB Pathway | |||
| NF-κB Activation | T-cell line | 5 µM (approx. 12 µM) | [8] |
| Cytokine Release | |||
| IL-1β | Human Monocytes | 5.6 µM | [8] |
| TNF-α | Human Monocytes | 9.2 µM | [8] |
| IL-6 | Human Monocytes | 13.3 µM | [8] |
| IL-8 | Human Monocytes | 21.8 µM | [8] |
| Prostaglandin E2 (PGE2) | Human Monocytes | 18.7 µM | [8] |
| In Vivo Efficacy | |||
| Carrageenan-Induced Pleurisy | Rat model (3.6 mg/kg) | 59% exudate reduction | [1] |
| Carrageenan-Induced Pleurisy | Rat model (3.6 mg/kg) | 48% cell infiltration reduction | [1] |
| Carrageenan-Induced Pleurisy | Rat model (3.6 mg/kg) | 47% PGE2 inhibition | [1] |
Signaling Pathway Visualizations
Antioxidant Activity
Arzanol exhibits significant antioxidant properties through multiple mechanisms, including direct radical scavenging and protection against lipid peroxidation.[8][9]
Mechanism of Action
Arzanol's antioxidant capacity is attributed to its chemical structure, which features phenolic hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.[6] It is particularly effective at inhibiting lipid peroxidation, a key process in cellular damage induced by oxidative stress.[9][10] It has been shown to protect against oxidative damage in various in vitro systems, including the autoxidation of linoleic acid and cholesterol, as well as tert-butyl hydroperoxide (TBH)-induced stress in cell cultures.[1][9]
Quantitative Data: Antioxidant Efficacy
| Assay | System | Effect | Reference |
| Linoleic Acid Autoxidation | FeCl3/EDTA-mediated | Complete inhibition at 5 nmol | [1] |
| TBH-Induced Oxidative Stress | VERO cells (7.5 µM Arzanol) | 40% reduction in malondialdehyde (MDA) | [1][4] |
| LDL Lipid Peroxidation | Copper-induced human LDL | Significant protection, comparable to BHT and curcumin | [4][11] |
| In Vivo Lipid Peroxidation | Fe-NTA induced in rats (9 mg/kg) | Significant reduction of MDA and 7-ketocholesterol | [4] |
Anticancer Activity
Arzanol has demonstrated selective cytotoxic effects against various cancer cell lines while showing minimal impact on normal cells, indicating a favorable therapeutic window.[1]
Mechanism of Action
The anticancer activity of Arzanol is linked to its ability to modulate autophagy and mitochondrial function.[1] It exhibits complex, dual-stage effects on the autophagy pathway, initially inhibiting late-stage autophagic flux, which leads to the accumulation of autophagosomes and can trigger cell death in cancer cells.[1]
Quantitative Data: Cytotoxicity
| Cell Line | Cancer Type | IC50 / Effect | Reference |
| Caco-2 | Colon Carcinoma | 55% viability reduction at 100 µg/mL | [5] |
| HeLa | Cervical Carcinoma | 36% viability reduction at 200 µg/mL | [5] |
| B16F10 | Murine Melanoma | 95% viability reduction at 200 µg/mL | [5] |
| Normal Cell Lines | (e.g., VERO) | No significant cytotoxicity below 100 µM | [1] |
Antiviral Activity
Arzanol has been identified as a promising antiviral agent, with activity reported against Human Immunodeficiency Virus Type 1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][12]
Mechanism of Action
Anti-HIV Activity: Arzanol's anti-HIV-1 activity is directly linked to its inhibition of the NF-κB pathway.[1] The HIV-1 long terminal repeat (LTR), a region of the viral genome, contains binding sites for NF-κB. By inhibiting TNF-α induced NF-κB activation, Arzanol effectively suppresses HIV-1 LTR transactivation, a critical step for viral replication in T-cells.[1][12]
Anti-SARS-CoV-2 Activity: More recent studies have shown that Arzanol can inhibit human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis. As virus-infected cells have high metabolic requirements, inhibiting this host enzyme can limit viral replication.[13]
Quantitative Data: Antiviral Efficacy
| Virus | Assay / Cell Line | IC50 / Effect | Reference |
| HIV-1 | TNF-α induced LTR transactivation in T-cells | Concentration-dependent inhibition of luciferase activity | [1] |
| HIV-1 | Replication in T-cells | A pretreatment of Jurkat cells with 5-25 µM Arzanol resulted in a 35-65% concentration-dependent inhibition of viral replication. | [7] |
| SARS-CoV-2 | Cytopathic effect reduction (PRE+ treatment) | 18.8 µM | [13] |
| SARS-CoV-2 | Cytopathic effect reduction (POST+ treatment) | 15 µM | [13] |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Cell Culture and Transfection:
-
Seed HEK293 or HeLa cells in a 96-well white, clear-bottom plate at a density of ~30,000 cells/well.[12]
-
Transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).[3] Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Cell Lysis:
-
Luminescence Measurement:
-
Use a dual-luciferase assay system and a luminometer with injectors.
-
Inject the firefly luciferase substrate into the lysate and measure the luminescence (Signal A).
-
Subsequently, inject the Stop & Glo® reagent (which quenches the firefly reaction and provides the substrate for Renilla luciferase) and measure the luminescence (Signal B).[10]
-
-
Data Analysis:
-
Normalize the data by calculating the ratio of firefly to Renilla luminescence (Signal A / Signal B) for each well.
-
Calculate the percentage of inhibition by comparing the normalized values of Arzanol-treated wells to the TNF-α stimulated control. Plot the results to determine the IC50 value.
-
Cytotoxicity MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells (e.g., Caco-2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[16]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Arzanol in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Arzanol. Include a vehicle control (e.g., DMSO).[16]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11]
-
Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[9][17]
-
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the background absorbance from a cell-free control.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve to determine the IC50 value.[16]
-
In Vivo Carrageenan-Induced Pleurisy Model
This is a well-established animal model for evaluating the in vivo efficacy of acute anti-inflammatory agents.
-
Animal Dosing:
-
Administer Arzanol (e.g., 3.6 mg/kg) or a vehicle control to rats via intraperitoneal (i.p.) injection.[1]
-
-
Induction of Pleurisy:
-
After a set pre-treatment time, anesthetize the rats.
-
Inject a solution of 1% λ-carrageenan in saline (e.g., 0.2 mL) into the pleural cavity to induce acute inflammation.[18]
-
-
Sample Collection:
-
At a specified time point post-carrageenan injection (e.g., 4 hours), euthanize the animals.
-
Carefully open the chest cavity and rinse the pleural cavity with a heparinized saline solution.[18]
-
Collect the pleural exudate and measure its total volume.
-
-
Analysis:
-
Cell Infiltration: Centrifuge the exudate to pellet the cells. Resuspend the cells and count the total number of leukocytes (e.g., using a hemocytometer) to quantify inflammatory cell infiltration.
-
Mediator Analysis: Analyze the supernatant of the exudate for levels of inflammatory mediators like PGE2 and leukotrienes using methods such as ELISA or mass spectrometry.
-
-
Evaluation:
-
Compare the exudate volume, total leukocyte count, and mediator levels between the Arzanol-treated group and the vehicle control group to determine the percentage of inhibition.
-
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arzanol: A Review of Chemical Properties and Biological Activities [mdpi.com]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. naun.org [naun.org]
- 9. Evaluation of the antioxidant and cytotoxic activity of arzanol, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective role of arzanol against lipid peroxidation in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.uniupo.it [research.uniupo.it]
- 12. Arzanol, an anti-inflammatory and anti-HIV-1 phloroglucinol alpha-Pyrone from Helichrysum italicum ssp. microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Antiretroviral Therapy Reduces T-cell Activation and Immune Exhaustion Markers in Human Immunodeficiency Virus Controllers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.roehampton.ac.uk [pure.roehampton.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
3,4,5-Trimethoxyphenol synthesis pathway
An In-depth Technical Guide to the Synthesis of 3,4,5-Trimethoxyphenol
For researchers, scientists, and professionals in drug development, 3,4,5-trimethoxyphenol is a crucial intermediate in the synthesis of various bioactive molecules and pharmaceuticals, including resveratrol (B1683913) and baicalein.[1] Its privileged molecular structure is a cornerstone in drug discovery, lending itself to the creation of analogues with potential antitumor, antiviral, antimicrobial, and anti-inflammatory properties.[2] This guide provides a detailed overview of the primary synthesis pathways for 3,4,5-trimethoxyphenol, complete with experimental protocols, quantitative data, and process diagrams.
Core Synthesis Pathways
The synthesis of 3,4,5-trimethoxyphenol is most prominently achieved through two primary routes, starting from either 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde. An alternative pathway beginning with the more fundamental precursor, gallic acid, is also discussed.
Synthesis from 3,4,5-Trimethoxybenzoic Acid
This is a widely utilized and well-documented pathway that proceeds through several key transformations: halogenation, ammonolysis, Hofmann rearrangement, diazotization, and finally, hydrolysis to yield the target phenol.[3] This multi-step process offers a robust and scalable method for production.
Logical Workflow for Synthesis from 3,4,5-Trimethoxybenzoic Acid:
Caption: Synthesis of 3,4,5-Trimethoxyphenol from 3,4,5-Trimethoxybenzoic Acid.
Synthesis from 3,4,5-Trimethoxybenzaldehyde
This pathway utilizes a Baeyer-Villiger oxidation of 3,4,5-trimethoxybenzaldehyde.[2][4] While a more direct route, it is often associated with harsher reaction conditions and potentially lower yields compared to the benzoic acid route.[4]
Reaction Pathway for Baeyer-Villiger Oxidation:
Caption: Baeyer-Villiger oxidation of 3,4,5-trimethoxybenzaldehyde.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 3,4,5-trimethoxyphenol from 3,4,5-trimethoxybenzoic acid, providing a clear comparison of the efficiency of each step.
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| 1. Halogenation & Ammonolysis | 3,4,5-Trimethoxybenzoic Acid | 3,4,5-Trimethoxybenzamide | SOCl₂, DMF, CH₂Cl₂, Acetone (B3395972), 25% Ammonia (B1221849) | 90-95% | [5] |
| 2. Hofmann Rearrangement | 3,4,5-Trimethoxybenzamide | 3,4,5-Trimethoxyaniline | 12% NaOCl, 2M NaOH | 83.5-85% | [3][6] |
| 3. Diazotization & Hydrolysis | 3,4,5-Trimethoxyaniline | 3,4,5-Trimethoxyphenol | 10% H₂SO₄, NaNO₂, CuSO₄ | 80-85% | [3][6] |
| Overall | 3,4,5-Trimethoxybenzoic Acid | 3,4,5-Trimethoxyphenol | - | 58-66% | [3][6] |
Detailed Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of 3,4,5-trimethoxyphenol from 3,4,5-trimethoxybenzoic acid.
Step 1: Synthesis of 3,4,5-Trimethoxybenzamide[5]
-
To a mixture of 106.0 g (0.5 mol) of 3,4,5-trimethoxybenzoic acid in 200 ml of CH₂Cl₂, add 0.2 ml of DMF and 45 ml of SOCl₂.
-
Stir the reaction mixture at 45°C for 3 hours. Absorb the generated gases in an aqueous alkali solution.
-
Evaporate the solvent CH₂Cl₂ and excess SOCl₂ under reduced pressure to obtain a pale-yellow solid residue of 3,4,5-trimethoxybenzoyl chloride.
-
Dissolve the residue in 100 ml of dry acetone at room temperature and slowly add it to 92 ml of 25% ammonia at 0°C with vigorous stirring.
-
Stir the mixture for another hour at 0°C.
-
Collect the solid and recrystallize it from water to yield colorless needles of 3,4,5-trimethoxybenzamide.
-
Yield: 95.0 g (90%)
-
Melting Point: 173–175°C
Step 2: Synthesis of 3,4,5-Trimethoxyaniline (Hofmann Rearrangement)[5][6]
-
Add 160.0 g (0.75 mol) of 3,4,5-trimethoxybenzamide in portions over 30 minutes to a solution of 600 ml of 12% commercial sodium hypochlorite (B82951) and 600 ml of 2 M NaOH.
-
Vigorously stir the reaction mixture, maintaining the temperature below 25°C, until TLC shows the disappearance of the starting material.
-
Heat the reaction mixture to 100°C with stirring.
-
After cooling, the product can be isolated.
Step 3: Synthesis of 3,4,5-Trimethoxyphenol (Diazotization and Hydrolysis)[5][6]
-
To a solution of 91.5 g (0.5 mol) of 3,4,5-trimethoxyaniline in 2000 ml of 10% H₂SO₄, cooled to 15°C, add dropwise a solution of 35.0 g (0.5 mol) of NaNO₂ in 200 ml of water over 30 minutes.
-
After the addition is complete, stir the reaction mixture for another 2–3 hours at 10–15°C to form the diazonium salt solution. (CAUTION: Diazonium salts can be explosive and should be handled with care) .
-
Slowly add the diazonium salt solution dropwise into a boiling solution of 1500 ml of 10% H₂SO₄ and 200 g of CuSO₄ over 2 hours.
-
After the addition is complete, continue to boil for an additional 30 minutes.
-
Cool the mixture to room temperature and extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from 20% ethanol (B145695) to obtain 3,4,5-trimethoxyphenol as an off-white crystalline solid.
-
Crude Product Yield: 80-85%
-
Melting Point: 144-145°C
Alternative Starting Material: Gallic Acid
Gallic acid can serve as a cost-effective starting material for the synthesis of 3,4,5-trimethoxybenzoic acid, which then feeds into the pathway described above. The initial step involves the methylation of the three hydroxyl groups of gallic acid. This can be achieved using reagents such as dimethyl sulfate in the presence of a base like potassium carbonate.[7][8] One-step methods to produce methyl 3,4,5-trimethoxybenzoate (B1228286) directly from gallic acid have also been developed.[9]
References
- 1. Page loading... [guidechem.com]
- 2. 3,4,5-Trimethoxyphenol|CAS 642-71-7|High Purity [benchchem.com]
- 3. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents [patents.google.com]
- 4. An Alternate Preparation of 3,4,5-Trimethoxyphenol | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. 3,4,5-Trimethoxy benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
Arzanol: A Technical Whitepaper on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arzanol, a natural phloroglucinol (B13840) α-pyrone derived from Helichrysum italicum, has emerged as a promising anti-inflammatory agent with a multi-pronged mechanism of action. This document provides a comprehensive technical overview of the anti-inflammatory properties of Arzanol, with a focus on its molecular targets, preclinical efficacy, and detailed experimental methodologies. Quantitative data from key studies are summarized to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to provide a clear understanding of its therapeutic potential.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, driving a significant need for novel anti-inflammatory therapeutics. Arzanol has been identified as a potent anti-inflammatory compound that inhibits key inflammatory mediators.[1][2][3] It demonstrates a unique profile by dually inhibiting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, offering a broader spectrum of activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4] This whitepaper delves into the core mechanisms of Arzanol's anti-inflammatory effects, presenting key preclinical data and methodologies for its evaluation.
Mechanism of Action
Arzanol exerts its anti-inflammatory effects through the modulation of several key signaling pathways and enzymes involved in the inflammatory cascade.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[5] Arzanol has been shown to be a potent inhibitor of NF-κB activation.[1][4][6] By preventing the activation of NF-κB, Arzanol effectively suppresses the downstream production of a wide array of inflammatory mediators, including cytokines and chemokines.[2][3]
Dual Inhibition of mPGES-1 and 5-LOX
Arzanol demonstrates a significant inhibitory effect on two key enzymes in the eicosanoid biosynthesis pathway: microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[4]
-
mPGES-1 Inhibition: mPGES-1 is a terminal enzyme responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[7] Arzanol is a potent inhibitor of mPGES-1, thereby directly reducing PGE2 synthesis.[2]
-
5-LOX Inhibition: 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are powerful chemoattractants and mediators of inflammation.[8][9] Arzanol's inhibition of 5-LOX leads to a decrease in the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4).
Quantitative Data Summary
The following tables summarize the key quantitative data on the anti-inflammatory activity of Arzanol from preclinical studies.
Table 1: In Vitro Inhibitory Activity of Arzanol
| Target | Assay System | IC50 (µM) | Reference |
| NF-κB | Luciferase reporter assay in a T cell line | ~12 | [4] |
| mPGES-1 | Cell-free assay using microsomes from IL-1β-stimulated A549 cells | 0.4 | |
| 5-LOX | Neutrophil assay | 3.1 | [4] |
| COX-1 | In vitro enzyme assay | 9 | |
| COX-2 derived PGE2 | In vitro enzyme assay | 2.3-9 | |
| IL-1β release | LPS-stimulated primary monocytes | 5.6 - 21.8 | [6] |
| TNF-α release | LPS-stimulated primary monocytes | 5.6 - 21.8 | [6] |
| IL-6 release | LPS-stimulated primary monocytes | 5.6 - 21.8 | [6] |
Table 2: In Vivo Anti-inflammatory Efficacy of Arzanol
| Animal Model | Administration | Dosage | Effect | Reference |
| Carrageenan-induced pleurisy in rats | Intraperitoneal (i.p.) | 3.6 mg/kg | - 59% reduction in exudate formation- 48% reduction in cell infiltration- 47% inhibition of PGE2 levels- 31% reduction in leukotriene levels | [1][4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of Arzanol.
NF-κB Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or Jurkat T cells) in appropriate media.
-
Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of Arzanol (e.g., 0.1 to 100 µM) for 1-2 hours.
-
-
Stimulation:
-
Induce NF-κB activation by stimulating the cells with an appropriate agonist, such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL.
-
-
Incubation:
-
Incubate the cells for 6-8 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition for each Arzanol concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Arzanol concentration.
-
mPGES-1 and 5-LOX Inhibition Assays
mPGES-1 Inhibition Assay (Cell-Free):
-
Preparation of Microsomes:
-
Culture A549 cells and stimulate with IL-1β (10 ng/mL) for 24 hours to induce mPGES-1 expression.
-
Harvest the cells and prepare microsomal fractions by differential centrifugation.
-
-
Inhibition Assay:
-
Pre-incubate the microsomal preparation with varying concentrations of Arzanol for 15 minutes at 4°C.
-
Initiate the enzymatic reaction by adding the substrate, PGH2 (10 µM).
-
Incubate for 60 seconds at 4°C.
-
Terminate the reaction by adding a stop solution (e.g., FeCl2).
-
-
Quantification of PGE2:
-
Measure the amount of PGE2 produced using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value.
-
5-LOX Inhibition Assay (Intact Neutrophils):
-
Isolation of Neutrophils:
-
Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
-
Inhibition Assay:
-
Pre-incubate the isolated neutrophils with varying concentrations of Arzanol for 15 minutes at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., A23187, 5 µM) and arachidonic acid (20 µM).
-
Incubate for 10 minutes at 37°C.
-
-
Quantification of LTB4:
-
Terminate the reaction and extract the lipid mediators.
-
Quantify the production of LTB4 using an ELISA kit or by LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Carrageenan-Induced Pleurisy in Rats
-
Animal Model:
-
Use male Wistar rats (200-250 g).
-
-
Compound Administration:
-
Administer Arzanol (e.g., 3.6 mg/kg) or vehicle intraperitoneally 1 hour before the induction of pleurisy.
-
-
Induction of Pleurisy:
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the pleural cavity of the rats.
-
-
Sample Collection:
-
After 4 hours, euthanize the animals and collect the pleural exudate.
-
-
Analysis:
-
Measure the volume of the exudate.
-
Determine the total and differential leukocyte counts in the exudate.
-
Measure the concentrations of PGE2 and LTB4 in the exudate using ELISA kits.
-
-
Data Analysis:
-
Compare the results from the Arzanol-treated group with the vehicle-treated control group to determine the percentage of inhibition of inflammation.
-
Conclusion
Arzanol is a novel and potent anti-inflammatory agent with a well-defined, multi-target mechanism of action. Its ability to dually inhibit mPGES-1 and 5-LOX, in addition to its potent suppression of the NF-κB signaling pathway, positions it as a promising candidate for the development of new therapies for a wide range of inflammatory diseases. The preclinical data presented in this whitepaper provide a strong rationale for further investigation and clinical development of Arzanol and its derivatives. The detailed experimental protocols outlined herein offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compelling natural product.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. fntest.cn [fntest.cn]
- 8. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Antioxidant Capacity of Antiarol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiarol, chemically known as 3,4,5-trimethoxyphenol, is a phenolic compound that has garnered interest for its potential biological activities, including its capacity as an antioxidant. As a derivative of phenol (B47542), its structure suggests an ability to scavenge free radicals and modulate cellular oxidative stress, making it a person of interest in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the antioxidant capacity of this compound, detailing its chemical properties, the mechanisms behind its antioxidant action, relevant experimental protocols for assessing its efficacy, and its potential influence on key cellular signaling pathways involved in the oxidative stress response.
Chemical Structure and Properties
This compound is a simple phenolic compound with the following chemical structure:
-
Chemical Formula: C₉H₁₂O₄
-
Molecular Weight: 184.19 g/mol
-
IUPAC Name: 3,4,5-trimethoxyphenol
The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. The hydroxyl (-OH) group on the aromatic ring is the primary site of radical scavenging activity. The presence of electron-donating methoxy (B1213986) (-OCH₃) groups on the benzene (B151609) ring can influence the stability of the resulting phenoxyl radical, thereby affecting the compound's antioxidant potential.
Mechanisms of Antioxidant Action
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The principal mechanisms include:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical (R•), thereby quenching the radical and forming a stable phenoxyl radical. The stability of this phenoxyl radical is crucial and is influenced by the delocalization of the unpaired electron across the aromatic ring.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): In this mechanism, the phenol first transfers an electron to the free radical, forming a radical cation and an anion. The radical cation then deprotonates to form the stable phenoxyl radical.
The efficiency of these mechanisms is dependent on factors such as the bond dissociation enthalpy of the O-H bond, the ionization potential of the phenol, and the stability of the resulting phenoxyl radical.
In Vitro Antioxidant Capacity of this compound
A comprehensive literature search did not yield specific quantitative data (IC₅₀ values or Trolox equivalents) for the antioxidant capacity of this compound from DPPH, ABTS, FRAP, or ORAC assays. However, it is often described as having moderate DPPH free radical scavenging activity. For context, the following table provides a summary of these common antioxidant assays and typical values for other phenolic compounds.
Table 1: Summary of Common In Vitro Antioxidant Capacity Assays
| Assay | Principle | Measurement | Typical Values for Phenolic Compounds |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored. | Decrease in absorbance at ~517 nm. Results are often expressed as IC₅₀ (the concentration required to scavenge 50% of DPPH radicals). | IC₅₀ values can range from <10 µM (highly active) to >100 µM. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored. | Decrease in absorbance at ~734 nm. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). | TEAC values can vary widely depending on the structure of the phenolic compound. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored. | Increase in absorbance at ~593 nm. Results are expressed as µmol Fe²⁺ equivalents or Trolox equivalents. | Values are dependent on the reducing potential of the compound. |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH. The decay of fluorescence is monitored over time. | Area under the fluorescence decay curve. Results are expressed as Trolox equivalents. | A common assay to assess antioxidant capacity against a biologically relevant radical. |
Detailed Experimental Protocols
While specific protocols for this compound are not available, the following are detailed, generalized methodologies for the key assays mentioned, which are applicable to phenolic compounds like this compound.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound (3,4,5-trimethoxyphenol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a stock solution of this compound in methanol at a known concentration.
-
Prepare a series of dilutions of this compound from the stock solution.
-
Prepare a series of dilutions of the positive control (ascorbic acid or Trolox).
-
-
Assay:
-
In a 96-well microplate, add a specific volume of each this compound dilution (and positive control dilutions) to separate wells.
-
Add a corresponding volume of methanol to a well to serve as a blank.
-
Add the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS Radical Cation Decolorization Assay
Objective: To determine the ABTS radical scavenging capacity of this compound.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or ethanol)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Before use, dilute the ABTS•⁺ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Prepare a series of dilutions of this compound and the Trolox standard.
-
Add a small volume of each dilution to separate wells of a 96-well microplate.
-
Add the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition of ABTS•⁺.
-
Plot a standard curve of percentage inhibition versus concentration for Trolox.
-
The antioxidant capacity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Objective: To measure the ferric reducing ability of this compound.
Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay:
-
Prepare a series of dilutions of this compound and the standard (FeSO₄ or Trolox).
-
Add a small volume of each dilution to separate wells of a 96-well microplate.
-
Add the FRAP reagent to each well.
-
Incubate at 37°C for a defined period (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using the absorbance values of the standard solutions.
-
The FRAP value of this compound is determined from the standard curve and expressed as µmol Fe²⁺ equivalents or Trolox equivalents per unit of this compound.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Objective: To determine the capacity of this compound to neutralize peroxyl radicals.
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (standard)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer.
-
Prepare a series of dilutions of this compound and the Trolox standard in phosphate buffer.
-
-
Assay:
-
In a 96-well black microplate, add the fluorescein solution to all wells.
-
Add the dilutions of this compound, Trolox, and a buffer blank to their respective wells.
-
Incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin recording the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
The ORAC value of this compound is determined from the standard curve and expressed as Trolox equivalents.
-
Modulation of Cellular Signaling Pathways
The antioxidant effects of phenolic compounds like this compound extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that regulate the cellular response to oxidative stress. Two key pathways are the Nrf2-ARE and MAPK pathways. While specific studies on this compound's interaction with these pathways are limited, the general mechanisms for phenolic antioxidants are well-established.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.
Phenolic compounds, including potentially this compound, can activate the Nrf2 pathway, leading to the increased expression of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.
Caption: Generalized Nrf2 activation by a phenolic antioxidant.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Key MAPK families include extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Oxidative stress is a potent activator of the JNK and p38 MAPK pathways, which are often associated with pro-inflammatory and pro-apoptotic responses.
Phenolic antioxidants can modulate MAPK signaling in several ways. They may directly inhibit the activity of upstream kinases that activate JNK and p38, or they can indirectly suppress their activation by reducing the overall level of cellular oxidative stress. By inhibiting the JNK and p38 pathways, phenolic compounds can protect cells from oxidative stress-induced damage and apoptosis.
Caption: Generalized MAPK pathway modulation by a phenolic antioxidant.
Conclusion
References
Arzanol's Inhibition of the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arzanol, a natural phloroglucinol (B13840) α-pyrone derived from Helichrysum italicum, has emerged as a potent anti-inflammatory agent. Its mechanism of action is significantly attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of Arzanol's interaction with the NF-κB pathway, presenting quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visual representations of the signaling cascade and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of Arzanol.
Introduction
Nuclear factor-kappa B (NF-κB) is a master transcriptional regulator of inflammatory and immune responses. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1]
Arzanol has been identified as a significant inhibitor of this pathway.[2][3] By disrupting NF-κB activation, Arzanol effectively downregulates the expression of these inflammatory mediators, underpinning its observed anti-inflammatory and potential anti-viral and anti-cancer activities.[1][3] This guide will dissect the molecular mechanism of Arzanol's action on the NF-κB pathway.
Quantitative Data
The inhibitory potency of Arzanol on the NF-κB pathway and its downstream targets has been quantified in several studies. The following tables summarize the key findings.
Table 1: Inhibitory Concentration (IC50) of Arzanol on NF-κB Activation
| Assay Type | Cell Line | Stimulant | IC50 Value | Reference |
| NF-κB Luciferase Reporter Assay | Jurkat T cells | TNF-α | ~12 µM (5 µg/mL) | [1] |
| NF-κB Activation | Not Specified | Not Specified | 5 µM | [1] |
Table 2: Inhibitory Concentration (IC50) of Arzanol on Downstream Pro-inflammatory Cytokines
| Cytokine | Cell Type | Stimulant | IC50 Value (µM) | Reference |
| Interleukin-1β (IL-1β) | Human Peripheral Monocytes | Not Specified | 5.6 | [1] |
| Tumor Necrosis Factor-α (TNF-α) | Human Peripheral Monocytes | Not Specified | 9.2 | [1] |
| Interleukin-6 (IL-6) | Human Peripheral Monocytes | Not Specified | 13.3 | [1] |
| Prostaglandin E2 (PGE2) | Human Peripheral Monocytes | Not Specified | 18.7 | [1] |
| Interleukin-8 (IL-8) | Human Peripheral Monocytes | Not Specified | 21.8 | [1] |
Signaling Pathway and Mechanism of Action
Arzanol exerts its inhibitory effect on the canonical NF-κB pathway. The primary mechanism identified is the inhibition of IκBα phosphorylation. By preventing the phosphorylation of IκBα, Arzanol blocks its subsequent degradation, thereby keeping the NF-κB complex in its inactive, cytoplasmically sequestered state. This prevents the nuclear translocation of the active p65/p50 subunits and the subsequent transcription of pro-inflammatory genes. While direct inhibition of the IκB kinase (IKK) complex is the most probable target, further studies are needed to definitively confirm this.
Figure 1: The NF-κB signaling pathway and the inhibitory action of Arzanol.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the inhibitory effects of Arzanol on the NF-κB pathway.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Line: Jurkat T cells, stably or transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
Reagents:
-
Jurkat T cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
NF-κB luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Arzanol (dissolved in DMSO)
-
TNF-α (recombinant human)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom plates
-
-
Procedure:
-
Seed Jurkat T cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
Transfect cells with the NF-κB luciferase reporter plasmid according to the manufacturer's protocol.
-
After 24 hours, pre-treat the cells with various concentrations of Arzanol (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control group.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity by Arzanol compared to the TNF-α stimulated control.
-
Western Blot for IκBα Phosphorylation
This technique is used to detect the levels of phosphorylated IκBα, a key indicator of NF-κB pathway activation.
-
Cell Line: Human monocytic cell line (e.g., THP-1) or other suitable cell line.
-
Reagents:
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32/36) and Rabbit anti-IκBα.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Enhanced chemiluminescence (ECL) detection reagents.
-
-
Procedure:
-
Plate cells and treat with Arzanol and/or TNF-α as described in the luciferase assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IκBα to ensure equal protein loading.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of active NF-κB to its DNA consensus sequence.
-
Reagents:
-
Nuclear extraction buffer.
-
Double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'), end-labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Binding buffer.
-
Native polyacrylamide gel.
-
-
Procedure:
-
Prepare nuclear extracts from cells treated with Arzanol and/or TNF-α.
-
Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) in a binding reaction.
-
For competition assays, add an excess of unlabeled "cold" probe to a reaction to confirm the specificity of the binding.
-
Separate the protein-DNA complexes from the free probe by electrophoresis on a native polyacrylamide gel.
-
Transfer the complexes to a nylon membrane and detect the labeled probe using an appropriate detection method (chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for investigating the inhibitory effect of Arzanol on the NF-κB pathway.
Figure 2: A typical experimental workflow for studying Arzanol's effect on the NF-κB pathway.
Conclusion
Arzanol demonstrates significant inhibitory activity against the NF-κB signaling pathway, primarily by preventing the phosphorylation and subsequent degradation of IκBα. This mechanism effectively blocks the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of Arzanol in inflammatory diseases, viral infections, and cancer. Future studies should focus on definitively identifying the direct molecular target of Arzanol within the IKK complex and further exploring its efficacy and safety in preclinical and clinical settings.
References
The Dual-Action Mechanism of Ancymidol in Plant Biology and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ancymidol (B87201) is a synthetic plant growth retardant with well-documented effects on plant stature and development. Its primary mechanism of action involves the inhibition of gibberellin (GA) biosynthesis, leading to a reduction in internode elongation and a more compact plant phenotype. However, emerging research has revealed a secondary, GA-independent mechanism involving the inhibition of cellulose (B213188) synthesis, which contributes to its growth-regulating properties. This technical guide provides an in-depth overview of the dual-action mechanism of ancymidol, its impact on plant biology, and detailed experimental protocols for its study. Quantitative data are summarized in tabular format for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ancymidol's role in plant biology and its potential applications.
Introduction
Ancymidol, chemically known as α-cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine methanol (B129727), is a widely used plant growth regulator in horticulture and agriculture.[1] Its primary application is to control plant height, producing more compact and aesthetically pleasing ornamental plants.[2] The physiological effects of ancymidol are primarily attributed to its potent inhibition of gibberellin (GA) biosynthesis.[2] Gibberellins (B7789140) are a class of diterpenoid plant hormones that play a crucial role in various developmental processes, including stem elongation, seed germination, and flowering.[2]
Recent studies have uncovered a second mode of action for ancymidol, demonstrating its ability to inhibit cellulose synthesis in a manner that is independent of its effects on GA levels.[3] Cellulose is a major structural component of the plant cell wall, and its synthesis is essential for cell expansion and overall plant growth. This dual-action mechanism makes ancymidol a valuable tool for studying the intricate interplay between hormonal regulation and cell wall biosynthesis in plant development.
This guide will delve into the technical details of ancymidol's mechanisms of action, its quantifiable effects on plant growth, and provide detailed protocols for its experimental application and analysis.
Mechanisms of Action
Ancymidol exerts its effects on plant growth and development through two distinct molecular pathways: the inhibition of gibberellin biosynthesis and the disruption of cellulose synthesis.
Inhibition of Gibberellin Biosynthesis
Ancymidol is a potent inhibitor of ent-kaurene (B36324) oxidase, a key enzyme in the gibberellin biosynthesis pathway.[3][4][5] ent-Kaurene oxidase is a cytochrome P450 monooxygenase responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[4] By blocking this critical step, ancymidol effectively reduces the endogenous pool of bioactive gibberellins, leading to a dwarf or compact phenotype in treated plants.[3][5] The inhibitory effect of ancymidol on ent-kaurene oxidase is highly specific and occurs at low concentrations.[4] The growth inhibition caused by lower concentrations of ancymidol can be reversed by the exogenous application of gibberellic acid (GA₃), confirming its primary mode of action.[3]
Inhibition of Cellulose Synthesis
At higher concentrations, ancymidol exhibits a secondary, GA-independent mode of action by inhibiting cellulose synthesis.[3] This effect is not reversible by the application of exogenous GAs.[4] The precise molecular target of ancymidol within the cellulose synthesis pathway is not yet fully elucidated, but its effects are comparable to known cellulose synthesis inhibitors like isoxaben (B1672637) and dichlobenil.[3] Treatment with high concentrations of ancymidol leads to cell swelling and malformations, characteristic of impaired cell wall integrity.[3] This inhibition of cellulose deposition contributes to the overall growth-retarding effects of the compound.
Quantitative Data on Ancymidol's Effects
The application of ancymidol results in measurable changes in plant growth and morphology. The following tables summarize quantitative data from various studies.
Table 1: Dose-Response of Ancymidol on Plant Height in Various Species
| Plant Species | Application Method | Ancymidol Concentration | Height Reduction (%) | Reference |
| Begonia xsemperflorens-cultorum 'Gin' | Subirrigation | 3 µg·L⁻¹ | 20 | [6] |
| Dendranthema xgrandiflora 'Nob Hill' | Subirrigation | 10 µg·L⁻¹ | 20 | [6] |
| Impatiens walleriana 'Super Elfin Coral' | Subirrigation | 98 µg·L⁻¹ | 20 | [6] |
| Petunia xhybrida 'Madness Pink' | Subirrigation | 80 µg·L⁻¹ | 20 | [6] |
| Salvia splendens 'Red Hot Sally' | Subirrigation | 58 µg·L⁻¹ | 20 | [6] |
| Helianthus annuus (Sunflower) | Foliar Spray | 66 mg·L⁻¹ | Variable by cultivar | [7] |
| Helianthus annuus (Sunflower) | Foliar Spray | 132 mg·L⁻¹ | Variable by cultivar | [7] |
Table 2: Effect of Ancymidol on Cell Wall Composition in Maize Cell Cultures
| Treatment | Cellulose Content Reduction (%) | Reference |
| 500 µM Ancymidol | ~60 | [5][8] |
| 500 µM Ancymidol + 100 µM GA₃ | Partially restored | [5][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of ancymidol on plant biology.
General Experimental Workflow
A general workflow for investigating the effects of a plant growth regulator like ancymidol is outlined below.
Protocol for Ancymidol Application in Arabidopsis thaliana
This protocol is adapted for studying the effects of ancymidol on the model plant Arabidopsis thaliana.
-
Plant Growth:
-
Sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 50% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes.
-
Rinse seeds five times with sterile distilled water.
-
Stratify seeds at 4°C for 2-4 days in the dark to synchronize germination.
-
Sow seeds on Murashige and Skoog (MS) medium containing 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar.
-
Grow plants under long-day conditions (16 hours light/8 hours dark) at 22°C.
-
-
Ancymidol Treatment:
-
Prepare a stock solution of ancymidol (e.g., 100 mM in DMSO).
-
For in vitro studies, add ancymidol to the molten MS medium to achieve the desired final concentration (e.g., 1-100 µM).
-
For soil-grown plants, apply ancymidol as a soil drench or a foliar spray at the desired concentration. For foliar spray, include a surfactant (e.g., 0.01% Tween-20) to ensure even coverage.
-
-
Data Collection:
-
Measure plant height, rosette diameter, and flowering time at regular intervals.
-
At the end of the experiment, harvest plant material for biomass determination (fresh and dry weight) and biochemical analyses.
-
Protocol for Gibberellin Extraction and Quantification by GC-MS
This protocol provides a general outline for the quantification of endogenous gibberellins.
-
Extraction:
-
Freeze-dry and grind plant tissue to a fine powder.
-
Extract the powdered tissue with 80% (v/v) methanol containing an antioxidant (e.g., butylated hydroxytoluene) and internal standards (deuterated GAs).
-
Shake the mixture overnight at 4°C.
-
Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet.
-
-
Purification:
-
Combine the supernatants and pass them through a C18 solid-phase extraction (SPE) column to remove non-polar compounds.
-
Further purify the eluate using anion exchange chromatography.
-
-
Derivatization and GC-MS Analysis:
-
Derivatize the purified GA fraction to form methyl esters and trimethylsilyl (B98337) ethers.
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Identify and quantify GAs based on their retention times and mass spectra compared to authentic standards.
-
Protocol for Cellulose Content Analysis (Updegraff Method)
This protocol is a widely used method for determining crystalline cellulose content.[4]
-
Sample Preparation:
-
Dry and grind plant material to a fine powder.
-
Prepare alcohol-insoluble residue (AIR) by sequentially washing the material with 70% ethanol, 1:1 (v/v) methanol:chloroform, and acetone (B3395972) to remove soluble sugars, lipids, and pigments.
-
-
Hydrolysis:
-
Treat the AIR with an acetic-nitric reagent (8:1:2 acetic acid:nitric acid:water) to remove hemicellulose and lignin.[4]
-
Wash the remaining pellet (crystalline cellulose) with water and then acetone.
-
Hydrolyze the cellulose to glucose by adding 67% (v/v) sulfuric acid.
-
-
Quantification:
-
Quantify the glucose released using a colorimetric method, such as the anthrone (B1665570) assay.
-
Measure the absorbance at 620 nm and calculate the cellulose content based on a glucose standard curve.
-
Signaling Pathways
Ancymidol's primary mode of action is the disruption of the gibberellin signaling pathway through the inhibition of GA biosynthesis.
Gibberellin Signaling Pathway
Bioactive gibberellins promote plant growth by inducing the degradation of DELLA proteins, which are transcriptional regulators that repress growth. In the presence of GA, the GA receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) binds to GA, and this complex then interacts with DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of DELLA proteins allows for the expression of GA-responsive genes, promoting cell elongation and division.
By reducing the levels of bioactive GAs, ancymidol prevents the degradation of DELLA proteins, leading to their accumulation. The accumulated DELLA proteins continue to repress the expression of GA-responsive genes, resulting in reduced growth.
Conclusion
Ancymidol is a valuable chemical tool for both practical applications in agriculture and fundamental research in plant biology. Its well-characterized role as a gibberellin biosynthesis inhibitor, coupled with its more recently discovered function in cellulose synthesis inhibition, provides a unique opportunity to dissect the complex interactions between hormonal signaling and cell wall dynamics in the regulation of plant growth and development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals to further explore the multifaceted effects of ancymidol and its potential applications in crop improvement and the development of novel plant growth regulators. Further research into the precise molecular target of ancymidol in the cellulose synthesis pathway will undoubtedly provide deeper insights into the intricate mechanisms governing plant morphogenesis.
References
- 1. (+-)-Ancymidol | C15H16N2O2 | CID 25572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel, cellulose synthesis inhibitory action of ancymidol impairs plant cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol: a medium-throughput method for determination of cellulose content from single stem pieces of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ancymidol on cell wall metabolism in growing maize cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method [jove.com]
Arzanol: A Phloroglucinol α-Pyrone with Broad Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Arzanol, a natural phloroglucinol (B13840) α-pyrone derived from the Mediterranean plant Helichrysum italicum, has emerged as a promising multi-target therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the current understanding of Arzanol's biochemical properties, mechanisms of action, and its potential applications in various disease contexts, including inflammatory disorders, cancer, and neurodegenerative diseases. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key molecular pathways.
Core Pharmacological Activities and Mechanisms of Action
Arzanol exhibits a remarkable range of biological activities, primarily attributed to its potent anti-inflammatory and antioxidant properties.[3][4] It modulates several key signaling pathways and enzymatic activities implicated in the pathogenesis of numerous diseases.
Anti-inflammatory Activity
Arzanol's anti-inflammatory effects are well-documented and stem from its ability to inhibit multiple crucial inflammatory mediators.[1][5]
-
Inhibition of NF-κB Signaling: Arzanol is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[6][7] It has been shown to inhibit TNF-α-induced NF-κB activation, which in turn suppresses the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1]
-
Dual Inhibition of Eicosanoid Biosynthesis: A key feature of Arzanol's anti-inflammatory action is its dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[8][9] Specifically, Arzanol is a potent inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), the terminal enzyme in the production of prostaglandin E2 (PGE2).[2][5] This targeted inhibition of PGE2 synthesis, a key mediator of pain and inflammation, offers a potentially safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit COX enzymes.[1] Furthermore, Arzanol inhibits 5-LOX, the enzyme responsible for the synthesis of pro-inflammatory leukotrienes.[5]
-
Reduction of Pro-inflammatory Cytokines: In various experimental models, Arzanol has been shown to significantly reduce the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[1][2]
Antioxidant Activity
Arzanol is a potent antioxidant, capable of scavenging free radicals and protecting against oxidative stress-induced cellular damage.[10][11]
-
Radical Scavenging and Inhibition of Lipid Peroxidation: Arzanol effectively inhibits lipid peroxidation, a key process in cellular injury.[10] In cellular models, it has been demonstrated to reduce the production of malondialdehyde (MDA), a marker of oxidative stress, and protect against tert-butyl hydroperoxide (TBH)-induced oxidative damage.[1][3]
Neuroprotective Effects
Emerging evidence suggests that Arzanol possesses significant neuroprotective properties.
-
Protection against Glutamate-Induced Excitotoxicity: Arzanol has been shown to protect neuronal cells from glutamate-induced excitotoxicity, a common mechanism of neuronal cell death in neurodegenerative diseases.[3][7]
-
SIRT1 Inhibition: Arzanol has been identified as an inhibitor of Sirtuin 1 (SIRT1), a protein deacetylase involved in various cellular processes, including metabolism and neuroprotection.[3][6] Inhibition of SIRT1 by Arzanol has been linked to its neurobehavioral effects.[3]
Anti-cancer Activity
Arzanol has demonstrated selective cytotoxicity against various cancer cell lines, suggesting its potential as an anti-cancer agent.
-
Induction of Apoptosis and Autophagy Modulation: Arzanol can induce apoptosis (programmed cell death) in cancer cells.[12] It has also been shown to modulate autophagy, a cellular recycling process that can either promote or inhibit cancer cell survival depending on the context.[6][12] Arzanol appears to block late-stage autophagic flux, leading to the accumulation of autophagosomes and ultimately contributing to cancer cell death.[6]
-
Selective Cytotoxicity: Studies have shown that Arzanol exhibits selective cytotoxicity towards cancer cells, including HeLa (cervical carcinoma), B16F10 (murine melanoma), and Caco-2 (colon cancer) cells, with minimal effects on normal cells at similar concentrations.[3][6]
-
Chemosensitization: Arzanol has been shown to enhance the efficacy of conventional chemotherapeutic agents like cisplatin (B142131) in bladder cancer cells.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data on Arzanol's biological activities from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activities of Arzanol
| Target/Process | Cell Line/System | IC50 Value | Reference(s) |
| NF-κB Activation | - | ~12 µM | [3][6][7] |
| mPGES-1 | A549 cell microsomes | 0.4 µM | [5] |
| 5-Lipoxygenase (5-LOX) | Neutrophils | 2.3 - 9 µM | [5] |
| Cyclooxygenase-1 (COX-1) | - | 2.3 - 9 µM | [5] |
| Pro-inflammatory Cytokine Production (IL-1β, TNF-α, IL-6, IL-8) | - | 5.6 - 21.8 µM | [3] |
| Urothelial Bladder Carcinoma (cisplatin-sensitive RT-112) | RT-112 | 6.6 µM | [6][7] |
| Urothelial Bladder Carcinoma (cisplatin-resistant RT-112) | RT-112 | 9.6 µM | [6][7] |
Table 2: In Vivo Anti-inflammatory Effects of Arzanol in Carrageenan-Induced Pleurisy in Rats
| Parameter | Dosage | % Reduction | Reference(s) |
| Exudate Formation | 3.6 mg/kg, i.p. | 59% | [1] |
| Cell Infiltration | 3.6 mg/kg, i.p. | 48% | [1] |
| Prostaglandin E2 (PGE2) | 3.6 mg/kg, i.p. | 47% | [1][6] |
| Leukotriene B4 (LTB4) | 3.6 mg/kg, i.p. | 31% | [1] |
| 6-keto PGF1α | 3.6 mg/kg, i.p. | 27% | [1] |
Table 3: In Vitro Antioxidant and Cytoprotective Effects of Arzanol
| Assay | Cell Line/System | Concentration | Effect | Reference(s) |
| TBH-induced Lipid Peroxidation | VERO cells | 7.5 µM | 40% reduction in MDA | [3][6] |
| Protection against Glutamate-induced Excitotoxicity | SH-SY5Y neuroblastoma cells | 5-10 µM | Neuroprotection | [3][7] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways modulated by Arzanol and a general workflow for its extraction and isolation.
Figure 1: Simplified signaling pathway of Arzanol's anti-inflammatory action.
Figure 2: General experimental workflow for the extraction and isolation of Arzanol.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)
-
Cell Culture: Culture a suitable T-cell line (e.g., Jurkat) stably transfected with an NF-κB-luciferase reporter construct in appropriate growth medium.
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with varying concentrations of Arzanol for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α to the cell culture medium.
-
Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of inhibition at each Arzanol concentration to determine the IC50 value.
In Vitro mPGES-1 Inhibition Assay
-
Microsome Preparation: Prepare microsomal fractions from a cell line that expresses mPGES-1 (e.g., IL-1β-stimulated A549 cells).
-
Assay Reaction: In a reaction buffer containing a known amount of microsomal protein, add the substrate PGH2 and varying concentrations of Arzanol.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Termination and PGE2 Measurement: Stop the reaction and quantify the amount of PGE2 produced using a specific enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of inhibition of PGE2 formation at each Arzanol concentration to determine the IC50 value.
In Vivo Carrageenan-Induced Pleurisy in Rats
-
Animal Model: Use male Wistar rats.
-
Treatment: Administer Arzanol (e.g., 3.6 mg/kg) intraperitoneally (i.p.) one hour before the induction of pleurisy.
-
Induction of Pleurisy: Inject a solution of carrageenan into the pleural cavity of the rats.
-
Sample Collection: After a set time (e.g., 4 hours), euthanize the animals and collect the pleural exudate.
-
Analysis:
-
Measure the volume of the exudate.
-
Perform a cell count to determine the extent of inflammatory cell infiltration.
-
Measure the concentrations of PGE2, LTB4, and other inflammatory mediators in the exudate using specific EIAs or LC-MS.
-
-
Data Analysis: Compare the results from the Arzanol-treated group with a vehicle-treated control group to determine the percentage of inhibition of the inflammatory parameters.
Conclusion and Future Directions
Arzanol stands out as a highly promising natural product with a unique multi-target profile. Its ability to potently inhibit key inflammatory pathways, coupled with its antioxidant, neuroprotective, and anti-cancer properties, makes it a compelling candidate for further preclinical and clinical development. Future research should focus on optimizing its pharmacokinetic properties, further elucidating its mechanisms of action in specific disease models, and conducting well-designed clinical trials to evaluate its therapeutic efficacy and safety in humans. The comprehensive data presented in this guide provides a solid foundation for researchers and drug development professionals to advance the investigation of Arzanol as a novel therapeutic agent.
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arzanol, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. sciety-labs.elifesciences.org [sciety-labs.elifesciences.org]
- 5. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arzanol: A Review of Chemical Properties and Biological Activities [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rootspress.org [rootspress.org]
- 10. Evaluation of the antioxidant and cytotoxic activity of arzanol, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Arzanol from Helichrysum italicum, ≥98% | 32274-52-5 [sigmaaldrich.com]
Antiarol: A Technical Guide to Its Cytotoxicity and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the methodologies and data required for assessing the cytotoxicity and safety profile of the natural compound Antiarol (3,4,5-Trimethoxyphenol). It is important to note that, as of the latest literature review, there is a significant lack of publicly available, specific toxicological data for this compound. Therefore, this guide serves as a framework for the necessary research and presents generalized experimental protocols and illustrative data tables.
Introduction to this compound (3,4,5-Trimethoxyphenol)
This compound, chemically known as 3,4,5-Trimethoxyphenol, is a naturally occurring phenolic compound.[1][2] It can be extracted from various plant sources, including Cochlospermum vitifolium.[1] The primary reported biological activity of this compound is its capacity as a moderate DPPH free radical scavenger, suggesting potential antioxidant properties.[3][4]
Despite its identification and availability, a comprehensive evaluation of its safety and cytotoxic potential in preclinical models is largely absent from scientific literature. Such studies are critical for any further development of this compound for therapeutic or other applications.
Framework for Cytotoxicity Assessment
A thorough in vitro cytotoxicity assessment is the first step in characterizing the safety profile of a compound like this compound. This involves exposing various cell lines to a range of concentrations of the substance to determine the concentration at which it exerts toxic effects.
Illustrative In Vitro Cytotoxicity Data for this compound
The following table is a template illustrating how cytotoxicity data for this compound, specifically the half-maximal inhibitory concentration (IC50), would be presented. The data herein is hypothetical and for illustrative purposes only.
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) - Illustrative |
| HEK293 | Human Embryonic Kidney | MTT | 24, 48, 72 | [Data Not Available] |
| HepG2 | Human Hepatocellular Carcinoma | Neutral Red Uptake | 24, 48, 72 | [Data Not Available] |
| A549 | Human Lung Carcinoma | LDH | 24, 48, 72 | [Data Not Available] |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 24, 48, 72 | [Data Not Available] |
| Primary Human Hepatocytes | Normal Human Liver Cells | AlamarBlue | 24, 48 | [Data Not Available] |
Standard Experimental Protocols for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay measures the release of the cytosolic enzyme lactate (B86563) dehydrogenase into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
Protocol Outline:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 490 nm) to quantify the amount of LDH released.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release) and determine the concentration of this compound that causes 50% cytotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Framework for In Vivo Safety and Toxicity Assessment
Following in vitro characterization, in vivo studies are essential to understand the systemic effects, target organ toxicities, and to determine a safe dose range.
Illustrative In Vivo Acute Oral Toxicity Data for this compound
This table is a template for presenting acute oral toxicity data, such as the median lethal dose (LD50), according to OECD guidelines. The data is hypothetical.
| Species | Strain | Sex | Guideline | LD50 (mg/kg) - Illustrative | Observations - Illustrative |
| Mouse | BALB/c | Male/Female | OECD 423 | > 2000 | No signs of toxicity or mortality observed. |
| Rat | Sprague-Dawley | Male/Female | OECD 423 | > 2000 | No adverse effects noted. |
Standard Experimental Protocol for Acute Oral Toxicity (OECD 423)
The acute oral toxicity study provides information on the hazardous effects that might arise from a single oral dose of a substance. The OECD 423 (Acute Toxic Class Method) is a stepwise procedure with the use of a minimal number of animals.
Protocol Outline:
-
Animal Acclimatization: Acclimate animals (typically rats or mice) to the laboratory conditions.
-
Dosing: Administer a single oral dose of this compound to a small group of animals at a defined starting dose level (e.g., 300 mg/kg or 2000 mg/kg).
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days. Key observations include changes in skin, fur, eyes, and behavior.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Dose Adjustment (if necessary): Depending on the outcome at the starting dose, the study may be stopped, or additional animals may be dosed at lower or higher fixed dose levels.
Experimental Workflow for In Vivo Acute Toxicity Study
Potential Mechanisms of Action and Toxicity
Given this compound's phenolic structure and antioxidant activity, its mechanism of action and potential toxicity could be linked to pathways involving oxidative stress.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a phenolic antioxidant like this compound. This is a generalized representation and has not been specifically demonstrated for this compound.
Toxicological Profile of a Structurally Related Compound
To provide some context in the absence of data for this compound, we can look at a structurally related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT). PHT, which shares the trimethoxyphenyl moiety, has been shown to exhibit potent in vitro cytotoxic activity against various tumor cell lines, with IC50 values in the nanomolar range.[5][6] In an in vivo study using a sarcoma 180 mouse model, PHT demonstrated tumor inhibition at doses of 20 and 40 mg/kg without substantial toxicity.[5][6] Histopathological analysis of the liver, kidney, and spleen showed only moderate effects, and there were no significant changes in transaminase or urea (B33335) levels.[5] Further studies on PHT indicated that it can induce DNA damage and has clastogenic effects in human lymphocytes.[7]
This information on a related compound underscores the importance of conducting similar comprehensive studies for this compound to understand its specific cytotoxic and safety profile.
Conclusion and Future Directions
There is currently a significant knowledge gap regarding the cytotoxicity and safety profile of this compound. For the scientific and drug development communities to consider this natural compound for any application, a systematic evaluation of its toxicological properties is imperative.
Recommended Future Research:
-
Comprehensive In Vitro Cytotoxicity Screening: Testing this compound against a broad panel of human cancer and normal cell lines to determine its IC50 values and preliminary selectivity.
-
Mechanism of Action Studies: Investigating the molecular pathways affected by this compound, including its effects on cell cycle, apoptosis, and oxidative stress pathways.
-
In Vivo Acute and Repeated-Dose Toxicity Studies: Establishing the LD50 and identifying potential target organs of toxicity in rodent models.
-
Genotoxicity Assessment: Performing a battery of tests (e.g., Ames test, micronucleus assay) to evaluate the mutagenic and clastogenic potential of this compound.[8]
-
Safety Pharmacology Studies: Assessing the effects of this compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
-
Reproductive and Developmental Toxicity Studies: Investigating the potential effects of this compound on fertility and embryonic development.[9][10][11][12]
The generation of these critical data sets will be the foundation for any future consideration of this compound in a therapeutic or commercial context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,4,5-Trimethoxyphenol | C9H12O4 | CID 69505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. 3,4,5-Trimethoxyphenol|CAS 642-71-7|High Purity [benchchem.com]
- 5. In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic and antigenotoxic medicinal plant extracts and their main phytochemicals: “A review” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Maternal Reproductive Toxicity of Some Essential Oils and Their Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute, reproductive, and developmental toxicity of essential oils assessed with alternative in vitro and in vivo systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reproductive and developmental toxicity of α-terpineol in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Arzanol's Dual Modulation of Autophagy: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arzanol (B605599), a natural phloroglucinol (B13840) α-pyrone derived from Helichrysum italicum, has garnered significant interest for its potent anti-inflammatory and antioxidant properties. Recent evidence has unveiled a novel and complex role for arzanol in the modulation of autophagy, a critical cellular homeostasis mechanism. This technical guide provides an in-depth analysis of the core mechanisms by which arzanol exerts a dual effect on the autophagy pathway—inducing early stages of autophagosome formation while impairing late-stage autophagic flux. We will explore the intricate signaling pathways, present quantitative data on its effects, and provide detailed experimental protocols for studying its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of arzanol, particularly in oncology and neurodegenerative diseases where autophagy modulation is a key therapeutic strategy.
Introduction: The Dual Nature of Arzanol in Autophagy Modulation
Autophagy is a highly conserved cellular recycling process essential for maintaining cellular homeostasis by degrading and recycling damaged organelles and misfolded proteins.[1] The process is a double-edged sword in disease; its induction can be protective, but its inhibition can also be a therapeutic goal, particularly in cancer where it can promote tumor cell survival.[2] Arzanol has been identified as a unique modulator of this pathway, exhibiting a bimodal mechanism of action. It concurrently induces the initial stages of autophagosome biogenesis while inhibiting the final degradative steps, leading to an accumulation of autophagic vesicles.[2][3] This dual activity presents a compelling profile for therapeutic development, particularly in sensitizing cancer cells to conventional chemotherapies like cisplatin.[2]
Core Molecular Mechanisms of Arzanol's Autophagy Modulation
Arzanol's influence on autophagy is multifaceted, stemming from its impact on several key cellular processes and signaling pathways. The primary mechanism appears to be the induction of mitochondrial dysfunction, which serves as a potent trigger for mitophagy, a selective form of autophagy.
Induction of Mitochondrial Damage and Mitophagy
Arzanol acts as a mitotoxin, inducing the fragmentation of mitochondria.[2][4] This is a critical initiating event, as damaged mitochondria are specifically targeted for removal by the autophagic machinery. Arzanol's ability to induce mitochondrial fragmentation is linked to its interaction with mitochondria-associated quinone-binding oxidoreductases.[2] The accumulation of damaged mitochondria triggers a cellular stress response that initiates the formation of autophagosomes to sequester and clear the dysfunctional organelles.
Dual Impact on Autophagic Flux
Arzanol's modulation of autophagic flux is characterized by two opposing effects:
-
Induction of Early Autophagosome Formation: Arzanol treatment leads to an accumulation of ATG16L1-positive structures and promotes the lipidation of LC3-I to LC3-II, key events in the formation of the autophagosome.[2] This indicates an upregulation of the initial stages of autophagy.
-
Inhibition of Late-Stage Autophagy: Despite the increase in autophagosome formation, there is a pronounced accumulation of the autophagy receptor p62/SQSTM1.[2] Under normal autophagic flux, p62 is degraded along with the cargo within the autolysosome. Its accumulation, therefore, points to a blockage in the later stages, specifically the fusion of autophagosomes with lysosomes or the degradation of the autolysosomal contents. The observed reduction in the size of autophagosomes compared to controls further supports a disruption in the maturation process.[2]
Interplay with Key Signaling Pathways
Arzanol's effects on autophagy are likely intertwined with its well-documented anti-inflammatory and other signaling activities.
NF-κB Signaling Pathway
Arzanol is a known inhibitor of the NF-κB signaling pathway. The crosstalk between NF-κB and autophagy is complex and context-dependent. Generally, NF-κB activation can suppress autophagy.[2][5] By inhibiting NF-κB, arzanol may relieve this suppression, thereby contributing to the induction of autophagy.
SIRT1 Signaling Pathway
Sirtuin-1 (SIRT1) is a crucial regulator of cellular metabolism and stress responses, including autophagy and mitophagy.[6][7] Arzanol has been suggested to modulate SIRT1 activity.[8] SIRT1 can promote autophagy by deacetylating key autophagy-related proteins like ATG5, ATG7, and LC3.[9] It can also activate mitophagy through the PGC-1α and FOXO1 pathways.[7][10] Arzanol's potential interaction with SIRT1 could therefore be a key mechanism driving the initiation of the autophagic process.
Quantitative Data on Arzanol's Autophagic Modulation
The following tables summarize the quantitative effects of arzanol on key autophagy markers as reported in the literature.
Table 1: Effect of Arzanol on Autophagy Marker Protein Levels
| Marker | Cell Line | Arzanol Concentration | Treatment Time | Observed Effect | Reference |
| LC3-II/LC3-I Ratio | HeLa | 1-10 µM | 6 hours | Dose-dependent increase | [2] |
| p62/SQSTM1 | HeLa | 1-10 µM | 6 hours | Dose-dependent accumulation | [2] |
| Phospho-p70S6K | HeLa | 1-10 µM | 6 hours | No significant change | |
| Phospho-ULK1 (Ser758) | HeLa | 1-10 µM | 6 hours | No significant change |
Table 2: Effect of Arzanol on Autophagosome and Mitochondria Morphology
| Parameter | Cell Line | Arzanol Concentration | Treatment Time | Observed Effect | Reference |
| Number of LC3 Puncta | HeLa | 3 µM | 2 hours | Significant increase | [3] |
| Size of LC3 Puncta | HeLa | 3 µM | 2 hours | Significant decrease | [3] |
| Number of ATG16L1 Puncta | HeLa | 3 µM | 2 hours | Significant increase | [3] |
| Mitochondrial Morphology | HeLa | 5 µM | 2 hours | Increased fragmentation | [4] |
Detailed Experimental Protocols
Western Blot Analysis of Autophagy Markers (LC3 and p62)
This protocol is adapted from standard procedures for analyzing autophagy markers.[11][12]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) at a suitable density and allow them to adhere overnight. Treat cells with the desired concentrations of arzanol or vehicle control for the specified duration. For autophagic flux analysis, a parallel set of cells should be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the arzanol treatment.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel to resolve LC3-I and LC3-II bands effectively.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (1:1000) and p62 (1:1000) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities of LC3-II, LC3-I, and p62, normalized to the loading control.
Immunofluorescence Microscopy for LC3 and ATG16L1 Puncta
This protocol is based on established methods for visualizing autophagosomes.[6][11]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with arzanol as described for the Western blot analysis.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies against LC3 (1:200) or ATG16L1 (1:200) in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips onto glass slides with an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number and size of fluorescent puncta per cell using image analysis software (e.g., ImageJ or CellProfiler).
-
Assessment of Mitochondrial Morphology
This protocol outlines the visualization of mitochondrial fragmentation.[4]
-
Cell Culture and Staining: Plate cells on glass-bottom dishes. Stain mitochondria using a fluorescent probe such as MitoTracker Red CMXRos (100 nM) for 30 minutes prior to fixation or use cells stably expressing a mitochondrially targeted fluorescent protein (e.g., mito-DsRed).
-
Treatment and Fixation: Treat the cells with arzanol. Fix the cells with 4% paraformaldehyde.
-
Imaging: Acquire z-stack images of the mitochondrial network using a confocal microscope.
-
Quantification: Analyze the 3D images to assess mitochondrial morphology. Parameters such as mitochondrial length, branching, and the number of individual mitochondrial fragments can be quantified using specialized software or ImageJ plugins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of Arzanol's dual modulation of autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. The complex interplay between autophagy and NF-κB signaling pathways in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Automatic quantification of mitochondrial fragmentation from two-photon microscope images of mouse brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Context-Dependent Regulation of Autophagy by IKK-NF-κB Signaling: Impact on the Aging Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT1 positively regulates autophagy and mitochondria function in embryonic stem cells under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Mitophagy by Sirtuin Family Proteins: A Vital Role in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SIRT1 positively regulates autophagy and mitochondria function in embryonic stem cells under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT1/PGC-1 pathway activation triggers autophagy/mitophagy and attenuates oxidative damage in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Regulation of Mitophagy by Sirtuin Family Proteins: A Vital Role in Aging and Age-Related Diseases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Avarol: A Potential Anti-HIV Agent
An in-depth analysis of the scientific literature reveals no significant studies on the anti-HIV activity of Antiarol (3,4,5-Trimethoxyphenol). It is possible that this compound has been confused with Avarol (B1665835) , a marine-derived sesquiterpenoid that has demonstrated notable anti-HIV properties in preclinical studies. This technical guide will, therefore, focus on the anti-HIV activity of Avarol, presenting the available data, experimental protocols, and relevant biological pathways.
Avarol is a natural compound isolated from the marine sponge Dysidea avara. It has been shown to possess a range of biological activities, including antimitotic, antimutagenic, and, most relevant to this guide, anti-HIV effects.[1] This document provides a comprehensive overview of the research conducted to evaluate the efficacy and mechanism of action of Avarol against the Human Immunodeficiency Virus (HIV).
Quantitative Data on Anti-HIV Activity and Cytotoxicity
The following table summarizes the key quantitative data from in vitro studies on Avarol's anti-HIV activity and its cytotoxic effects on various cell lines.
| Parameter | Cell Line | Virus Strain | Value | Reference |
| Cytoprotective Concentration | H9 cells | HTLV-IIIB | As low as 0.1 µg/mL (0.3 µM) | [1] |
| IC50 (Cytotoxicity) | HeLa | - | 10.22 ± 0.28 µg/mL | [2] |
| IC50 (Cytotoxicity) | LS174 | - | Not specified, but higher than HeLa | [2] |
| IC50 (Cytotoxicity) | A549 | - | Not specified, but higher than HeLa | [2] |
| IC50 (Cytotoxicity) | MRC-5 (normal cells) | - | 29.14 ± 0.41 µg/mL | [2] |
Mechanism of Action
Avarol exhibits its anti-HIV activity primarily through the inhibition of viral replication.[1] Studies have shown that both Avarol and its oxidized form, Avarone (B1665836), have a dose-dependent inhibitory effect on the replication of HIV in human H9 cells.[1] The key mechanisms identified are:
-
Inhibition of Reverse Transcriptase: Avarol and Avarone block viral replication by inhibiting the activity of reverse transcriptase by approximately 80%.[1] Reverse transcriptase is a crucial enzyme for the conversion of viral RNA into DNA, a necessary step for the integration of the viral genome into the host cell's DNA.
-
Inhibition of Viral Protein Expression: These compounds also block the expression of the p17 and p24 gag proteins of HIV in a dose-dependent manner.[1] These proteins are essential components of the viral capsid and are critical for the assembly of new virus particles.
The following diagram illustrates the proposed mechanism of action of Avarol in inhibiting HIV replication.
References
Spectroscopic Data of Antiarol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Antiarol, a naturally occurring phenolic compound. The information is presented to aid in its identification, characterization, and further research. This document addresses the existing ambiguity in the common name "this compound," which can refer to two distinct molecules: 3,4,5-Trimethoxyphenol and this compound rutinoside. To ensure clarity, the spectroscopic data for both compounds are presented separately.
This compound (3,4,5-Trimethoxyphenol)
Chemical Structure:
-
Molecular Formula: C₉H₁₂O₄
-
Molecular Weight: 184.19 g/mol [1]
-
IUPAC Name: 3,4,5-Trimethoxyphenol
-
CAS Number: 642-71-7[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.25 | s | 2H | H-2, H-6 |
| 5.25 | s (br) | 1H | OH |
| 3.84 | s | 6H | 3,5-OCH₃ |
| 3.81 | s | 3H | 4-OCH₃ |
Note: The chemical shifts are reported for a sample dissolved in Chloroform-d (CDCl₃). The broadness of the hydroxyl proton signal is typical and can be influenced by solvent and concentration.
| Chemical Shift (δ) ppm | Assignment |
| 147.5 | C-3, C-5 |
| 147.0 | C-1 |
| 131.5 | C-4 |
| 98.0 | C-2, C-6 |
| 61.0 | 4-OCH₃ |
| 56.2 | 3,5-OCH₃ |
Note: The chemical shifts are reported for a sample dissolved in Chloroform-d (CDCl₃).
Mass Spectrometry (MS) Data
The mass spectrum of this compound (3,4,5-Trimethoxyphenol) is characterized by a prominent molecular ion peak and specific fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 184 | High | [M]⁺ |
| 169 | High | [M-CH₃]⁺ |
| 141 | Medium | [M-CH₃-CO]⁺ |
Note: The data corresponds to Electron Ionization (EI) mass spectrometry.
Experimental Protocols
Sample Preparation: A sample of this compound (3,4,5-Trimethoxyphenol) is dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.
Instrumentation: A GC system coupled with a mass spectrometer equipped with an electron ionization (EI) source.
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A suitable temperature gradient is used to ensure good separation of the analyte.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
This compound rutinoside
Chemical Structure:
-
Molecular Formula: C₂₁H₃₂O₁₃[2]
-
IUPAC Name: 2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed, experimentally verified NMR data for this compound rutinoside is not widely available in public spectral databases. However, based on the analysis of structurally similar flavonoid rutinosides, the following characteristic signals can be anticipated.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~6.3 | s | Aromatic protons of the trimethoxyphenyl group |
| ~5.1 | d | Anomeric proton of the glucose unit |
| ~4.5 | d | Anomeric proton of the rhamnose unit |
| 3.2-4.0 | m | Sugar protons (glucose and rhamnose) |
| ~3.8 | s | Methoxy protons |
| ~1.2 | d | Methyl protons of the rhamnose unit |
Note: These are predicted chemical shifts and may vary depending on the solvent and experimental conditions. The use of DMSO-d₆ is common for flavonoid glycosides due to their better solubility.
| Chemical Shift (δ) ppm | Assignment |
| ~150-155 | Aromatic carbons of the trimethoxyphenyl group |
| ~130-135 | Quaternary aromatic carbons of the trimethoxyphenyl group |
| ~100-105 | Anomeric carbon of the glucose unit |
| ~100-102 | Anomeric carbon of the rhamnose unit |
| ~95-100 | Aromatic CH of the trimethoxyphenyl group |
| ~60-80 | Sugar carbons (glucose and rhamnose) |
| ~55-60 | Methoxy carbons |
| ~18 | Methyl carbon of the rhamnose unit |
Note: These are predicted chemical shifts based on related compounds.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry with electrospray ionization (ESI-MS) is the preferred method for analyzing flavonoid glycosides like this compound rutinoside.
| m/z | Ion Type | Assignment |
| 491.1765 | [M-H]⁻ | Deprotonated molecular ion |
| 493.1922 | [M+H]⁺ | Protonated molecular ion |
| 329 | [M-rhamnose-H]⁻ | Loss of the rhamnose unit |
| 183 | [M-rutinose-H]⁻ | Aglycone fragment (3,4,5-Trimethoxyphenol) |
Note: The fragmentation pattern typically involves the cleavage of the glycosidic bonds, leading to the loss of sugar moieties.
Experimental Protocols
Sample Preparation: A sample of this compound rutinoside is dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) due to the expected higher polarity of the glycoside.
Instrumentation: A 500 MHz or higher field NMR spectrometer is recommended for resolving the complex sugar proton signals.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-14 ppm.
-
Number of Scans: 64 or more.
-
Relaxation Delay: 2 seconds.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: Several thousand scans may be necessary.
-
Relaxation Delay: 2-5 seconds.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are crucial for the complete assignment of all proton and carbon signals.
Sample Introduction: The sample is introduced into the mass spectrometer via a liquid chromatograph (LC) system.
Instrumentation: An LC system coupled to a high-resolution mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap).
LC Parameters:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate ionization.
-
Flow Rate: 0.2-0.5 mL/min.
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), in both positive and negative ion modes.
-
Mass Range: m/z 100-1000.
-
Tandem MS (MS/MS): Fragmentation of the molecular ion is performed to confirm the structure and the sequence of the sugar units.
Visualizations
References
Methodological & Application
In Vitro Anticancer Mechanisms of Alternol: A Guide to Experimental Protocols
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutics, the fungal metabolite Alternol and its oxidized isomer Alteronol have emerged as promising candidates.[1] Preclinical in vitro studies have demonstrated their potent anticancer activities, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This application note provides detailed experimental protocols for key in vitro assays to investigate the anticancer effects of Alternol, intended for researchers, scientists, and professionals in drug development.
Summary of Quantitative Data
The following table summarizes the key quantitative findings from in vitro studies on Alternol and Alteronol, demonstrating their efficacy in inhibiting cancer cell proliferation and inducing cell death.
| Cell Line | Assay | Parameter | Value | Reference |
| T47D (Human Breast Cancer) | MTT Assay | IC50 | Not explicitly quantified in the provided text, but demonstrated to inhibit proliferation. | [3] |
| T47D (Human Breast Cancer) | Flow Cytometry (Cell Cycle) | Cell Cycle Arrest | G2 Phase Arrest | [2][3] |
| T47D (Human Breast Cancer) | Flow Cytometry (Apoptosis) | Apoptosis Induction | Significant increase in apoptotic cells. | [3] |
| LNCaP, C4-2, PC-3, 22RV1 (Prostate Cancer) | Apoptosis Assay | Apoptosis Induction | Time- and dose-dependent increase in apoptosis. | [2] |
| HepG2 (Human Liver Cancer) | Invasion/Migration Assay | Inhibition of Motility | Reduced cell migration and invasion. | [2] |
| B16F10, B16F1 (Murine Melanoma) | Invasion/Migration Assay | Inhibition of Motility | Inhibition of cell invasion/migration in vitro. | [2] |
Key Experimental Protocols
Detailed methodologies for essential in vitro experiments to characterize the anticancer properties of Alternol are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of Alternol on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals, which can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., T47D, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of concentrations of Alternol in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the prepared Alternol solutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of Alternol that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of Alternol's effect on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Alternol for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software (e.g., ModFit LT, FlowJo).
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by Alternol.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with Alternol as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with primary antibodies specific to the target protein, followed by a secondary antibody conjugated to an enzyme for detection.
Protocol:
-
Protein Extraction: After treatment with Alternol, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, Cyclin B1, CDC2, p21) overnight at 4°C.[2][3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Densitometry analysis can be used to quantify the relative protein expression levels, normalized to a loading control such as β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of Alternol-induced apoptosis and a general experimental workflow for its in vitro evaluation.
Caption: Proposed signaling pathway of Alternol-induced apoptosis.
Caption: General experimental workflow for in vitro evaluation of Alternol.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro investigation of Alternol's anticancer properties. These experiments will enable researchers to elucidate the molecular mechanisms by which Alternol induces cell cycle arrest and apoptosis, contributing to the development of this promising natural compound as a potential cancer therapeutic.
References
- 1. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions [frontiersin.org]
- 3. Alteronol induces cell cycle arrest and apoptosis via increased reactive oxygen species production in human breast cancer T47D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Arzanol: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arzanol is a natural phloroglucinol (B13840) α-pyrone isolated from Helichrysum italicum. It has garnered significant interest in the scientific community due to its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Arzanol exerts its biological effects by modulating key signaling pathways and enzymatic activities, making it a promising candidate for drug development. These application notes provide a comprehensive overview of cell-based assay methods to investigate the efficacy and mechanism of action of Arzanol.
Data Presentation
The following table summarizes the quantitative data on the biological activities of Arzanol from various cell-based and in vitro assays.
| Cell Line/System | Assay Type | Target/Endpoint | IC50 Value/Effective Concentration | Reference |
| T cells | HIV-1 Replication | NF-κB Inhibition | 5 µg/mL | [1] |
| IL-1β-stimulated A549 cells | mPGES-1 Inhibition | PGE2 Formation | 0.4 µM | [1][3] |
| Neutrophils | 5-Lipoxygenase (5-LOX) Inhibition | Leukotriene Formation | 3.1 µM | [3][4] |
| - | Cyclooxygenase-1 (COX-1) Inhibition | - | 2.3-9 µM | [3] |
| - | Cyclooxygenase-2 (COX-2) Inhibition | PGE2 Formation | 2.3-9 µM | [3] |
| Jurkat T cells | NF-κB Activation | Luciferase Reporter | ~12 µM | [4][5] |
| HeLa cells | Cytotoxicity | Cell Viability | Dose-dependent cytotoxicity observed | [5] |
| B16F10 (murine melanoma) | Cytotoxicity | Cell Viability | Dose-dependent cytotoxicity observed | [5] |
| Caco-2 (colon cancer) | Cytotoxicity | Cell Viability | Most pronounced cytotoxic effects observed | [5] |
| VERO (monkey kidney fibroblasts) | Cytotoxicity | Cell Viability | Non-cytotoxic up to 40 µM | [1] |
| VERO cells | Oxidative Stress Inhibition | Malondialdehyde (MDA) Production | 40% reduction at non-cytotoxic concentrations | [1] |
| Differentiated SH-SY5Y cells | Neuroprotection | Cell Viability (MTT assay) after H2O2 exposure | Protection observed at 5-25 µM | [4][6] |
| HaCaT keratinocytes | Cytoprotection | Cell Viability against H2O2-induced damage | Significant protection at 50 µM | [7][8] |
| HaCaT keratinocytes | ROS Scavenging | Intracellular ROS | Decreased ROS production at 50 µM | [7][8] |
Signaling Pathways and Experimental Workflows
Arzanol's Inhibition of the NF-κB Signaling Pathway
Arzanol has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.[1][4] This inhibition is a crucial mechanism behind its anti-inflammatory and anti-HIV activities.[1]
General Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for assessing the effects of Arzanol on cultured cells.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of Arzanol on cell viability and to determine its cytotoxic potential.
Materials:
-
Cells of interest (e.g., HeLa, Caco-2, HaCaT)
-
Complete cell culture medium
-
96-well plates
-
Arzanol stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of Arzanol in complete medium.[9] After 24 hours, remove the medium and add 100 µL of the different concentrations of Arzanol.[9] Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).[9]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[9] The IC50 value can be determined by plotting the percentage of cell viability against the concentration of Arzanol.[9]
Intracellular Reactive Oxygen Species (ROS) Detection (H2DCFDA Assay)
This assay measures the antioxidant capacity of Arzanol by quantifying its ability to reduce intracellular ROS levels.
Materials:
-
Cells of interest (e.g., HaCaT, SH-SY5Y)
-
Complete cell culture medium
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Arzanol
-
Oxidative stress inducer (e.g., H2O2)
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black plate for plate reader, 6-well plate for flow cytometry). Allow cells to attach overnight.
-
Pre-treatment with Arzanol: Treat cells with various concentrations of Arzanol for a specified period (e.g., 24 hours).[7]
-
H2DCFDA Loading: Wash the cells with PBS and then incubate with H2DCFDA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells with PBS to remove excess H2DCFDA. Add the oxidative stress inducer (e.g., H2O2) in PBS or serum-free medium and incubate for a defined time (e.g., 1 hour).[7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Compare the fluorescence of Arzanol-treated cells to the control (oxidative stress inducer only) to determine the percentage of ROS reduction.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Arzanol.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Arzanol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Arzanol for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9] Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vitro Enzyme Inhibition Assays
5-Lipoxygenase (5-LOX) Inhibition Assay: This assay determines the ability of Arzanol to inhibit the 5-LOX enzyme, which is involved in the production of pro-inflammatory leukotrienes.
Procedure Outline:
-
Prepare a reaction mixture containing sodium phosphate (B84403) buffer (pH 8.0), the 5-LOX enzyme solution, and various concentrations of Arzanol.[10]
-
Incubate the mixture at 25°C for a short period (e.g., 10 minutes).[10]
-
Initiate the reaction by adding the substrate, linoleic acid.[10]
-
Monitor the formation of the product, (9Z, 11E)-(13S)-13-hydroperoxyoctadeca-9, 11-dienoate, by measuring the change in absorbance at 234 nm over time using a UV-Vis spectrophotometer.[10]
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of Arzanol to the control (without inhibitor).[10]
Cyclooxygenase (COX) Inhibition Assay: This assay evaluates the inhibitory effect of Arzanol on COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins.
Procedure Outline:
-
Use a commercial COX inhibitor screening assay kit.
-
Prepare reaction mixtures for COX-1 and COX-2 containing reaction buffer, heme, the respective COX enzyme, and different concentrations of Arzanol.[10]
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
The assay measures the product, PGF2α, which is derived from the COX-produced PGH2.[10]
-
Quantify the product using methods such as ELISA or other colorimetric/fluorometric detection systems provided in the kit.
-
Determine the percentage of inhibition for each COX isoform to assess the inhibitory activity and selectivity of Arzanol.
Conclusion
Arzanol is a multifaceted natural compound with significant therapeutic potential. The cell-based assays outlined in these application notes provide a robust framework for researchers to investigate its biological activities, elucidate its mechanisms of action, and evaluate its potential as a lead compound for drug development in the areas of inflammation, oxidative stress-related diseases, and cancer.
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. naun.org [naun.org]
- 3. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. Arzanol, a natural phloroglucinol α-pyrone, protects HaCaT keratinocytes against H2O2-induced oxidative stress, counteracting cytotoxicity, reactive oxygen species generation, apoptosis, and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rjptonline.org [rjptonline.org]
Application Notes and Protocols for Antiarol in Plant Root Growth Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiarol is a cardiac glycoside, a class of naturally occurring compounds known for their potent biological activities. While extensively studied in animal systems for their effects on the Na+/K+-ATPase pump, their impact on plant physiology is less understood.[1][2][3] This document provides detailed application notes and protocols for investigating the effects of this compound on plant root growth, a critical aspect of overall plant health and development. Due to the limited direct research on this compound in plants, the protocols and data presented here are based on general methodologies for plant root growth assays and the known effects of other cardiac glycosides, such as digitoxin (B75463), on plant cells. These notes are intended to serve as a comprehensive guide for researchers initiating studies in this area.
Principle and Proposed Mechanism of Action
Cardiac glycosides are known to inhibit the Na+/K+-ATPase in animal cells, leading to an increase in intracellular calcium and subsequent effects on cellular processes.[2][4] Plants, however, do not possess a Na+/K+-ATPase. Instead, their cell membrane potential and secondary transport processes are primarily maintained by H+-ATPases (proton pumps). It is hypothesized that this compound may exert its effects on plant cells by interfering with these essential proton pumps or other ATP-dependent transport systems. Disruption of ion homeostasis can lead to downstream effects on cell division, elongation, and differentiation, ultimately impacting root growth. Further research is required to elucidate the precise molecular targets and signaling pathways of this compound in plants.
Application Note: Using Digitoxin as a Proxy for this compound
Given the lack of specific data on this compound, the cardiac glycoside digitoxin can be used as a representative compound to establish initial experimental parameters. Studies on Capsicum frutescens cell suspension cultures have shown that digitoxin can significantly affect biomass accumulation, indicating a potential for growth inhibition in whole plants.[5] Researchers should consider that the optimal concentration range and specific effects of this compound may differ from those of digitoxin.
Experimental Protocols
Protocol 1: In Vitro Root Growth Assay Using Arabidopsis thaliana
This protocol describes a standard method for assessing the effect of this compound on the root growth of the model plant Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Murashige and Skoog (MS) medium, including vitamins
-
Phytagel or Agar (B569324)
-
Petri plates (90 mm or 120 mm square)
-
This compound (or Digitoxin) stock solution (dissolved in DMSO)
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol (B145695) and incubate for 5 minutes.
-
Remove ethanol and add 1 mL of 50% bleach solution with 0.05% Tween 20. Incubate for 10 minutes with occasional vortexing.
-
Wash seeds 5 times with sterile water.
-
Resuspend seeds in 0.1% sterile agar solution and store at 4°C for 2-3 days for stratification.
-
-
Preparation of Growth Medium:
-
Prepare 0.5X MS medium with 1% sucrose and adjust the pH to 5.7.
-
Add Phytagel or Agar to a final concentration of 0.8% (w/v).
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Add the desired concentration of this compound from a sterile-filtered stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%. A vehicle control (DMSO only) must be included.
-
Pour the medium into sterile Petri plates and allow them to solidify.
-
-
Seed Plating and Growth:
-
Under sterile conditions, pipette individual seeds onto the surface of the agar plates, spaced approximately 1 cm apart.
-
Seal the plates with micropore tape.
-
Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 7-14 days), photograph the plates.
-
Use image analysis software (e.g., ImageJ) to measure the primary root length and count the number of lateral roots.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatments.
-
Protocol 2: Root Growth Assay in Maize (Zea mays) Seedlings
This protocol is adapted for larger-seeded species like maize.[1]
Materials:
-
Maize (Zea mays) seeds
-
Germination paper
-
Beakers or trays
-
Growth pouches or large Petri plates
-
0.5X MS medium (as described in Protocol 1)
-
This compound stock solution
-
Growth chamber or incubator
Procedure:
-
Seed Germination:
-
Surface sterilize maize seeds as described for Arabidopsis, with adjusted incubation times as needed.
-
Roll the sterilized seeds in moist, sterile germination paper and place them in a beaker with a small amount of sterile water at the bottom.
-
Incubate in the dark at 28°C for 2-3 days until radicles emerge.
-
-
Seedling Transfer and Treatment:
-
Prepare 0.5X MS agar plates or growth pouches containing the desired concentrations of this compound.
-
Carefully transfer the germinated seedlings to the plates or pouches, ensuring the radicle is in contact with the medium.
-
-
Growth and Measurement:
-
Place the plates/pouches in a growth chamber under controlled conditions.
-
Measure root growth daily or at the end of the experimental period.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound.
Table 1: Hypothetical Dose-Response of this compound on Arabidopsis thaliana Primary Root Length
| This compound Concentration (µM) | Average Primary Root Length (mm) ± SD | % Inhibition |
| 0 (Control) | 50.2 ± 3.5 | 0 |
| 1 | 45.1 ± 4.1 | 10.2 |
| 10 | 30.8 ± 3.9 | 38.6 |
| 50 | 15.6 ± 2.8 | 68.9 |
| 100 | 5.3 ± 1.9 | 89.4 |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Effect of Digitoxin on Capsicum frutescens Cell Culture Biomass
| Treatment | Maximum Biomass (g FW/100 mL) |
| Control (without digitoxin) | 32.5 |
| Digitoxin supplemented | 12.76 |
Data adapted from a study on Capsicum frutescens cell suspension cultures.[5]
Visualizations
Caption: Experimental workflow for plant root growth assays.
References
Application Notes and Protocols for Testing Arzanol in Carrageenan-Induced Pleurisy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arzanol, a natural phloroglucinol (B13840) α-pyrone, has demonstrated significant anti-inflammatory properties.[1] This document provides a detailed protocol for evaluating the efficacy of Arzanol in a well-established preclinical model of acute inflammation: carrageenan-induced pleurisy in rats. Carrageenan, a sulphated polysaccharide, induces a local inflammatory response characterized by pleural exudate accumulation, neutrophil infiltration, and the release of pro-inflammatory mediators.[2] This model is instrumental in assessing the therapeutic potential of anti-inflammatory compounds. Arzanol is known to exert its effects through multiple mechanisms, including the dual inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), as well as the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of Arzanol in the carrageenan-induced pleurisy model.
Table 1: Effect of Arzanol on Pleural Exudate and Inflammatory Cell Infiltration
| Treatment Group | Dosage | Pleural Exudate Volume Reduction (%) | Inflammatory Cell Infiltration Reduction (%) |
| Arzanol | 3.6 mg/kg (i.p.) | 59 | 48 |
Data derived from in vivo studies in a rat model of carrageenan-induced pleurisy.[1]
Table 2: Effect of Arzanol on Inflammatory Mediators
| Inflammatory Mediator | Effect of Arzanol (3.6 mg/kg, i.p.) | Method of Analysis |
| Prostaglandin E2 (PGE2) | 47% reduction | ELISA |
| Leukotriene B4 (LTB4) | 31% reduction | ELISA |
| Myeloperoxidase (MPO) Activity | Expected to be significantly reduced | Spectrophotometric Assay |
| Tumor Necrosis Factor-alpha (TNF-α) | Expected to be significantly reduced | ELISA |
| Interleukin-1beta (IL-1β) | Expected to be significantly reduced | ELISA |
| Cyclooxygenase-2 (COX-2) | Expected to be downregulated | Western Blot/Immunohistochemistry |
| Inducible Nitric Oxide Synthase (iNOS) | Expected to be downregulated | Western Blot/Immunohistochemistry |
Quantitative data for PGE2 and LTB4 are based on existing studies.[1] Expected outcomes for other mediators are based on the known anti-inflammatory mechanisms of Arzanol and typical findings in the carrageenan-induced pleurisy model.
Experimental Protocols
Carrageenan-Induced Pleurisy in Rats
This protocol describes the induction of acute inflammation in the pleural cavity of rats.
Materials:
-
Male Wistar rats (200-250 g)
-
λ-Carrageenan (Type IV)
-
Sterile, pyrogen-free 0.9% saline
-
Isoflurane or other suitable anesthetic
-
Insulin syringes with 27G needles
-
Surgical scissors and forceps
-
Suture material
Procedure:
-
Prepare a 1% (w/v) solution of carrageenan in sterile 0.9% saline. Heat and stir the solution to ensure complete dissolution. Cool to room temperature before use.
-
Anesthetize the rats using isoflurane.
-
Make a small skin incision over the right sixth intercostal space.
-
Carefully dissect the underlying muscles to expose the pleural membrane.
-
Inject 0.2 mL of the 1% carrageenan solution directly into the pleural cavity.
-
For the control group, inject 0.2 mL of sterile saline.
-
For the treatment group, administer Arzanol (e.g., 3.6 mg/kg) intraperitoneally (i.p.) at a specified time point before or after the carrageenan injection.
-
Close the skin incision with sutures.
-
Allow the animals to recover from anesthesia. Euthanize the animals at a predetermined time point (typically 4-6 hours after carrageenan injection) for sample collection.
Collection and Analysis of Pleural Exudate
This protocol outlines the collection of pleural fluid and the quantification of inflammatory parameters.
Materials:
-
Phosphate-buffered saline (PBS) containing heparin (10 U/mL)
-
Centrifuge tubes
-
Hemocytometer or automated cell counter
-
Microscope
-
Wright-Giemsa stain
Procedure:
-
Following euthanasia, carefully open the thoracic cavity.
-
Wash the pleural cavity with a known volume (e.g., 2 mL) of heparinized PBS.
-
Aspirate the fluid, including the pleural exudate and the washing solution, and record the total volume. The exudate volume is calculated by subtracting the initial volume of washing solution.
-
Centrifuge the collected fluid at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for cytokine and other mediator analysis and store at -80°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of leukocytes using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides, stain with Wright-Giemsa stain, and perform a differential cell count under a light microscope to determine the number of neutrophils and mononuclear cells.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is a reliable indicator of neutrophil infiltration.
Materials:
-
Lung tissue homogenate
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB)
-
O-dianisidine hydrochloride
-
Hydrogen peroxide (H2O2)
-
Spectrophotometer
Procedure:
-
Homogenize a weighed portion of the lung tissue in 10 volumes of ice-cold potassium phosphate buffer with HTAB.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
In a 96-well plate, add the supernatant to a reaction mixture containing o-dianisidine hydrochloride and hydrogen peroxide.
-
Measure the change in absorbance at 450 nm over time using a spectrophotometer.
-
MPO activity is expressed as units per gram of tissue. One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H2O2 per minute.
Measurement of Inflammatory Cytokines (TNF-α and IL-1β) by ELISA
Materials:
-
Pleural exudate supernatant
-
Commercially available ELISA kits for rat TNF-α and IL-1β
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the commercial ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the pleural exudate supernatant samples and standards to the wells.
-
Add the detection antibody, followed by the enzyme-linked secondary antibody.
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of TNF-α and IL-1β in the samples based on the standard curve.
Western Blot Analysis of COX-2 and iNOS
Materials:
-
Lung tissue homogenate
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Homogenize lung tissue in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against COX-2, iNOS, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative expression levels of COX-2 and iNOS.
Visualizations
Caption: Experimental workflow for evaluating Arzanol's efficacy.
Caption: Arzanol's inhibitory effects on inflammatory pathways.
References
Antiarol stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiarol, also known as 3,4,5-Trimethoxyphenol, is a naturally occurring phenolic compound. It is recognized for its antioxidant properties, particularly its ability to scavenge free radicals. These characteristics make it a compound of interest in various research fields, including drug development and materials science. This document provides detailed protocols for the preparation and storage of this compound stock solutions, along with a summary of its physicochemical properties and potential mechanisms of action.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 3,4,5-Trimethoxyphenol | [1] |
| CAS Number | 642-71-7 | [1] |
| Molecular Formula | C₉H₁₂O₄ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| Appearance | Slightly Brown Powder | [1] |
| Purity | ≥ 99% | [1] |
Stock Solution Preparation
The solubility of this compound is a critical factor in the preparation of stock solutions. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO).
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 55 mg/mL (298.6 mM) | Sonication is recommended to aid dissolution. |
| DMSO | 36 mg/mL (195.45 mM) | Use fresh, moisture-free DMSO for best results. |
| PBS | 2 mg/mL (10.86 mM) | Requires ultrasonication and warming to 60°C. |
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 184.19 g/mol = 1.8419 mg
-
-
-
Weighing:
-
Carefully weigh out 1.84 mg of this compound powder and place it into a clean microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Mixing:
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in Table 3.
-
Caption: Workflow for this compound stock solution preparation.
Storage and Stability
Proper storage of this compound, both in solid form and in solution, is crucial to maintain its stability and activity.
Table 3: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| In DMSO | -80°C | 1 year | [2] |
| In DMSO | -80°C | 6 months | [3] |
| In DMSO | -20°C | 1 month | [3] |
Note: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment. For in vivo studies, it is advised to use freshly prepared solutions on the same day.[3]
Mechanism of Action and Signaling Pathways
This compound is known to exhibit moderate DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity.[1][2] This antioxidant activity is a key aspect of its mechanism of action.
DPPH Radical Scavenging
The scavenging of the stable DPPH free radical is a common method to assess the antioxidant potential of a compound. Phenolic compounds like this compound can neutralize the DPPH radical through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to the DPPH radical.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The phenolic compound first transfers an electron to the DPPH radical, followed by the transfer of a proton.
Caption: DPPH radical scavenging mechanisms of this compound.
Potential Anti-Inflammatory Pathway (Hypothetical)
While the direct signaling pathways modulated by this compound are not yet fully elucidated, studies on structurally similar methoxylated phenolic compounds suggest potential involvement in anti-inflammatory pathways. For instance, 3,4',5-trimethoxy-trans-stilbene has been shown to suppress inflammation by inhibiting the MAPK and NF-κB signaling pathways.[4] Based on this, a hypothetical pathway for this compound's potential anti-inflammatory action is proposed below. Further research is required to validate this proposed mechanism for this compound.
Caption: Hypothetical anti-inflammatory action of this compound.
In Vivo Formulation Protocol
For in vivo experiments, this compound can be formulated using a combination of solvents to ensure solubility and bioavailability.
Table 4: Example In Vivo Formulation
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Add saline to reach the final volume and mix well.
-
This formulation should be prepared fresh before each use. If precipitation occurs, warming and/or sonication can be used to aid dissolution.[3]
Safety Precautions
This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.
Disclaimer
The information provided in this document is for research purposes only and is not intended for human or therapeutic use. The protocols and data presented are based on currently available information and should be adapted as necessary for specific experimental requirements.
References
- 1. 3,4,5-Trimethoxyphenol | C9H12O4 | CID 69505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arzanol Treatment in VERO Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arzanol, a natural phloroglucinol (B13840) α-pyrone derived from Helichrysum italicum, has demonstrated a range of biological activities, including antiviral, anti-inflammatory, and antioxidant effects.[1][2][3] VERO cell lines, derived from the kidney of an African green monkey, are a widely used platform in virology and drug development due to their susceptibility to a broad range of viruses and their well-characterized nature.[4] This document provides detailed application notes and protocols for studying the effects of Arzanol in VERO cells, based on published research.
Biological Activities of Arzanol in VERO Cells
Arzanol has been shown to exhibit significant biological effects in VERO cells, primarily related to its antiviral and antioxidant properties.
Antiviral Activity
Recent studies have highlighted Arzanol's potential as an antiviral agent, particularly against SARS-CoV-2. The proposed mechanism of action involves the inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway, which is essential for viral replication.[5] In VERO E6 cells infected with SARS-CoV-2, Arzanol has been shown to reduce the virus-induced cytopathic effect (CPE) and viral titers in a concentration-dependent manner.[5]
Antioxidant Activity
Arzanol has demonstrated protective effects against oxidative stress in VERO cells. It has been shown to significantly reduce lipid peroxidation induced by tert-butyl hydroperoxide (TBH).[6][7] This antioxidant activity contributes to its cytoprotective effects at non-cytotoxic concentrations.[6][7]
Anti-inflammatory Activity
While much of the detailed anti-inflammatory work on Arzanol has been conducted in other cell types, its mechanism of inhibiting the NF-κB signaling pathway is a key aspect of its biological profile.[1][2] NF-κB is a critical regulator of the inflammatory response, and its inhibition by Arzanol underlies the suppression of various pro-inflammatory mediators.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of Arzanol in VERO cells.
Table 1: Cytotoxicity and Antiviral Efficacy of Arzanol against SARS-CoV-2 in VERO E6 Cells
| Parameter | Value | Reference |
| Cytotoxicity (CC50) | 160.1 ± 2.2 μM | [5] |
| Antiviral Activity | Concentration-dependent reduction of SARS-CoV-2-induced CPE | [5] |
| Enhanced Antiviral Effect | Observed with prolonged presence of the compound | [5] |
Table 2: Antioxidant Activity of Arzanol in VERO Cells
| Parameter | Condition | Result | Reference |
| Inhibition of Lipid Peroxidation | 7.5 µM Arzanol against 750 µM TBH | 40% reduction | [6] |
| Cytotoxicity | Up to 40 µM | Non-cytotoxic | [1][6] |
Experimental Protocols
Protocol 1: Assessment of Arzanol Cytotoxicity in VERO Cells
This protocol is for determining the cytotoxic concentration of Arzanol in VERO cells using a Lactate Dehydrogenase (LDH) assay.
Materials:
-
VERO E6 cells (ATCC CRL-1586)[5]
-
Dulbecco's Modified Eagle's Medium (DMEM)[5]
-
Fetal Bovine Serum (FBS)[5]
-
L-glutamine[5]
-
Penicillin-Streptomycin solution[5]
-
Trypsin-EDTA solution[5]
-
96-well plates[5]
-
Arzanol[5]
-
Dimethyl sulfoxide (B87167) (DMSO)[5]
-
Cytotoxicity LDH assay kit-WST[5]
-
Humidified incubator (37°C, 5% CO2)[5]
Procedure:
-
Cell Culture: Maintain VERO E6 cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. Subculture cells twice weekly at a 1:4 ratio using trypsin-EDTA.[5]
-
Cell Seeding: Seed VERO E6 cells in 96-well plates at a density of 2 x 104 cells/well.[5]
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Compound Preparation: Dissolve Arzanol in DMSO and prepare serial dilutions to achieve final concentrations ranging from 2.3 µM to 300 µM. Ensure the final DMSO concentration in all wells is adjusted to 0.5% (v/v).[5]
-
Treatment: Add the prepared Arzanol dilutions to the respective wells. Include vehicle control wells containing 0.5% DMSO.
-
Incubation: Incubate the treated plates for 72 hours.[5]
-
LDH Assay: Quantify cytotoxicity using the Cytotoxicity LDH assay kit-WST according to the manufacturer's instructions.[5]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Protocol 2: SARS-CoV-2 Cytopathic Effect (CPE) Inhibition Assay
This protocol details the method to assess the antiviral activity of Arzanol against SARS-CoV-2 by observing the inhibition of the cytopathic effect.
Materials:
-
VERO E6 cells[5]
-
Complete growth medium (DMEM, 10% FBS, etc.)
-
Assay medium (DMEM, 2% FBS)[5]
-
SARS-CoV-2 (e.g., Italian strain PV10734, D614G, lineage B.1.1) at a known titer (TCID50/well)[5]
-
Arzanol[5]
-
DMSO[5]
-
96-well plates[5]
-
Biosafety Level 3 (BSL-3) laboratory facilities[5]
Procedure:
-
Cell Seeding: Seed VERO E6 cells in 96-well plates at a density of 2 x 104 cells/well and incubate overnight.[5]
-
Compound Preparation: Prepare serial dilutions of Arzanol in assay medium at non-cytotoxic concentrations (e.g., 2.3 µM to 75 µM).[5]
-
Infection and Treatment (Post-infection model): a. Infect cells with SARS-CoV-2 at a concentration of 100 TCID50/well for 2 hours to allow for viral adsorption.[5] b. After 2 hours, wash the cells to remove the virus inoculum.[5] c. Add the prepared Arzanol dilutions to the infected cells.[5]
-
Controls: Include a vehicle control (DMSO) and an untreated, infected control.
-
Incubation: Incubate the plates for 72 hours post-infection.[5]
-
CPE Observation: Observe the cells daily under a microscope for the appearance of cytopathic effects.[5]
-
Data Analysis: Quantify the inhibition of CPE. This can be done qualitatively by microscopic observation or quantitatively using a cell viability assay.
Protocol 3: Antioxidant Activity Assay (Inhibition of Lipid Peroxidation)
This protocol describes how to measure the ability of Arzanol to inhibit TBH-induced lipid peroxidation in VERO cells.
Materials:
-
VERO cells[6]
-
Cell culture medium
-
Arzanol[6]
-
tert-butyl hydroperoxide (TBH)[6]
-
Assay reagents for measuring malondialdehyde (MDA) or other lipid peroxidation products (e.g., TBARS assay kit).
Procedure:
-
Cell Culture and Seeding: Culture VERO cells and seed them in appropriate culture vessels (e.g., 6-well plates).
-
Pre-treatment: Treat the cells with non-cytotoxic concentrations of Arzanol (e.g., 7.5 µM) for a specified period.[6]
-
Induction of Oxidative Stress: Induce oxidative stress by adding TBH (e.g., 750 µM) to the cell culture medium and incubate for an appropriate duration.[6]
-
Cell Lysis: Harvest and lyse the cells according to the protocol for the chosen lipid peroxidation assay.
-
Quantification of Lipid Peroxidation: Measure the levels of MDA or other lipid peroxidation byproducts using a suitable assay kit (e.g., TBARS assay).
-
Data Analysis: Compare the levels of lipid peroxidation in Arzanol-treated cells to untreated control cells and cells treated with TBH alone to determine the percentage of inhibition.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental workflows for Arzanol treatment in VERO cells.
Caption: Proposed antiviral mechanism of Arzanol in VERO cells.
Caption: Workflow for assessing Arzanol's antiviral activity.
Caption: Mechanism of Arzanol's antioxidant effect in VERO cells.
Caption: Proposed anti-inflammatory mechanism of Arzanol via NF-κB inhibition.
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a suspension Vero cell line for viral vaccine production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the antioxidant and cytotoxic activity of arzanol, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Linoleic Acid Autoxidation Assay with Arzanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid, a polyunsaturated fatty acid, is highly susceptible to autoxidation, a process involving free radical-mediated lipid peroxidation. This process is implicated in cellular damage and the development of various pathological conditions. The evaluation of antioxidants capable of inhibiting linoleic acid autoxidation is a crucial aspect of drug development and food science. Arzanol, a natural phloroglucinol (B13840) α-pyrone isolated from Helichrysum italicum, has demonstrated significant antioxidant properties.[1][2] These application notes provide a detailed protocol for assessing the antioxidant activity of Arzanol in a linoleic acid autoxidation assay, along with relevant data and mechanistic insights. Arzanol's antioxidant and anti-inflammatory properties make it a compound of interest for therapeutic applications.[3][4]
Data Presentation
The antioxidant efficacy of Arzanol in inhibiting linoleic acid peroxidation is summarized below. The data is derived from studies on iron (EDTA)-mediated oxidation of linoleic acid.[1]
Table 1: Inhibitory Effect of Arzanol on Linoleic Acid Oxidation
| Arzanol Concentration (nmol) | Inhibition of Linoleic Acid Oxidation (%) | Reference Compound |
| 5.0 | 100% | - |
| 2.5 | 90% | - |
| 1.0 | 45% | - |
Note: The data indicates a dose-dependent inhibition of linoleic acid peroxidation by Arzanol.
Table 2: Comparative Antioxidant Activity
| Compound | Antioxidant Activity in Linoleic Acid Autoxidation |
| Arzanol | Comparable to Butylated Hydroxytoluene (BHT)[5] |
| α-Tocopherol | Standard lipophilic antioxidant, acts as a hydrogen atom donor[6] |
| Methylarzanol | Decreased, but still significant, protective effect[2][7] |
Experimental Protocols
This section details the methodology for evaluating the antioxidant activity of Arzanol using a linoleic acid autoxidation assay. The protocol is based on the widely used ferric thiocyanate (B1210189) method, which measures the formation of hydroperoxides, the primary products of lipid oxidation.
Preparation of Reagents
-
Linoleic Acid Emulsion (0.02 M, pH 7.0):
-
Add 0.28 g of linoleic acid and 0.28 g of Tween-20 to 50 mL of 0.2 M phosphate (B84403) buffer (pH 7.0).
-
Homogenize the mixture to form a stable emulsion.
-
-
Arzanol Stock Solution (e.g., 1 mg/mL):
-
Dissolve a known weight of Arzanol in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Perform serial dilutions to obtain the desired test concentrations.
-
-
Ammonium (B1175870) Thiocyanate Solution (30% w/v):
-
Dissolve 30 g of ammonium thiocyanate in 100 mL of distilled water.
-
-
Ferrous Chloride Solution (0.02 M):
-
Dissolve 0.27 g of ferrous chloride tetrahydrate (FeCl₂·4H₂O) in 50 mL of 3.5% (v/v) hydrochloric acid.
-
Experimental Procedure
-
Reaction Setup:
-
In a series of test tubes, add 2.5 mL of the linoleic acid emulsion.
-
Add 0.5 mL of the Arzanol solution at various concentrations to the respective test tubes.
-
For the control, add 0.5 mL of the solvent used to dissolve Arzanol.
-
Include a positive control with a known antioxidant, such as α-tocopherol or BHT.
-
-
Incubation:
-
Incubate the test tubes in the dark at a constant temperature, for example, 37°C or 40°C, to accelerate the autoxidation process.
-
Take aliquots from the reaction mixture at regular intervals (e.g., 0, 24, 48, 72, and 96 hours) for analysis.
-
-
Measurement of Peroxidation:
-
To a 0.1 mL aliquot of the reaction mixture, add 4.7 mL of 75% (v/v) ethanol.
-
Add 0.1 mL of 30% ammonium thiocyanate solution.
-
Add 0.1 mL of 0.02 M ferrous chloride solution.
-
After 3 minutes, measure the absorbance of the solution at 500 nm using a spectrophotometer. The absorbance is due to the formation of the red ferric thiocyanate complex.
-
-
Calculation of Inhibition:
-
The percentage of inhibition of linoleic acid autoxidation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100
-
Mandatory Visualizations
Linoleic Acid Autoxidation Pathway
The following diagram illustrates the free radical chain reaction of linoleic acid autoxidation.
Experimental Workflow
The diagram below outlines the key steps in the linoleic acid autoxidation assay with Arzanol.
Mechanism of Action of Arzanol
Arzanol inhibits lipid peroxidation primarily through its action as a radical scavenger.[5] The following diagram illustrates this mechanism.
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the antioxidant and cytotoxic activity of arzanol, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arzanol: A Review of Chemical Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel approach to study linoleic acid autoxidation: importance of simultaneous detection of the substrate and its derivative oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.roehampton.ac.uk [pure.roehampton.ac.uk]
Application Notes: Arzanol as a Potent Inhibitor of Cholesterol Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol, an essential lipid in cellular membranes, is susceptible to oxidation, leading to the formation of cholesterol oxidation products (COPs) or oxysterols. These oxidized derivatives, such as 7-ketocholesterol (B24107) and 7β-hydroxycholesterol, are implicated in the pathogenesis of various diseases, including atherosclerosis, neurodegenerative disorders, and inflammatory conditions. Arzanol (B605599), a natural phloroglucinol (B13840) α-pyrone compound isolated from Helichrysum italicum, has demonstrated significant antioxidant properties.[1][2][3] These application notes provide a comprehensive overview of the use of Arzanol in inhibiting cholesterol oxidation, complete with experimental protocols and supporting data. Arzanol's protective effects against lipid peroxidation make it a compelling candidate for further investigation in drug development and as a research tool to mitigate oxidative stress.[4][5]
Mechanism of Action
Arzanol exerts its inhibitory effect on cholesterol oxidation primarily through its potent radical scavenging activity.[1][3] The oxidation of cholesterol is often initiated by reactive oxygen species (ROS), which can be generated through various endogenous and exogenous sources. Arzanol can directly neutralize these ROS, thereby preventing the initiation and propagation of the lipid peroxidation chain reaction that leads to the formation of COPs.[2][4]
Furthermore, evidence suggests that Arzanol may modulate cellular signaling pathways associated with oxidative stress. One such pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating the Nrf2 pathway, Arzanol may enhance the cell's endogenous antioxidant defenses, providing further protection against cholesterol oxidation.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Arzanol in inhibiting lipid and cholesterol oxidation from various studies.
Table 1: Inhibition of Linoleic Acid Autoxidation by Arzanol [1]
| Arzanol Concentration (nmol) | Inhibition of Oxidation |
| 1.0 | 45% |
| 2.5 | 90% |
| 5.0 | 100% (Complete) |
Table 2: Inhibition of Cholesterol Degradation by Arzanol [1]
| Arzanol Concentration (nmol) | Incubation Time (hours) | Observation |
| 10 | 1 | Significant inhibition of 7-keto and 7β-OH cholesterol formation |
| 10 | 2 | Significant inhibition of 7-keto and 7β-OH cholesterol formation |
Table 3: Protective Effect of Arzanol on TBH-Induced Oxidative Stress in VERO Cells [1]
| Arzanol Concentration | Effect |
| Non-cytotoxic concentrations | Significant (40%) reduction in malondialdehyde (MDA) production |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cu²⁺-Induced LDL Cholesterol Oxidation
This protocol details an assay to evaluate the efficacy of Arzanol in preventing the oxidation of low-density lipoprotein (LDL) cholesterol induced by copper ions. The extent of oxidation is monitored by measuring the formation of conjugated dienes.
Materials:
-
Human LDL
-
Arzanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper (II) sulfate (B86663) (CuSO₄) solution
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
Prepare a stock solution of Arzanol in a suitable solvent (e.g., DMSO).
-
Dilute the human LDL with PBS to a final concentration of 100 µg/mL.
-
In a quartz cuvette, mix the LDL solution with various concentrations of Arzanol (or vehicle control). Incubate for 15 minutes at 37°C.
-
Initiate the oxidation reaction by adding CuSO₄ to a final concentration of 5 µM.
-
Immediately begin monitoring the absorbance at 234 nm at regular intervals (e.g., every 5 minutes) for a total duration of 3-4 hours.
-
The lag phase (the time before a rapid increase in absorbance) is a measure of the resistance to oxidation. A longer lag phase in the presence of Arzanol indicates an inhibitory effect.
-
Plot the absorbance at 234 nm against time to generate oxidation kinetics curves.
Protocol 2: Cellular Assay for Inhibition of tert-Butyl Hydroperoxide (t-BOOH)-Induced Cholesterol Oxidation in Caco-2 Cells
This protocol describes a cell-based assay to assess the protective effect of Arzanol against oxidative stress and cholesterol oxidation induced by t-BOOH in a human intestinal cell line.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Arzanol
-
tert-Butyl hydroperoxide (t-BOOH)
-
Lysis buffer
-
Reagents for quantifying 7-ketocholesterol (e.g., HPLC system)
-
Reagents for assessing cell viability (e.g., MTT assay kit)
Procedure:
-
Seed Caco-2 cells in 6-well plates and grow to confluence.
-
Pre-incubate the cells with various non-cytotoxic concentrations of Arzanol (or vehicle control) in serum-free DMEM for 24 hours.
-
Induce oxidative stress by exposing the cells to t-BOOH (e.g., 200 µM) for 4 hours.
-
After incubation, wash the cells with PBS and lyse them.
-
Extract the lipids from the cell lysate.
-
Quantify the concentration of 7-ketocholesterol in the lipid extract using a validated analytical method such as HPLC.
-
In a parallel set of wells, assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity of the compounds.
-
A reduction in the levels of 7-ketocholesterol in Arzanol-treated cells compared to the t-BOOH-only control indicates an inhibitory effect on cholesterol oxidation.
Visualizations
Caption: Simplified signaling pathway of cholesterol oxidation and the inhibitory mechanisms of Arzanol.
Caption: Experimental workflow for the in vitro LDL cholesterol oxidation inhibition assay.
Caption: Experimental workflow for the cellular cholesterol oxidation inhibition assay.
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.uniupo.it [research.uniupo.it]
- 3. Evaluation of the antioxidant and cytotoxic activity of arzanol, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective role of arzanol against lipid peroxidation in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Arzanol from Helichrysum italicum: Application Notes and Protocols for Extraction and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arzanol, a prenylated α-pyrone-phloroglucinol etherodimer, is a prominent bioactive compound isolated from the medicinal plant Helichrysum italicum. This molecule has garnered significant scientific interest due to its potent anti-inflammatory and antioxidant properties. Arzanol exerts its biological effects through multiple mechanisms, including the inhibition of key inflammatory mediators such as nuclear factor-kappa B (NF-κB), microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), and 5-lipoxygenase (5-LOX). These characteristics position Arzanol as a promising candidate for the development of novel therapeutics for a range of inflammatory and oxidative stress-related disorders.
This document provides detailed application notes and protocols for the extraction of Arzanol from Helichrysum italicum and the subsequent evaluation of its biological activities. The methodologies described herein are based on established scientific literature and are intended to serve as a comprehensive guide for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Extraction of Arzanol from Helichrysum italicum
The extraction of Arzanol from Helichrysum italicum can be achieved through various methods, with solvent extraction and supercritical CO2 extraction being the most common. The choice of method can significantly impact the yield and purity of the final product.
Solvent Extraction
Acetone (B3395972) has been reported as an effective solvent for the extraction of Arzanol.[1] This method is relatively straightforward and can be performed with standard laboratory equipment.
Table 1: Solvent Extraction Parameters for Arzanol
| Parameter | Value/Description | Reference |
| Plant Material | Dried and powdered aerial parts (leaves and flower heads) of Helichrysum italicum | [1] |
| Solvent | Acetone | [1][2] |
| Extraction Method | Maceration or Soxhlet extraction | Inferred from general practices |
| Reported Yield | Approximately 780 mg of Arzanol from 1 kg of dried plant material (0.078%) | [1] |
Supercritical CO2 Extraction
Supercritical CO2 (scCO2) extraction is a green and efficient alternative to traditional solvent extraction. The selectivity and efficiency of scCO2 extraction can be modulated by adjusting pressure, temperature, and the use of co-solvents.[3][4][5][6]
Table 2: Supercritical CO2 Extraction Parameters for Helichrysum italicum
| Pressure (bar) | Temperature (°C) | Co-solvent | Total Extract Yield (%) | Reference |
| 80 - 350 | 40 | None | 0.35 - 5.71 | [5][6] |
| 100 - 200 | 40 - 60 | None | 1.37 - 4.1 | [4] |
| 350 | 40 | Ethanol (B145695) | ~7.14 (doubled yield compared to no co-solvent) | [3] |
Experimental Protocols
Protocol 1: Acetone Extraction of Arzanol
Objective: To extract Arzanol from dried Helichrysum italicum plant material using acetone.
Materials:
-
Dried and finely powdered aerial parts of Helichrysum italicum
-
Acetone (analytical grade)
-
Soxhlet apparatus or large glass container with a lid for maceration
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Extraction:
-
Maceration: Weigh 1 kg of powdered Helichrysum italicum and place it in a large glass container. Add a sufficient volume of acetone to completely submerge the plant material (e.g., 5-10 L). Seal the container and let it stand for 24-48 hours at room temperature with occasional agitation.
-
Soxhlet Extraction: Place 1 kg of the powdered plant material in the thimble of a large-scale Soxhlet apparatus. Extract with acetone for 12-24 hours.
-
-
Filtration and Concentration: Filter the acetone extract to remove the plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude acetone extract.
-
Fractionation (Optional but Recommended):
-
The crude acetone extract can be further fractionated to enrich the Arzanol content. One reported method involves solid-phase extraction using petroleum ether-ethyl acetate (B1210297) and acetone as eluents.[1]
-
-
Purification:
-
The Arzanol-rich fraction is then subjected to gravity column chromatography on silica gel.
-
Elute the column with a gradient of petroleum ether and ethyl acetate.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing Arzanol.
-
Combine the Arzanol-containing fractions and evaporate the solvent to yield purified Arzanol.
-
Protocol 2: Supercritical CO2 Extraction of Arzanol
Objective: To extract Arzanol from Helichrysum italicum using supercritical CO2.
Materials:
-
Dried and milled Helichrysum italicum
-
Supercritical fluid extraction system
-
Liquid CO2
-
Ethanol (optional, as co-solvent)
Procedure:
-
Preparation: Pack the extraction vessel of the SFE system with the milled Helichrysum italicum material.
-
Extraction Parameters:
-
Set the extraction temperature to 40°C.
-
Pressurize the system with CO2 to the desired pressure (e.g., 350 bar).
-
If using a co-solvent, introduce ethanol at a specific flow rate.
-
-
Extraction Process: Start the flow of supercritical CO2 through the extraction vessel. The extraction time can vary from 1 to 5 hours.
-
Collection: The extract is collected in a separator where the pressure and temperature are reduced, causing the CO2 to return to its gaseous state and leaving the extract behind.
-
Purification: The resulting extract can be further purified using chromatographic techniques as described in Protocol 1 to isolate Arzanol.
Caption: Arzanol Extraction Workflow.
Quantification of Arzanol by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of Arzanol in the extracts of Helichrysum italicum.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both acidified with 0.1% formic acid or phosphoric acid, is a typical mobile phase system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Arzanol can be detected at approximately 280 nm and 340 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure Arzanol in methanol (B129727) or acetonitrile. From the stock solution, prepare a series of standard solutions of known concentrations to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the Helichrysum italicum extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the Arzanol peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of Arzanol in the sample by using the calibration curve generated from the standard solutions.
Biological Activity Assays
Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of Arzanol using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
Arzanol solution of varying concentrations (in methanol or ethanol)
-
DPPH solution (0.1 mM in methanol)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of different concentrations of the Arzanol solution.
-
A control well should contain 100 µL of DPPH solution and 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of Arzanol required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of Arzanol.
Protocol 4: In Vitro Anti-inflammatory Activity - NF-κB Reporter Assay
Objective: To determine the inhibitory effect of Arzanol on the NF-κB signaling pathway in a cell-based assay.
Materials:
-
HEK293T or THP-1 cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Arzanol solutions of varying concentrations (dissolved in DMSO and diluted in culture medium)
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an NF-κB activator
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with different concentrations of Arzanol for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway. An unstimulated control group should also be included.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to cell viability if necessary. Calculate the percentage of NF-κB inhibition for each concentration of Arzanol compared to the stimulated control.
Caption: Inhibition of NF-κB Pathway by Arzanol.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the extraction, quantification, and biological evaluation of Arzanol from Helichrysum italicum. These methodologies are essential for researchers and drug development professionals seeking to explore the therapeutic potential of this promising natural compound. The provided information on different extraction techniques allows for the selection of the most appropriate method based on available resources and desired outcomes. Furthermore, the detailed protocols for assessing antioxidant and anti-inflammatory activities will facilitate the standardized evaluation of Arzanol's efficacy. Continued research into the pharmacology of Arzanol holds significant promise for the development of new treatments for a variety of human diseases.
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Helichrysum italicum: From Extraction, Distillation, and Encapsulation Techniques to Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRESSURE INFLUENCE TO EXTRACTION SYSTEM HELICHRYSUM ITALICUM – SUPERCRITICAL CARBON DIOXIDE | Journal of Engineering & Processing Management [jepm.tfzv.ues.rs.ba]
- 6. PRESSURE INFLUENCE TO EXTRACTION SYSTEM HELICHRYSUM ITALICUM – SUPERCRITICAL CARBON DIOXIDE | Journal of Engineering & Processing Management [jepm2021.tfzv.ues.rs.ba]
Troubleshooting & Optimization
Technical Support Center: Overcoming Arzanol's Low Bioavailability in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Arzanol's low aqueous solubility in cell culture experiments.
Troubleshooting Guide
Issue 1: Precipitation of Arzanol (B605599) upon dilution in aqueous cell culture medium.
Question: I dissolved Arzanol in DMSO to make a stock solution, but when I add it to my cell culture medium, a precipitate forms. Why is this happening and how can I prevent it?
Answer:
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a nonpolar organic solvent like DMSO is introduced into a highly aqueous environment like cell culture medium. The dramatic increase in solvent polarity causes the compound to fall out of solution. Here are several steps you can take to troubleshoot this problem:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, as higher concentrations can be cytotoxic. Ensure your dilution scheme does not exceed this limit.
-
Serial Dilution: Instead of adding a small volume of highly concentrated Arzanol stock directly to your medium, perform intermediate dilutions in pure DMSO first. This can help prevent localized high concentrations that lead to immediate precipitation.
-
Mixing Technique: Add the Arzanol-DMSO stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling the medium. Rapid and thorough mixing is crucial for uniform dispersion.
-
Gentle Warming and Sonication: Gently warming the final solution to 37°C or using a bath sonicator for a short period (5-10 minutes) can help to redissolve fine precipitates. However, be cautious with heat as it may degrade the compound over time.
Issue 2: Inconsistent or lower-than-expected biological activity of Arzanol in cell-based assays.
Question: My experiments with Arzanol are showing variable results, or the observed effect is much weaker than what is reported in the literature. Could this be related to its low bioavailability?
Answer:
Yes, inconsistent or weak biological activity is a classic symptom of poor compound bioavailability in cell culture. If Arzanol is not fully dissolved or precipitates out of solution, its effective concentration available to the cells is significantly reduced and can vary between experiments.
-
Visual Inspection: Before treating your cells, carefully inspect the final Arzanol-containing medium for any signs of precipitation or turbidity. Even a faint cloudiness can indicate that the compound is not fully solubilized.
-
Solubility Enhancement Methods: If you continue to face issues, you may need to employ a solubility enhancement strategy. The most common approaches for polyphenols like Arzanol are the use of cyclodextrins or nanoparticle formulations. These methods encapsulate the Arzanol molecule, increasing its solubility and stability in aqueous solutions.
-
Vehicle Controls: Always include a vehicle control in your experiments (i.e., medium with the same final concentration of DMSO or other solvents/excipients used to dissolve the Arzanol) to ensure that the observed effects are not due to the solvent itself.
Frequently Asked Questions (FAQs)
Q1: What is Arzanol and why is it difficult to work with in cell culture?
Arzanol is a natural polyphenolic compound with potent anti-inflammatory and antioxidant properties.[1][2] Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway and key inflammatory enzymes like mPGES-1 and 5-LOX.[1][3] The main challenge in a laboratory setting is its poor water solubility.[3][4] While it dissolves well in polar organic solvents like DMSO, it has a strong tendency to precipitate when diluted into aqueous buffers and cell culture media.[3][4]
Q2: What is the recommended method for preparing an Arzanol stock solution?
The standard approach is to prepare a high-concentration stock solution in 100% DMSO.
-
Accurately weigh the desired amount of Arzanol powder.
-
Calculate the volume of DMSO needed to achieve the target stock concentration (e.g., 10 mM or 20 mM).
-
Add the DMSO to the Arzanol and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What are the typical non-cytotoxic concentrations of Arzanol for cell culture experiments?
The cytotoxic profile of Arzanol is cell-line dependent. However, studies have shown that it is generally non-toxic to normal cell lines at concentrations below 100 µM.[3][5] For example:
-
In VERO (monkey kidney fibroblast) cells, Arzanol showed no cytotoxicity up to 40 µM.[3]
-
In differentiated SH-SY5Y (human neuroblastoma) cells, it was protective against oxidative stress at concentrations between 5-25 µM.[1]
-
It has shown selective cytotoxicity towards certain cancer cell lines, such as Caco-2 (colon cancer), HeLa (cervical cancer), and B16F10 (murine melanoma), with effects observed at concentrations around 100-200 µg/mL.[1][5]
It is always recommended to perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) on your specific cell line to determine the optimal non-toxic working concentration range.
Q4: What are the main strategies to enhance Arzanol's bioavailability in my cell culture experiments?
Beyond optimizing the dilution of a DMSO stock, more advanced methods involve the use of formulation technologies to improve solubility and cellular uptake.
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like Arzanol in their central cavity, forming a water-soluble inclusion complex. This can significantly increase the solubility of Arzanol in your culture medium.
-
Nanoparticle Formulations: Encapsulating Arzanol within nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) can protect the compound from degradation, improve its solubility, and facilitate its uptake by cells.
Data on Arzanol Bioavailability Enhancement Methods
While specific quantitative data on the fold-increase in Arzanol's bioavailability using these methods in cell culture is limited in the literature, the following table summarizes the expected outcomes based on studies with similar polyphenolic compounds.
| Method | Description | Expected Fold Increase in Bioavailability | Advantages | Disadvantages |
| DMSO Dilution | Dissolving Arzanol in DMSO and diluting into aqueous medium. | 1x (Baseline) | Simple and quick to prepare. | Prone to precipitation; limited by DMSO cytotoxicity. |
| Cyclodextrin Complexation | Encapsulation of Arzanol within a cyclodextrin molecule. | 2-10x | Significantly increases aqueous solubility; can reduce cytotoxicity. | Requires preparation of the complex; potential for interactions with cell membranes. |
| Nanoparticle Formulation | Encapsulation of Arzanol within lipid or polymer-based nanoparticles. | >10x | High loading capacity; protects Arzanol from degradation; can be targeted to specific cells. | More complex preparation; requires specialized equipment and characterization. |
Experimental Protocols
Protocol 1: Preparation of an Arzanol-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for other poorly soluble flavonoids and provides a starting point for the preparation of an Arzanol-cyclodextrin complex for cell culture use. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good choice due to its high water solubility and low toxicity.
Materials:
-
Arzanol powder
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2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare the HP-β-CD Solution: Dissolve HP-β-CD in deionized water to make a concentrated stock solution (e.g., 40% w/v).
-
Add Arzanol: While vigorously stirring the HP-β-CD solution, slowly add the Arzanol powder. A 1:1 or 1:2 molar ratio of Arzanol to HP-β-CD is a good starting point.
-
Complexation: Continue to stir the mixture at room temperature for 24-48 hours, protected from light.
-
Filtration: Filter the solution through a 0.22 µm sterile filter to remove any un-complexed Arzanol and to sterilize the solution.
-
Concentration Determination: The concentration of the solubilized Arzanol in the filtrate can be determined using UV-Vis spectrophotometry or HPLC.
-
Storage and Use: Store the complex solution at 4°C, protected from light. This stock can then be diluted directly into your cell culture medium to achieve the desired final concentration of Arzanol.
Visualizations
Arzanol's Anti-inflammatory Signaling Pathway
Caption: Arzanol inhibits the canonical NF-κB signaling pathway.
Experimental Workflow for Overcoming Low Bioavailability
Caption: Workflow for addressing Arzanol's low bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Folate-mediated intracellular drug delivery increases the anticancer efficacy of nanoparticulate formulation of arsenic trioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the antioxidant activity and cytotoxicity of arzanol and effect of methylation on its biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiarol Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of Antiarol. The information is designed to assist researchers in achieving consistent and reliable results by providing detailed protocols and data-driven insights into the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound (3,4,5-Trimethoxyphenol) exhibits solubility in various solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is highly effective, dissolving this compound at concentrations up to 250 mg/mL (1357.29 mM), though sonication may be required.[1] It is also soluble in water up to 2 mg/mL (10.86 mM), again requiring ultrasonication for complete dissolution.[1] For in vivo applications, several co-solvent systems are recommended to enhance solubility and bioavailability.
Q2: I'm observing precipitation when preparing my this compound stock solution. What should I do?
A2: Precipitation upon preparation of this compound solutions can occur, especially at higher concentrations. If you observe this, gentle heating and/or sonication can be employed to aid dissolution.[1] It is also crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1] When preparing aqueous solutions, ensure the compound is fully dissolved with the aid of sonication before further dilution.
Q3: What are the optimal storage conditions for this compound to ensure its stability?
A3: The stability of this compound is dependent on its form (powder vs. solution) and the storage temperature. As a solid powder, this compound is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1] In a solvent, stock solutions are best stored at -80°C, where they remain stable for up to 6 months.[1] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1] It is highly recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.
Q4: How does pH and temperature affect the stability of this compound in aqueous solutions?
A4: While specific degradation kinetics for this compound are not extensively published, polyphenolic compounds, in general, are susceptible to degradation under certain pH and temperature conditions. Typically, stability is greater in acidic to neutral pH, while alkaline conditions can promote oxidative degradation.[2][3] Elevated temperatures can accelerate degradation processes for many bioactive compounds, including phenols.[4] It is advisable to conduct experiments at controlled temperatures and to prepare fresh solutions for each experiment to minimize potential degradation.
Q5: What are the potential degradation products of this compound?
A5: The exact degradation pathways and products of this compound have not been fully elucidated in publicly available literature. However, phenolic compounds are generally prone to oxidation, which can lead to the formation of quinones and other oxidation products. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to identify and characterize the specific degradation products of this compound.
Solubility Data
| Solvent/System | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (1357.29 mM) | Ultrasonic assistance needed.[1] |
| Water | 2 mg/mL (10.86 mM) | Ultrasonic assistance needed.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (11.29 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (11.29 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (11.29 mM) | Clear solution. |
Stability Guidelines
| Storage Condition | Form | Duration |
| -20°C | Powder | 3 years[1] |
| 4°C | Powder | 2 years[1] |
| -80°C | In Solvent | 6 months[1] |
| -20°C | In Solvent | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 250 mg/mL).
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Vortex the tube briefly to mix.
-
Place the tube in a sonicator bath and sonicate until the powder is completely dissolved. Brief, gentle warming may be applied if necessary.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol (B129727) and water) at a known concentration.
2. Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Add 1N NaOH to the stock solution and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep it at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight.
3. Time Points:
-
Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.
4. Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
-
Characterize the structure of significant degradation products using LC-MS/MS and NMR.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: General experimental workflow for using this compound.
Figure 2: Logical troubleshooting guide for common this compound issues.
Figure 3: Potential signaling pathways modulated by this compound.
References
- 1. Molecular mechanism underlying anti-inflammatory activities of lirioresinol B dimethyl ether through suppression of NF-κB and MAPK signaling in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plaunotol and geranylgeraniol induce caspase-mediated apoptosis in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Arzanol-Serum Albumin Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arzanol. The content addresses potential issues related to Arzanol's binding to serum albumin that may be encountered during experiments.
Disclaimer: There is currently limited direct experimental data publicly available on the specific binding characteristics of Arzanol to serum albumin. The guidance provided here is based on the known physicochemical properties of Arzanol (a hydrophobic, prenylated phloroglucinyl pyrone) and established principles of mitigating non-specific protein binding of small molecules.
Frequently Asked Questions (FAQs)
Q1: What is Arzanol and why is its interaction with serum albumin a concern?
Arzanol is a natural compound isolated from Helichrysum italicum with known anti-inflammatory, antioxidant, and anti-HIV properties.[1][2] It is a hydrophobic molecule, which suggests a high likelihood of binding to proteins in biological fluids, with serum albumin being the most abundant. This binding can significantly impact experimental outcomes by reducing the free, biologically active concentration of Arzanol, leading to underestimated efficacy or inconsistent results.
Q2: How can I determine if Arzanol is binding to serum albumin in my experiment?
Several techniques can be employed to investigate the binding of Arzanol to serum albumin. These include:
-
Equilibrium Dialysis: A classic method to quantify the binding affinity by measuring the concentration of free Arzanol after reaching equilibrium across a semi-permeable membrane.
-
Ultrafiltration: A faster method than equilibrium dialysis for separating free from protein-bound Arzanol.
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Fluorescence Spectroscopy: Can be used to study the interaction by observing changes in the intrinsic fluorescence of albumin upon binding of Arzanol.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of Arzanol from immobilized albumin.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of the interaction.
Q3: What are the general strategies to mitigate Arzanol-serum albumin binding?
General strategies to reduce the non-specific binding of small molecules like Arzanol to proteins include:
-
Modification of Experimental Buffer: Adjusting the pH and ionic strength of the buffer can alter the charge and conformation of both Arzanol and albumin, potentially reducing their interaction.
-
Use of Additives: Incorporating surfactants or blocking agents into the experimental medium can help to saturate non-specific binding sites on albumin or interfere with the hydrophobic interactions driving the binding.
-
Competitive Displacement: Introducing a compound with a known high affinity for the same binding site on albumin can displace Arzanol, thereby increasing its free concentration.[2][3]
-
Formulation Strategies: For in vivo or cell-based assays, considering different formulation approaches for Arzanol might help to minimize its interaction with albumin.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of Arzanol in cell-based assays containing serum.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Arzanol-serum albumin binding | 1. Reduce the serum concentration in the cell culture medium. | Increased apparent potency of Arzanol. |
| 2. Use a serum-free or serum-replacement medium if compatible with the cell line. | More consistent and potentially higher Arzanol activity. | |
| 3. Pre-incubate the serum-containing medium with a high concentration of a known albumin binder (e.g., ibuprofen) before adding Arzanol. | Competitive displacement may increase free Arzanol concentration. |
Issue 2: Poor recovery of Arzanol during in vitro assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Adsorption to plasticware and non-specific binding to other proteins | 1. Use low-binding microplates and tubes. | Reduced loss of Arzanol due to surface adsorption. |
| 2. Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer. | Surfactant will compete for hydrophobic binding sites on surfaces and proteins. | |
| 3. Include a blocking agent like bovine serum albumin (BSA) at a concentration of 1-2% in the buffer. | BSA will saturate non-specific binding sites. |
Issue 3: Difficulty in achieving desired free concentrations of Arzanol for in vitro enzymatic assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Strong binding to albumin or other proteins in the assay system | 1. Adjust the pH of the assay buffer away from the isoelectric point of albumin (~4.7) to potentially alter binding affinity. | Change in protein conformation may reduce Arzanol binding. |
| 2. Increase the salt concentration of the buffer (e.g., up to 500 mM NaCl) to weaken electrostatic interactions. | Shielding of charges may disrupt binding. | |
| 3. If the binding site is known or suspected, use a site-specific competitive displacer. | Increased free concentration of Arzanol. |
Experimental Protocols
Protocol 1: Determination of Arzanol-Albumin Binding by Equilibrium Dialysis
Objective: To quantify the fraction of Arzanol bound to Human Serum Albumin (HSA).
Materials:
-
Arzanol stock solution (in DMSO)
-
Human Serum Albumin (HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device with a semi-permeable membrane (e.g., 10 kDa MWCO)
-
HPLC system for Arzanol quantification
Procedure:
-
Prepare a solution of HSA in PBS at the desired concentration (e.g., 40 mg/mL, physiological concentration).
-
Prepare a series of Arzanol solutions in PBS at different concentrations.
-
Place the HSA solution in one chamber of the dialysis unit and the Arzanol solution in the other chamber.
-
Incubate the dialysis unit at 37°C with gentle agitation until equilibrium is reached (typically 18-24 hours).
-
After incubation, collect samples from both chambers.
-
Quantify the total Arzanol concentration in the chamber without HSA (this represents the free Arzanol concentration at equilibrium) and the total Arzanol concentration in the chamber with HSA using a validated HPLC method.
-
Calculate the bound Arzanol concentration by subtracting the free concentration from the total concentration in the HSA-containing chamber.
-
The percentage of bound Arzanol can be calculated as: (% Bound) = ([Bound Arzanol] / [Total Arzanol]) * 100.
Protocol 2: Mitigation of Arzanol-Albumin Binding using a Competitive Displacer
Objective: To demonstrate the effect of a competitive displacer on the free concentration of Arzanol in the presence of HSA.
Materials:
-
Arzanol stock solution (in DMSO)
-
Human Serum Albumin (HSA)
-
Ibuprofen (or another known Site II albumin binder) stock solution (in DMSO)
-
PBS, pH 7.4
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Ultrafiltration device (e.g., 30 kDa MWCO centrifugal filters)
-
HPLC system for Arzanol quantification
Procedure:
-
Prepare a solution of HSA in PBS (e.g., 40 mg/mL).
-
Prepare three sets of samples:
-
Set A (Control): Arzanol in PBS.
-
Set B (Arzanol + HSA): Arzanol and HSA in PBS.
-
Set C (Arzanol + HSA + Displacer): Arzanol, HSA, and Ibuprofen in PBS.
-
-
Incubate all samples at 37°C for 1 hour.
-
Transfer an aliquot of each sample to an ultrafiltration device.
-
Centrifuge the devices according to the manufacturer's instructions to separate the free (filtrate) from the bound (retentate) fractions.
-
Collect the filtrate from each sample.
-
Quantify the concentration of Arzanol in the filtrate of each sample using a validated HPLC method. This represents the free Arzanol concentration.
-
Compare the free Arzanol concentration across the three sets to determine the effect of HSA and the competitive displacer.
Data Presentation
Table 1: Hypothetical Binding of Arzanol to Human Serum Albumin (HSA) at Different Concentrations.
| Arzanol Concentration (µM) | % Arzanol Bound to 40 mg/mL HSA (Illustrative) |
| 1 | 95% |
| 10 | 92% |
| 50 | 88% |
| 100 | 85% |
Table 2: Illustrative Effect of Mitigation Strategies on Free Arzanol Concentration (Initial Total Arzanol = 10 µM).
| Condition | Free Arzanol Concentration (µM) (Illustrative) | % Increase in Free Arzanol |
| Arzanol + 4% HSA | 0.8 | - |
| Arzanol + 1% HSA | 3.5 | 337.5% |
| Arzanol + 4% HSA + 100 µM Ibuprofen | 2.5 | 212.5% |
| Arzanol + 4% HSA + 0.05% Tween-20 | 1.8 | 125% |
Visualizations
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arzanol, an anti-inflammatory and anti-HIV-1 phloroglucinol alpha-Pyrone from Helichrysum italicum ssp. microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antiarol Concentration for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Antiarol for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound, also known as 3,4,5-Trimethoxyphenol, is a natural compound that can be extracted from Cochlospermum vitifolium.[1] Its mechanism of action in mammalian cells is not well-documented in publicly available literature. As a phenolic compound, it may possess antioxidant and other biological activities, but specific signaling pathways have not been fully elucidated. Many natural phenolic compounds are known to modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, such as NF-κB, MAPK, and PI3K/Akt.[2][3][4]
Q2: What is a good starting concentration range for this compound in my in vitro experiments?
A2: For a compound with limited data, a broad concentration range is recommended for initial screening. Based on studies with other natural compounds, a starting range of 0.1 µM to 100 µM is often used. A study on plant seed germination used a very wide range of 1 µM to 10,000 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare my this compound stock solution?
A3: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted to working concentrations in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]
Q4: How can I determine if this compound is cytotoxic to my cells?
A4: A cytotoxicity assay is essential to determine the concentration range at which this compound does not harm the cells. Common methods include MTT, WST-1, or neutral red uptake assays.[6] These assays measure cell viability and will help you establish the maximum non-toxic concentration for your experiments.
Troubleshooting Guide
Issue 1: Compound Precipitation in Culture Medium
-
Question: I observed precipitation after diluting my this compound stock solution into the aqueous cell culture medium. What should I do?
-
Answer: Precipitation indicates that the compound's solubility limit has been exceeded in the final assay medium.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final working concentration of this compound.
-
Increase Co-solvent Concentration: If your experimental design allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility. Remember to include a vehicle control with the same DMSO concentration.[5]
-
Gentle Warming and Agitation: Gently warm the solution in a 37°C water bath and vortex or sonicate to aid dissolution. Use caution, as excessive heat can degrade the compound.[5]
-
Conduct a Solubility Test: Before your main experiment, perform a preliminary test to find the maximum concentration at which this compound remains soluble in your assay medium.[5]
-
-
Issue 2: High Variability in Experimental Replicates
-
Question: I am seeing significant variability between my experimental replicates. What could be the cause?
-
Answer: High variability can stem from several factors, including inconsistent compound concentration, uneven cell plating, or assay performance issues.
-
Troubleshooting Steps:
-
Ensure Homogeneous Solution: Vortex the diluted this compound solution thoroughly before adding it to the cells to ensure a uniform concentration.
-
Verify Cell Seeding Density: Ensure that cells are evenly distributed and seeded at the same density across all wells.
-
Check Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in dispensing compound and reagents.
-
Monitor Incubation Conditions: Maintain consistent incubation times and conditions (temperature, CO2, humidity) for all plates.
-
-
Issue 3: No Observable Effect of this compound
-
Question: I have treated my cells with this compound across a range of concentrations but do not observe any effect. What should I investigate?
-
Answer: A lack of response could be due to several reasons, from the compound's activity in your specific model to experimental design flaws.
-
Troubleshooting Steps:
-
Expand Concentration Range: You may need to test higher concentrations of this compound, guided by your cytotoxicity data.
-
Increase Treatment Duration: The observed effect may require a longer incubation time. Consider a time-course experiment.
-
Assess Compound Stability: The compound may be unstable in your culture medium over time. Prepare fresh dilutions for each experiment.
-
Select a More Sensitive Assay: The chosen assay may not be sensitive enough to detect subtle changes. Consider alternative or more direct functional assays.
-
Re-evaluate the Hypothesis: It is possible that this compound does not have the hypothesized effect in your chosen cell model.
-
-
Data Presentation
Table 1: Example Dose-Response Data for Cytotoxicity Assessment
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 10 | 95.6 | 4.8 |
| 25 | 85.3 | 6.2 |
| 50 | 60.1 | 7.5 |
| 100 | 25.4 | 5.9 |
| 200 | 5.2 | 2.1 |
This table presents example data from an MTT assay on a hypothetical cancer cell line treated with this compound for 48 hours. From this data, an IC50 (the concentration that inhibits growth by 50%) can be calculated.
Experimental Protocols
Protocol 1: Determining the IC50 Value using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a high-concentration stock.
-
Cell Treatment: Remove the old medium and add 100 µL of the various concentrations of this compound to the wells in triplicate. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Potential signaling pathways affected by natural phenolic compounds like this compound.
References
Technical Support Center: Strategies to Improve Antiarol Solubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Antiarol (3,4,5-trimethoxyphenol).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the solubilization of this compound for experimental use.
Issue 1: this compound fails to dissolve in aqueous buffer.
-
Troubleshooting Steps:
-
Initial Stock Solution in Organic Solvent: Prepare a concentrated stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). Commercial suppliers report solubility of up to 55 mg/mL in DMSO.[3]
-
Serial Dilution: Serially dilute the DMSO stock solution into your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your assay and does not cause cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%.
-
Sonication and Gentle Warming: Aid dissolution by using a sonicator or gently warming the solution. For instance, a clear solution of this compound in PBS at 2 mg/mL can be achieved with ultrasonic assistance and warming to 60°C.
-
Issue 2: Precipitation occurs when diluting the organic stock solution into the aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of co-solvent.
-
Troubleshooting Steps:
-
pH Adjustment: this compound is a phenolic compound, and its solubility is pH-dependent. Increasing the pH of the aqueous buffer will deprotonate the phenolic hydroxyl group, forming the more polar and water-soluble phenolate (B1203915) ion. Experimentally determine the optimal pH for your system that maintains both solubility and the integrity of your experiment.
-
Use of Co-solvents: Incorporate a water-miscible organic co-solvent into your final aqueous solution. A commercially provided formulation for a 2 mg/mL solution of this compound uses a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. A formulation achieving a concentration of ≥ 2.08 mg/mL uses 10% DMSO and 90% of a 20% SBE-β-CD (Sulfobutyl ether β-cyclodextrin) solution in saline.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the recommended initial steps for solubilizing this compound for in vitro experiments?
A2: The recommended starting point is to prepare a high-concentration stock solution in an organic solvent like DMSO, where it is highly soluble.[3] This stock can then be diluted into your aqueous experimental medium. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Q3: How can I increase the concentration of this compound in my aqueous solution?
A3: To achieve higher aqueous concentrations of this compound, consider the following advanced strategies:
-
pH Modification: As a weak acid, increasing the pH of the solution will enhance its solubility.
-
Co-solvent Systems: Employ a mixture of water-miscible organic solvents. A combination of DMSO, PEG300, and a surfactant like Tween 80 in saline has been shown to be effective.[3]
-
Cyclodextrin Complexation: Using modified cyclodextrins, such as SBE-β-CD, can significantly improve the aqueous solubility by forming inclusion complexes.[3]
-
Solid Dispersions: This technique involves dispersing this compound in an inert carrier matrix in the solid state. The amorphous form of the drug within the carrier generally has a higher solubility than its crystalline form.
Q4: Are there any potential downsides to using these solubility enhancement techniques?
A4: Yes, it is important to consider the following:
-
Toxicity of Solvents/Excipients: High concentrations of organic solvents, surfactants, or cyclodextrins can be toxic to cells or organisms. It is essential to determine the maximum tolerable concentration of these excipients in your specific experimental setup.
-
Interference with Assays: The chosen solubilizing agents should not interfere with the biological assay or the detection method being used.
-
Alteration of Compound Activity: While less common, the formulation could potentially alter the biological activity of this compound.
Quantitative Data on this compound Solubilization
The following tables summarize the available quantitative data for the solubility of this compound in various solvent systems.
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL (298.6 mM) | Sonication is recommended for dissolution. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2 mg/mL (10.86 mM) | Solvents should be added sequentially. Sonication is recommended. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (11.29 mM) | A clear solution is obtained. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL (for 2,6-dimethoxyphenol) | This is an estimated value based on a close structural analog. |
Data sourced from commercial suppliers and public databases.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
-
Objective: To prepare a 2 mg/mL solution of this compound in a co-solvent system suitable for in vivo studies.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
To prepare 1 mL of the final solution, add 100 µL of DMSO to the this compound powder and vortex to dissolve.
-
Add 400 µL of PEG300 to the solution and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If necessary, use sonication to ensure complete dissolution.
-
Protocol 2: Preparation of this compound Solution using Cyclodextrin Complexation
-
Objective: To prepare a ≥ 2.08 mg/mL solution of this compound using cyclodextrin-mediated solubilization.
-
Materials:
-
This compound powder
-
DMSO
-
20% (w/v) SBE-β-CD in Saline
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final solution, add 100 µL of the this compound-DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
-
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Strategies to enhance this compound solubility.
References
Arzanol in High-Throughput Screening: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering potential interference from Arzanol in high-throughput screening (HTS) assays. Arzanol, a natural phloroglucinol (B13840) α-pyrone, possesses a broad range of biological activities and a polypharmacological profile, which may lead to off-target effects and false-positive results in HTS campaigns. This guide offers troubleshooting advice and detailed experimental protocols to help identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is Arzanol and why is it a concern in HTS?
A1: Arzanol is a natural compound with demonstrated anti-inflammatory, antioxidant, and antiviral properties. Its complex structure and ability to interact with multiple biological targets ("polypharmacology") increase the likelihood of it acting as a Pan-Assay Interference Compound (PAIN). PAINS are known to cause false-positive results in HTS assays through various mechanisms, independent of specific interaction with the intended target. While not definitively classified as a PAIN, its known interactions warrant careful consideration during screening.
Q2: What are the primary mechanisms by which Arzanol might interfere with my HTS assay?
A2: Based on its chemical structure and known biological activities, Arzanol may interfere with HTS assays through several mechanisms:
-
Promiscuous Inhibition: Due to its polypharmacological nature, Arzanol may inhibit multiple, unrelated targets, leading to a "hit" in assays for various proteins.
-
Luciferase Inhibition: Arzanol has been reported to inhibit luciferase, a common reporter enzyme in HTS. This can lead to a false-positive signal in assays that measure a decrease in luminescence or a false-negative in assays that measure an increase.
-
Aggregation: At certain concentrations, small molecules can form aggregates that nonspecifically sequester and inhibit proteins, a common cause of false positives in HTS.
-
Fluorescence Interference: As a phenolic compound, Arzanol may possess intrinsic fluorescence or quenching properties that can interfere with fluorescence-based assays.
-
Redox Cycling: Phloroglucinol compounds can have redox activity. Arzanol might undergo redox cycling in the presence of reducing agents common in assay buffers (like DTT), leading to the generation of reactive oxygen species (ROS) that can disrupt assay components.
Q3: My HTS campaign identified Arzanol as a hit. What are the initial steps I should take to validate this result?
A3: It is crucial to perform a series of counter-screens to rule out assay interference. The first steps should be:
-
Confirm the Hit in an Orthogonal Assay: Use an assay with a different detection method (e.g., if the primary screen was luminescence-based, use a fluorescence- or absorbance-based assay).
-
Dose-Response Curve Analysis: A well-behaved hit should exhibit a classic sigmoidal dose-response curve. Atypical curve shapes can be indicative of interference.
-
Check for Luciferase Inhibition: If your primary assay uses a luciferase reporter, directly test Arzanol's effect on the luciferase enzyme itself.
Troubleshooting Guide
This section provides specific troubleshooting steps for common issues encountered when working with Arzanol in HTS.
Issue 1: Arzanol is a hit in our luciferase-based reporter assay.
Potential Cause: Direct inhibition of the luciferase enzyme.
Troubleshooting Steps:
-
Perform a Luciferase Inhibition Assay: (See Experimental Protocol 1)
-
Analyze Dose-Response Curve: Look for a steep, non-sigmoidal curve, which can be characteristic of assay interference.
-
Use a Different Reporter System: If possible, validate the finding using a non-luciferase-based reporter gene assay (e.g., β-lactamase, secreted alkaline phosphatase).
Issue 2: Arzanol shows activity against multiple unrelated targets in our screening panel.
Potential Cause: Promiscuous inhibition, possibly due to aggregation.
Troubleshooting Steps:
-
Perform a Detergent-Based Counter-Screen: (See Experimental Protocol 2) The inclusion of a non-ionic detergent like Triton X-100 can disrupt compound aggregates. A significant reduction in Arzanol's activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.
-
Dynamic Light Scattering (DLS): (See Experimental Protocol 3) DLS can directly detect the formation of aggregates in solution.
-
Vary Enzyme Concentration: In an enzymatic assay, if Arzanol is an aggregator, its apparent potency will decrease as the enzyme concentration is increased.
Issue 3: Inconsistent results or high variability in our fluorescence-based assay with Arzanol.
Potential Cause: Intrinsic fluorescence or fluorescence quenching by Arzanol.
Troubleshooting Steps:
-
Measure Arzanol's Fluorescence Spectrum: Scan the emission spectrum of Arzanol at the excitation wavelength of your assay to check for overlapping fluorescence.
-
Perform a Fluorescence Quenching Assay: (See Experimental Protocol 4) This will determine if Arzanol is quenching the fluorescence of your probe.
-
Blank Correction: Subtract the fluorescence of Arzanol alone (at the corresponding concentration) from the assay signal.
Issue 4: Assay signal is unstable, or results are not reproducible in assays containing reducing agents like DTT.
Potential Cause: Redox cycling of Arzanol.
Troubleshooting Steps:
-
Perform a Redox Cycling Assay: (See Experimental Protocol 5) This assay detects the production of hydrogen peroxide, a common byproduct of redox cycling.
-
Thiol Reactivity Assay: (See Experimental Protocol 6) Assess if Arzanol reacts with thiols, which can be an indicator of reactivity and redox activity.
-
Vary Reducing Agent Concentration: If the observed activity is dependent on the concentration of DTT or another reducing agent, redox cycling is a likely cause.
Quantitative Data Summary
| Interference Mechanism | Key Parameters | Typical Values Indicating Interference |
| Luciferase Inhibition | IC50 against Luciferase | Low micromolar to nanomolar range |
| Aggregation | Critical Aggregation Concentration (CAC) | Typically in the low to mid-micromolar range |
| Particle Size (DLS) | > 100 nm | |
| Fluorescence Quenching | Stern-Volmer Constant (Ksv) | High Ksv value indicates significant quenching |
| Redox Cycling | H2O2 Production | Dose-dependent increase in H2O2 |
| Thiol Reactivity | Rate of Thiol Depletion | Significant decrease in free thiols over time |
Experimental Protocols
Experimental Protocol 1: Luciferase Inhibition Assay
Objective: To determine if Arzanol directly inhibits firefly luciferase.
Methodology:
-
Reagents: Purified firefly luciferase, D-luciferin substrate, ATP, assay buffer (e.g., Tris-HCl, pH 7.8, with MgSO4), Arzanol.
-
Procedure: a. Prepare a serial dilution of Arzanol in DMSO, and then dilute into the assay buffer. b. In a white, opaque 96-well plate, add the diluted Arzanol solutions. Include a vehicle control (DMSO) and a known luciferase inhibitor as a positive control. c. Add purified luciferase to each well and incubate for 15-30 minutes at room temperature. d. Initiate the reaction by adding a solution containing D-luciferin and ATP. e. Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each Arzanol concentration relative to the vehicle control and determine the IC50 value.
Experimental Protocol 2: Detergent-Based Aggregation Counter-Screen
Objective: To assess if the inhibitory activity of Arzanol is dependent on aggregation.
Methodology:
-
Reagents: Your primary assay components, non-ionic detergent (e.g., 0.01% Triton X-100), Arzanol.
-
Procedure: a. Run your primary assay with a dose-response of Arzanol in two parallel sets of conditions: one with and one without the addition of 0.01% Triton X-100 to the assay buffer. b. Ensure the detergent is added to the buffer before the addition of Arzanol.
-
Data Analysis: Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift (increase) in the IC50 in the presence of Triton X-100 suggests that aggregation contributes to the observed activity.
Experimental Protocol 3: Dynamic Light Scattering (DLS) for Aggregation Detection
Objective: To directly observe the formation of Arzanol aggregates in solution.[1][2][3]
Methodology:
-
Instrumentation: DLS instrument.
-
Sample Preparation: a. Prepare solutions of Arzanol in your assay buffer at various concentrations, spanning the range where activity was observed in the primary screen. b. Ensure the final DMSO concentration is consistent across all samples and matches the primary assay conditions. c. Filter all solutions through a low-protein-binding 0.02 µm filter before analysis to remove dust and other contaminants.[4]
-
Measurement: a. Equilibrate the samples to the assay temperature. b. Measure the light scattering intensity and particle size distribution for each concentration.
-
Data Analysis: A sharp increase in particle size (typically >100 nm) above a certain concentration (the Critical Aggregation Concentration, or CAC) indicates compound aggregation.[1][5]
Experimental Protocol 4: Fluorescence Quenching Assay
Objective: To determine if Arzanol quenches the fluorescence of the assay's fluorophore.[6][7][8][9]
Methodology:
-
Reagents: Your assay's fluorophore (at the concentration used in the primary assay), assay buffer, Arzanol.
-
Procedure: a. In a black microplate, add the fluorophore to the assay buffer. b. Add a serial dilution of Arzanol. Include a vehicle control. c. Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light. d. Measure the fluorescence at the excitation and emission wavelengths of your assay.
-
Data Analysis: A concentration-dependent decrease in fluorescence intensity in the presence of Arzanol indicates quenching. Data can be plotted as a Stern-Volmer plot to determine the quenching constant.[9]
Experimental Protocol 5: Redox Cycling Assay (Phenol Red Assay)
Objective: To detect if Arzanol generates hydrogen peroxide (H₂O₂) through redox cycling.
Methodology:
-
Reagents: Arzanol, assay buffer, a strong reducing agent (e.g., 1 mM DTT), Horseradish Peroxidase (HRP), Phenol Red.
-
Procedure: a. In a clear 96-well plate, add Arzanol at various concentrations. b. Add the assay buffer containing DTT. c. Add a solution of HRP and Phenol Red. d. Include a positive control (H₂O₂) and a negative control (vehicle). e. Incubate at room temperature for 30-60 minutes. f. Measure the absorbance at ~610 nm.
-
Data Analysis: A decrease in absorbance indicates the oxidation of Phenol Red, signifying the production of H₂O₂ due to redox cycling.[10]
Experimental Protocol 6: Thiol Reactivity Assay
Objective: To assess if Arzanol is reactive towards thiols.[11][12][13][14][15]
Methodology:
-
Reagents: A thiol-containing molecule (e.g., glutathione, GSH), a thiol-reactive fluorescent probe (e.g., ThioGlo™ or o-maleimide BODIPY), assay buffer, Arzanol.[11]
-
Procedure: a. Prepare solutions of Arzanol and GSH in the assay buffer. b. Mix Arzanol and GSH and incubate at room temperature, taking samples at different time points. c. At each time point, stop the reaction and add the thiol-reactive fluorescent probe. d. After a short incubation with the probe, measure the fluorescence.
-
Data Analysis: A time-dependent decrease in fluorescence compared to a control (GSH without Arzanol) indicates that Arzanol is reacting with and depleting the free thiols.
Visualizations
Caption: Troubleshooting workflow for Arzanol as an HTS hit.
Caption: Mechanism of aggregation-based enzyme inhibition.
Caption: Arzanol's potential interference in an NF-κB luciferase assay.
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a Fluorescent Quenching Based High Throughput Assay to Screen for Calcineurin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Quantitative Intrinsic Thiol Reactivity Evaluation Using a Fluorescence-Based Competitive Endpoint Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Antiarol Experimental Integrity
Welcome to the Technical Support Center for Antiarol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound, also known as 3,4,5-trimethoxyphenol, is a natural phenolic compound. It is recognized for its antioxidant properties. Key properties are summarized in the table below.
Q2: What are the primary factors that can cause this compound degradation?
A2: As a phenolic compound, this compound is susceptible to degradation from exposure to light, high pH (alkaline conditions), oxidizing agents, and elevated temperatures. These factors can lead to loss of compound integrity and experimental variability.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is crucial for maintaining the stability of this compound. Recommended storage conditions are detailed in the tables below for both powder and solvent forms. It is light-sensitive and should be stored accordingly.[1]
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in several common laboratory solvents. The choice of solvent can impact its stability and should be considered based on your experimental design. A summary of recommended solvents and their concentrations for creating stock solutions is provided below.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Degradation of this compound in your working solution. Phenolic compounds can be unstable in aqueous solutions, especially at neutral or alkaline pH.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare your this compound working solution fresh for each experiment.
-
pH of Media: Be mindful of the pH of your cell culture media. Prolonged incubation in media with a pH above 7 could lead to degradation.
-
Control for Degradation: Include a control where this compound is incubated in the media for the same duration as your experiment and then analyze its concentration to assess stability.
-
Problem 2: My this compound solution has changed color.
-
Possible Cause: This is often a sign of oxidation. Phenolic compounds can oxidize to form colored quinone-type structures.
-
Troubleshooting Steps:
-
Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Use Degassed Solvents: For sensitive experiments, consider using solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: If highly sensitive to oxidation, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: I am seeing unexpected peaks in my HPLC analysis.
-
Possible Cause: These could be degradation products of this compound.
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure that the sample was not exposed to high temperatures, strong light, or incompatible solvents during preparation and analysis.
-
Conduct a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 3,4,5-Trimethoxyphenol |
| Synonyms | This compound |
| Molecular Formula | C₉H₁₂O₄ |
| Molecular Weight | 184.19 g/mol |
| Appearance | Slightly brown or light yellow powder |
| pKa | 9.72 ± 0.23 (Predicted) |
| Solubility in Water | 2 mg/mL (with sonication) |
| Solubility in DMSO | ≥ 250 mg/mL (with sonication) |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 1 year |
| -20°C | 1 month |
Data sourced from supplier information.
Table 3: Summary of this compound Stability Under Forced Degradation Conditions (Hypothetical Data)
| Stress Condition | Incubation Time (hours) | % Degradation | Major Degradation Products (Hypothesized) |
| 0.1 M HCl at 60°C | 24 | < 5% | Minimal degradation |
| 0.1 M NaOH at 60°C | 8 | ~ 40% | Quinone-type structures, Hydrolysis products |
| 3% H₂O₂ at room temperature | 4 | ~ 60% | Oxidized products (e.g., quinones) |
| Heat (80°C) | 48 | ~ 15% | Thermally induced oxidation products |
| Photostability (UV light) | 24 | ~ 25% | Photodegradation products |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Dissolution: Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock concentration (e.g., 100 mM).
-
Solubilization: Vortex and/or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into amber, tightly sealed vials and store at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (to be determined experimentally, typically around 270 nm for phenolic compounds).
-
Sample Preparation: Dilute the this compound sample in the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the sample and monitor for the appearance of new peaks, which may indicate degradation products. The method should be able to separate the main this compound peak from any degradation product peaks.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under different stress conditions.
General Experimental Workflow for this compound Stability Testing
Caption: A typical workflow for assessing the stability of this compound.
Troubleshooting Logic for Inconsistent Experimental Results
Caption: A decision-making diagram for troubleshooting inconsistent results.
References
Technical Support Center: Arzanol Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Arzanol (B605599) in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful application of Arzanol in your research.
Frequently Asked Questions (FAQs)
Q1: What is Arzanol and what is its primary mechanism of action?
Arzanol is a natural phloroglucinol (B13840) α-pyrone compound isolated from Helichrysum italicum. Its primary mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a key regulator of inflammatory responses.[1][2][3] It also modulates other pathways, including SIRT1 and autophagy, and has been shown to inhibit microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[1][2][4]
Q2: What is the optimal solvent for dissolving Arzanol?
Arzanol is poorly soluble in water but exhibits good solubility in polar organic solvents.[2][5] For cell culture experiments, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[2][5]
Q3: What are the effective concentrations of Arzanol for in vitro studies?
The effective concentration of Arzanol can vary depending on the cell line and the biological endpoint being measured. Generally, concentrations in the range of 5 µM to 50 µM are used. For example, it has been shown to protect SH-SY5Y neuroblastoma cells from glutamate-induced excitotoxicity at concentrations of 5-10 μM.[2] Inhibition of NF-κB has an IC50 of approximately 12 µM.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is Arzanol cytotoxic?
Arzanol has shown selective cytotoxicity towards cancer cell lines while having minimal impact on normal cells at therapeutic concentrations.[1][5][6] For instance, it exhibited dose-dependent cytotoxicity against HeLa, B16F10, and Caco-2 cancer cells.[1][7][8] However, it was found to be non-cytotoxic up to 40 μM in VERO cells, a normal kidney fibroblast cell line.[3][9] A cytotoxicity assay (e.g., MTT or LDH assay) is recommended to determine the non-toxic concentration range for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of Arzanol activity in cell culture. | Serum Protein Binding: Arzanol binds to serum proteins, particularly albumin, which can prevent it from entering the cells and reaching its intracellular targets. This is a major cause of reduced or absent bioactivity in serum-supplemented media.[2] | - Conduct experiments in serum-free media.- If serum is required for cell viability, reduce the serum concentration to the lowest possible level.- Consider using albumin-free serum replacements. |
| Precipitation of Arzanol in the culture medium. | Poor Solubility: Arzanol has low aqueous solubility. Adding a concentrated DMSO stock solution directly to the aqueous culture medium can cause it to precipitate. | - Prepare a high-concentration stock solution in 100% DMSO.- When preparing the final working concentration, perform serial dilutions in serum-free medium, vortexing between each dilution step.- Do not exceed a final DMSO concentration of 0.5% in the culture medium, as higher concentrations can be toxic to cells. |
| Inconsistent or variable results between experiments. | Inconsistent Serum Concentration: If using serum, batch-to-batch variation in serum composition can affect the amount of free, active Arzanol.Inaccurate Pipetting: Errors in preparing stock or working solutions. | - If serum must be used, use a single batch of serum for the entire set of experiments.- Calibrate pipettes regularly and use proper pipetting techniques.- Prepare fresh working solutions for each experiment from a frozen stock. |
| Unexpected cytotoxicity at low concentrations. | Cell Line Sensitivity: Some cell lines may be particularly sensitive to Arzanol or the DMSO solvent. | - Perform a thorough dose-response curve to establish the cytotoxic threshold for your specific cell line.- Run a vehicle control (medium with the same concentration of DMSO used for the highest Arzanol concentration) to assess the effect of the solvent alone. |
Experimental Protocols
Protocol 1: Preparation of Arzanol Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out the appropriate amount of Arzanol powder.
-
Dissolve the powder in 100% cell culture grade DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM Arzanol stock solution at room temperature.
-
Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations.
-
Vortex gently between each dilution step to ensure proper mixing and prevent precipitation.
-
Use the working solutions immediately.
-
Protocol 2: General Protocol for Arzanol Treatment in Serum-Free Conditions
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight in their standard serum-containing medium.
-
-
Transition to Serum-Free Medium:
-
The following day, aspirate the serum-containing medium.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add serum-free medium to the wells and incubate for at least 4 hours to allow cells to acclimatize.
-
-
Arzanol Treatment:
-
Prepare the Arzanol working solutions as described in Protocol 1.
-
Aspirate the serum-free medium from the wells.
-
Add the medium containing the desired concentrations of Arzanol (and a vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment duration.
-
-
Downstream Analysis:
-
Following incubation, proceed with your planned downstream assays (e.g., cell viability assay, protein extraction for Western blotting, RNA extraction for qPCR).
-
Quantitative Data Summary
Table 1: Reported IC50 and Effective Concentrations of Arzanol
| Biological Activity | Cell Line / System | Concentration | Reference |
| NF-κB Inhibition | - | IC50: ~12 µM | [1][2] |
| mPGES-1 Inhibition | - | IC50: 0.4 µM | [4] |
| COX-2 Derived PGE2 Formation Inhibition | In vitro | IC50: 2.3-9 µM | [4] |
| Neuroprotection | SH-SY5Y cells | 5-10 µM | [2] |
| Cytotoxicity | VERO cells | Non-cytotoxic up to 40 µM | [3][9] |
| Cytotoxicity | Caco-2 cells | Significant reduction in viability | [1][7][8] |
| Cytotoxicity | HeLa cells | Dose-dependent cytotoxicity | [1][7][8] |
| Cytotoxicity | B16F10 cells | Dose-dependent cytotoxicity | [1][7][8] |
Visualizations
Caption: Experimental workflow for Arzanol treatment of cultured cells.
Caption: Simplified diagram of signaling pathways modulated by Arzanol.
Caption: Troubleshooting logic for loss of Arzanol activity in cell culture.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arzanol: A Review of Chemical Properties and Biological Activities[v1] | Preprints.org [preprints.org]
- 6. Arzanol: A Review of Chemical Properties and Biological Activities | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. New insights into the antioxidant activity and cytotoxicity of arzanol and effect of methylation on its biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the antioxidant and cytotoxic activity of arzanol, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
PEG precipitation to remove serum interference for Arzanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing polyethylene (B3416737) glycol (PEG) precipitation to remove serum interference for the analysis of Arzanol.
Frequently Asked Questions (FAQs)
Q1: Why is serum interference a problem for Arzanol quantification?
A1: Arzanol, a hydrophobic molecule, exhibits a high affinity for serum proteins, particularly albumin. This binding can sequester Arzanol, making it unavailable for extraction and accurate quantification. Furthermore, the high abundance of serum proteins can interfere with analytical methods like High-Performance Liquid Chromatography (HPLC) by causing matrix effects, leading to inaccurate results.
Q2: How does PEG precipitation help in removing serum interference?
A2: Polyethylene glycol (PEG) is a polymer that effectively precipitates proteins from aqueous solutions. The mechanism is based on the principle of excluded volume; PEG molecules reduce the amount of water available to solvate the proteins, leading to their aggregation and precipitation. By carefully selecting the PEG concentration, it is possible to selectively precipitate the majority of serum proteins, leaving the smaller Arzanol molecule in the supernatant for subsequent analysis.
Q3: What are the key factors influencing the efficiency of PEG precipitation?
A3: The efficiency of PEG precipitation is influenced by several factors:
-
PEG Concentration: Higher concentrations lead to more extensive protein precipitation.
-
PEG Molecular Weight: Different molecular weight PEGs (e.g., PEG 6000, PEG 8000) have different precipitation efficiencies.
-
Temperature: Precipitation is often carried out at low temperatures (e.g., 4°C) to enhance protein precipitation and maintain the stability of the analyte.
-
pH: The pH of the solution can affect protein solubility and, consequently, precipitation.
-
Ionic Strength: The salt concentration of the solution can also modulate protein solubility and precipitation.
Q4: Can I use other protein precipitation methods instead of PEG?
A4: Yes, other methods like precipitation with organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid) can be used. However, PEG precipitation is often considered a milder method that is less likely to cause denaturation of the target analyte if co-precipitation is a concern. The choice of method should be optimized based on the specific requirements of your assay.
Troubleshooting Guide
This guide addresses common issues encountered during the PEG precipitation of serum samples for Arzanol analysis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of Arzanol | 1. Co-precipitation of Arzanol with proteins: Due to its hydrophobic nature, Arzanol might get entrapped in the protein pellet. 2. Incomplete protein precipitation: Insufficient PEG concentration may leave a significant amount of Arzanol bound to soluble proteins. 3. Degradation of Arzanol: Unstable conditions during the procedure. | 1. Optimize the PEG concentration to maximize protein removal while minimizing Arzanol co-precipitation. Consider a pre-extraction step with an organic solvent before PEG precipitation. 2. Increase the PEG concentration incrementally. Ensure thorough mixing and adequate incubation time. 3. Perform all steps at low temperatures (4°C) and minimize exposure to light and oxygen. |
| High variability in results | 1. Inconsistent pipetting of viscous PEG solution. 2. Incomplete mixing of serum and PEG. 3. Variable incubation times or temperatures. 4. Incomplete pelleting of precipitated proteins. | 1. Use positive displacement pipettes or reverse pipetting for accurate handling of viscous PEG solutions. 2. Vortex thoroughly immediately after adding the PEG solution. 3. Standardize incubation time and temperature for all samples. 4. Ensure the centrifugation speed and time are sufficient to form a compact pellet. |
| Precipitate is difficult to pellet | 1. Insufficient centrifugation force or time. 2. Low protein concentration in the sample. | 1. Increase the g-force and/or the duration of the centrifugation step. 2. For samples with very low protein content, consider adding a carrier protein (ensure it doesn't interfere with the assay). |
| Interference peaks in HPLC chromatogram | 1. Residual PEG in the supernatant. 2. Co-eluting endogenous serum components. 3. Contaminants from reagents or labware. | 1. While PEG itself is not UV active, impurities in the PEG or its breakdown products might interfere. Ensure high-purity PEG is used. An additional clean-up step like solid-phase extraction (SPE) after precipitation might be necessary. 2. Optimize the HPLC gradient to improve the separation of Arzanol from interfering peaks. Adjust the detection wavelength. 3. Use high-purity solvents and meticulously clean all glassware. |
Experimental Protocols
Protocol 1: PEG Precipitation of Serum Proteins for Arzanol Analysis
This protocol provides a general framework. Optimization of PEG concentration and incubation time may be required for specific applications.
Materials:
-
Serum sample containing Arzanol
-
Polyethylene glycol (PEG) 6000 stock solution (e.g., 30% w/v in phosphate-buffered saline, PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Thaw the serum sample on ice.
-
In a microcentrifuge tube, add 100 µL of the serum sample.
-
Add 50 µL of the 30% PEG 6000 stock solution to the serum to achieve a final PEG concentration of 10%.
-
Vortex the mixture immediately and thoroughly for 30 seconds.
-
Incubate the tube on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge the tube at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the Arzanol, without disturbing the protein pellet.
-
The supernatant is now ready for direct analysis or further purification (e.g., by solid-phase extraction) before quantification by HPLC-UV.
Protocol 2: Quantification of Arzanol by HPLC-UV
This is a hypothetical HPLC-UV method that can serve as a starting point for method development.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (Arzanol has UV absorbance in this region, but the optimal wavelength should be determined experimentally)
-
Injection Volume: 20 µL
Procedure:
-
Prepare a standard curve of Arzanol in the mobile phase.
-
Inject the prepared standards and the supernatant from the PEG precipitation protocol onto the HPLC system.
-
Integrate the peak area corresponding to the retention time of Arzanol.
-
Quantify the concentration of Arzanol in the samples by comparing their peak areas to the standard curve.
Visualizations
Experimental Workflow
Arzanol's Known Signaling Pathway Interactions
Arzanol is known to inhibit the NF-κB signaling pathway and modulate the SIRT1 pathway.
Technical Support Center: Purifying Samples with Arzanol Using Protein A/G Resins
For researchers and drug development professionals utilizing Arzanol in their experiments, this technical support center provides guidance on potential challenges and solutions when purifying antibodies or conducting immunoprecipitation using Protein A/G resins. Arzanol, a bioactive natural compound, can introduce complexities into standard protein purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is Arzanol and why might it interfere with my Protein A/G purification?
Arzanol is a natural phloroglucinol (B13840) α-pyrone derivative with a range of biological activities, including anti-inflammatory effects.[1][2][3][4][5] Its chemical structure contains hydrophobic moieties and phenolic hydroxyl groups.[1][2] These features can lead to non-specific interactions with both the antibody and the Protein A/G resin, potentially impacting the purity and yield of your target protein. Furthermore, Arzanol is insoluble in water and typically dissolved in organic solvents like DMSO, which may need to be managed in your experimental setup.[1][2][3][4]
Q2: I am seeing lower than expected antibody binding to the resin. Could Arzanol be the cause?
Yes, several factors related to Arzanol could lead to reduced antibody binding:
-
Non-specific Binding: Arzanol may non-specifically bind to the antibody, potentially masking the Fc region that Protein A/G recognizes.
-
Protein Aggregation: As a polyphenol-like compound, Arzanol could induce protein aggregation, reducing the amount of soluble antibody available for binding.[6][7]
-
Solvent Effects: The presence of a carrier solvent for Arzanol (e.g., DMSO) in your sample may interfere with the binding kinetics between the antibody and the resin.
Q3: My final eluted sample contains Arzanol. How can I remove it?
Co-elution of Arzanol can occur due to its non-specific binding to either the antibody or the resin. To remove it, consider these post-purification steps:
-
Dialysis or Buffer Exchange: Extensive dialysis or buffer exchange against a suitable buffer can help remove small molecules like Arzanol.
-
Size Exclusion Chromatography (SEC): This method can separate the larger antibody from the smaller Arzanol molecule.
-
Hydrophobic Interaction Chromatography (HIC): If Arzanol's hydrophobic nature is causing it to co-elute, HIC could be an effective separation step.
Troubleshooting Guide
Unexpected results during your purification can be frustrating. The table below outlines common problems, their potential causes when working with Arzanol, and suggested solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Antibody Yield | Arzanol-induced protein aggregation: Polyphenolic compounds can cause proteins to precipitate.[7] | - Perform a pre-clearing step by centrifuging your sample at high speed before applying it to the resin. - Consider adding a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) to your binding buffer to reduce aggregation. |
| Interference with Antibody-Resin Binding: Arzanol may be sterically hindering the interaction. | - Optimize the concentration of Arzanol in your sample. - Increase the incubation time of your sample with the resin to allow for competitive binding.[8] | |
| Incompatible Buffer Conditions: The presence of an organic solvent (e.g., DMSO) from the Arzanol stock may be affecting binding. | - Ensure the final concentration of the organic solvent in your sample is low (ideally <1%) before applying it to the resin. Dilute the sample if necessary. | |
| High Background / Non-Specific Binding | Hydrophobic Interactions: Arzanol and other cellular components may be binding non-specifically to the resin.[9][10] | - Increase the stringency of your wash buffers. You can try increasing the salt concentration (e.g., up to 0.5 M NaCl) or adding a non-ionic detergent.[8] - Pre-clear your lysate with plain agarose (B213101) beads to remove proteins that non-specifically bind to the resin matrix.[8] |
| Co-elution of Arzanol: Arzanol may bind to the antibody or resin and elute with the target protein. | - Include additional wash steps with a buffer containing a low concentration of the organic solvent used to dissolve Arzanol to wash away non-specifically bound compound. - Refer to the FAQ on removing Arzanol post-elution. | |
| Antibody Degradation | Protease Activity: Sample handling and the presence of Arzanol might lead to increased protease activity. | - Add protease inhibitors to your lysis and binding buffers.[11] - Perform all purification steps at 4°C to minimize enzymatic degradation.[11] |
| No Binding of Target Protein | Incorrect Antibody Subclass: The antibody subclass may have weak affinity for Protein A/G.[11] | - Verify the binding characteristics of your specific antibody isotype to Protein A and Protein G. A chart of relative binding strengths is often available from the resin manufacturer.[11] |
| Antibody Denaturation: The experimental conditions may have denatured the antibody. | - Ensure that the pH of your buffers is within the optimal range for your antibody (typically pH 7.0-8.0 for binding). |
Experimental Protocols
Protocol 1: Immunoprecipitation of a Target Protein from a Cell Lysate Containing Arzanol
This protocol provides a general workflow for immunoprecipitating a target protein in the presence of Arzanol. Optimization may be required for your specific protein and antibody.
Materials:
-
Cell lysate containing the target protein and treated with Arzanol (dissolved in DMSO).
-
Specific primary antibody for the target protein.
-
Protein A/G agarose resin.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 100 mM glycine, pH 2.5-3.0).
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5).
Procedure:
-
Sample Preparation:
-
Prepare cell lysate according to your standard protocol.
-
Treat the lysate with the desired concentration of Arzanol. Ensure the final DMSO concentration is below 1%. If higher, dilute the lysate with Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20 µL of a 50% slurry of Protein A/G agarose resin to 1 mL of clarified lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the resin by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (pre-cleared lysate) to a fresh tube.
-
-
Immunoprecipitation:
-
Add the recommended amount of your primary antibody to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Antibody Capture:
-
Add 30 µL of a 50% slurry of Protein A/G agarose resin to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the resin by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the resin three times with 1 mL of ice-cold Binding/Wash Buffer. After each wash, pellet the resin and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of Elution Buffer to the resin.
-
Incubate for 5-10 minutes at room temperature with gentle tapping.
-
Pellet the resin by centrifugation at 1,000 x g for 1 minute.
-
Carefully transfer the supernatant (eluate) to a fresh tube containing 5 µL of Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted sample by SDS-PAGE and Western blotting.
-
Protocol 2: Control Experiment to Test for Non-Specific Binding of Arzanol
This control helps determine if Arzanol is binding directly to the Protein A/G resin.
Materials:
-
Arzanol stock solution (in DMSO).
-
Protein A/G agarose resin.
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 100 mM glycine, pH 2.5-3.0).
-
DMSO.
-
Analytical method to detect Arzanol (e.g., HPLC, UV-Vis spectrophotometry).
Procedure:
-
Resin Preparation:
-
Wash 30 µL of a 50% slurry of Protein A/G agarose resin three times with 1 mL of Binding/Wash Buffer.
-
-
Incubation:
-
Prepare a solution of Arzanol in Binding/Wash Buffer at the same final concentration and DMSO percentage as in your main experiment.
-
Add 1 mL of this solution to the washed resin.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the resin and wash three times with 1 mL of Binding/Wash Buffer.
-
-
Elution:
-
Elute any bound Arzanol with 50 µL of Elution Buffer.
-
-
Analysis:
-
Analyze the eluate for the presence of Arzanol using a suitable analytical technique. The absence or a very low level of Arzanol indicates minimal direct binding to the resin.
-
Visualizations
Caption: Workflow for Immunoprecipitation with Arzanol.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Arzanol: A Review of Chemical Properties and Biological Activities | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 6. Plant based polyphenol associations with protein: A prospective review :: BioResources [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 10. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ubpbio.com [ubpbio.com]
Formulation strategies to enhance Arzanol bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Arzanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical challenges associated with Arzanol that lead to its low oral bioavailability?
A1: Arzanol, a prenylated phloroglucinol (B13840) α-pyrone, presents several challenges typical of many natural polyphenolic compounds.[1][2] The primary obstacles to its oral bioavailability are:
-
Poor Aqueous Solubility: Arzanol is practically insoluble in water, which is a rate-limiting step for its absorption in the gastrointestinal (GI) tract.[2] For a drug to be absorbed, it must first be in solution at the site of absorption.[3][4]
-
High Lipophilicity: While lipophilicity is necessary for membrane permeation, excessively high lipophilicity can lead to poor partitioning into the aqueous GI fluids and potential entrapment in lipid bilayers.
-
Extensive Serum Protein Binding: Arzanol has a high affinity for serum proteins, which can sequester the compound and make it unavailable to target tissues.
-
Potential for First-Pass Metabolism: Like many natural compounds, Arzanol may be subject to rapid metabolism in the liver before it reaches systemic circulation, although specific data on its metabolism is limited.[5]
Q2: Which formulation strategies are theoretically most promising for enhancing Arzanol's bioavailability?
A2: Given Arzanol's poor water solubility (a Biopharmaceutics Classification System [BCS] Class II characteristic), the most promising strategies focus on improving its dissolution rate and apparent solubility.[6][7][8] These include:
-
Amorphous Solid Dispersions (SDs): By dispersing Arzanol in a hydrophilic polymer matrix in an amorphous state, the energy required for dissolution is significantly reduced.[4][6][7] This is a highly effective technique for BCS Class II compounds.[7]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI tract.[9][10][11] This approach keeps the lipophilic drug in a solubilized state, bypassing the dissolution step and presenting it in finely dispersed droplets for absorption.[10][12]
-
Nanoformulations: Reducing particle size to the nanometer range dramatically increases the surface area for dissolution.[1][2]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, offering good biocompatibility and the ability to enhance oral bioavailability.[13][14]
-
Liposomes: These vesicular systems can encapsulate lipophilic drugs like Arzanol within their lipid bilayer, improving solubility and potentially altering its pharmacokinetic profile.[15]
-
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity that can encapsulate poorly soluble molecules like Arzanol, thereby increasing their aqueous solubility.[3][16][17][18]
Q3: How do I select the appropriate polymer for an Arzanol solid dispersion?
A3: Polymer selection is critical for the stability and performance of a solid dispersion. Key factors to consider include:
-
Solubility and Miscibility: The polymer should be hydrophilic and capable of forming a miscible, single-phase amorphous system with Arzanol. Common choices include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and polyethylene (B3416737) glycol (PEG).[8][19]
-
Inhibition of Crystallization: The polymer must prevent Arzanol from recrystallizing back to its stable, less soluble crystalline form during storage. Polymers with high glass transition temperatures (Tg) are often preferred.
-
Enhancement of Dissolution: The polymer should facilitate the rapid release of Arzanol in a supersaturated state upon contact with aqueous media.
-
Safety: The polymer must be pharmaceutically acceptable and safe for oral administration.
You will likely need to screen several polymers at different drug-to-polymer ratios to find the optimal formulation.
Troubleshooting Guides
Guide 1: Formulation & Characterization Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low Drug Loading / Encapsulation Efficiency in Nanoparticles | 1. Poor affinity of Arzanol for the carrier material.2. Drug leakage during the formulation process (e.g., high-pressure homogenization).3. Incorrect ratio of drug to carrier. | 1. Modify Carrier: For lipid nanoparticles, try lipids with different chain lengths to improve compatibility.2. Optimize Process: Reduce homogenization time or pressure. For liposomes, use a passive loading technique.3. Screen Ratios: Experiment with different Arzanol-to-lipid/polymer ratios to find the optimal loading capacity. |
| Arzanol Recrystallization in Solid Dispersion During Storage | 1. The formulation is thermodynamically unstable.2. The selected polymer is not an effective crystallization inhibitor.3. Inappropriate storage conditions (high temperature or humidity). | 1. Increase Polymer Ratio: A higher polymer concentration can better prevent drug molecule mobility and aggregation.2. Add a Second Polymer/Surfactant: Ternary systems can sometimes offer greater stability.[19]3. Select High Tg Polymer: Use a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.4. Control Storage: Store samples in a desiccator at controlled room temperature or below. |
| Inconsistent Particle Size in SEDDS/Nanoemulsion | 1. Suboptimal ratio of oil, surfactant, and co-surfactant.2. The formulation is in a metastable region of the phase diagram.3. Insufficient energy input during emulsification. | 1. Construct a Ternary Phase Diagram: Systematically test different ratios of components to identify the optimal region for forming stable nanoemulsions.2. Screen Surfactants: Evaluate surfactants with different Hydrophile-Lipophile Balance (HLB) values.3. Optimize Mixing: Ensure thorough and consistent mixing or sonication as per your protocol. |
Guide 2: In Vitro Experimentation Issues
| Problem | Possible Causes | Troubleshooting Steps | | :--- | :--- | | No Significant Improvement in In Vitro Dissolution Rate | 1. The formulation is not effectively releasing the drug in its amorphous/solubilized state.2. For solid dispersions, the drug may have recrystallized.3. For SEDDS, the emulsion formed may be unstable or have large droplet sizes. | 1. Re-evaluate Formulation: Confirm the amorphous nature of the solid dispersion using DSC or XRD. Check the droplet size and stability of the SEDDS upon dilution.2. Use Biorelevant Media: Perform dissolution tests in simulated gastric and intestinal fluids (SGF, SIF) as pH can significantly affect performance.3. Increase Surfactant Concentration (SEDDS): A higher surfactant-to-oil ratio can lead to smaller and more stable droplets. | | Low Permeability in Caco-2 Assay | 1. Arzanol has inherently low transepithelial permeability.2. The formulation does not effectively maintain Arzanol in a solubilized state in the donor compartment.3. Arzanol is a substrate for efflux transporters (e.g., P-glycoprotein) in the Caco-2 cells.[20]4. Poor integrity of the Caco-2 cell monolayer. | 1. Check for Precipitation: Analyze the donor compartment at the end of the experiment to see if Arzanol has precipitated out of the solution.2. Conduct Bidirectional Transport Study: Measure permeability from basolateral-to-apical (B-A) in addition to apical-to-basolateral (A-B). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.[20]3. Use Efflux Inhibitors: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm efflux.[20]4. Verify Monolayer Integrity: Always measure the transepithelial electrical resistance (TEER) before and after the experiment.[20] |
Guide 3: In Vivo & Analytical Issues
| Problem | Possible Causes | Troubleshooting Steps |
| High Variability in Pharmacokinetic Data | 1. Inconsistent dosing volume or formulation instability.2. Inter-animal physiological differences (e.g., gastric emptying time).3. Issues with blood sample collection or processing. | 1. Ensure Formulation Homogeneity: Vigorously mix the formulation before dosing each animal.2. Standardize Procedures: Fast animals overnight to normalize GI conditions. Standardize blood collection times and handling procedures.3. Increase Animal Group Size (n): A larger group size can help to account for biological variability. |
| Low or Undetectable Arzanol Levels in Plasma Samples (HPLC Analysis) | 1. Insufficient dose administered or very low bioavailability.2. Poor extraction recovery of Arzanol from the plasma matrix.3. Degradation of Arzanol during sample storage or processing.4. Insufficient sensitivity of the analytical method. | 1. Optimize Extraction: Test different protein precipitation solvents or use solid-phase extraction (SPE) for cleaner samples and better recovery.2. Assess Stability: Spike Arzanol into blank plasma and analyze immediately and after freeze-thaw cycles or storage to check for degradation.3. Improve Method Sensitivity: Switch to a more sensitive detector (e.g., mass spectrometry [MS] instead of UV) or optimize the existing method (e.g., mobile phase, gradient).[21]4. Check for Matrix Effects (LC-MS): Infuse a standard solution of Arzanol post-column while injecting an extracted blank plasma sample to identify regions of ion suppression or enhancement.[21] |
Data Presentation: Pharmacokinetic Parameters
The following tables present hypothetical data to illustrate how results from a comparative in vivo pharmacokinetic study in rats could be structured. These values are for illustrative purposes only.
Table 1: Pharmacokinetic Parameters of Different Arzanol Formulations (Illustrative Data)
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Arzanol Suspension (Control) | 50 | 85 ± 21 | 4.0 | 510 ± 130 | 100% |
| Arzanol-PVP K30 Solid Dispersion (1:5) | 50 | 450 ± 95 | 1.5 | 2850 ± 450 | 559% |
| Arzanol-SEDDS | 50 | 620 ± 110 | 1.0 | 3500 ± 520 | 686% |
| Arzanol-SLN | 50 | 390 ± 88 | 2.0 | 2550 ± 410 | 500% |
Data are presented as mean ± standard deviation (n=6). Relative Bioavailability = (AUCformulation / AUCcontrol) x 100.
Experimental Protocols
Protocol 1: Preparation of Arzanol Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of Arzanol with PVP K-30 to enhance its aqueous solubility and dissolution rate.
Materials:
-
Arzanol
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Methanol (B129727) (HPLC grade)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Preparation of Solution: Accurately weigh Arzanol and PVP K-30 in a 1:5 mass ratio (e.g., 100 mg Arzanol, 500 mg PVP K-30).
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask. Use sonication if necessary to ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, dry film is formed on the flask wall.
-
Drying: Scrape the solid material from the flask. Place it in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Processing: Gently grind the resulting solid dispersion using a mortar and pestle to obtain a fine, homogenous powder.
-
Storage: Store the prepared solid dispersion in a tightly sealed container inside a desiccator to protect it from moisture.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and physical form (using techniques like DSC and XRD to confirm its amorphous state).
Protocol 2: Caco-2 Permeability Assay for Arzanol Formulations
Objective: To assess the intestinal permeability of an Arzanol formulation using an in vitro Caco-2 cell monolayer model.[20][22][23]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH adjusted)
-
Arzanol formulation and control
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Preparation of Dosing Solutions: Prepare the Arzanol formulation (e.g., diluted SEDDS or dissolved solid dispersion) in transport buffer at the desired concentration (e.g., 10 µM). Prepare a control solution of unformulated Arzanol with a minimal amount of DMSO (<0.5%).
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) chamber (e.g., 0.5 mL).
-
Add fresh transport buffer to the basolateral (receiver) chamber (e.g., 1.5 mL).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Post-Experiment Integrity Check: At the end of the incubation, measure the flux of Lucifer yellow across the monolayer to confirm that its integrity was maintained.
-
Sample Analysis: Quantify the concentration of Arzanol in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Calculate the rate of drug appearance in the receiver chamber (dQ/dt).
-
Calculate Papp using the equation: Papp = (dQ/dt) / (A * C₀)
-
Where A is the surface area of the membrane and C₀ is the initial concentration in the donor chamber.
-
-
Visualizations
References
- 1. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. japsonline.com [japsonline.com]
- 14. Rutin-Loaded Solid Lipid Nanoparticles: Characterization and In Vitro Evaluation | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancement of solubility and bioavailability of beta-lapachone using cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 20. enamine.net [enamine.net]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiarol stability under different pH conditions
Technical Support Center: Antiarol Stability
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (3,4,5-Trimethoxyphenol) at different pH values?
A1: As a phenolic compound, 3,4,5-Trimethoxyphenol is susceptible to oxidative degradation.[3][4] The rate of oxidation can be influenced by pH. Generally, phenols are more prone to oxidation at higher (alkaline) pH values. In acidic to neutral pH, it is expected to be relatively stable, but exposure to light and oxygen should be minimized.[5]
Q2: How does the stability of this compound rutinoside differ from 3,4,5-Trimethoxyphenol?
A2: this compound rutinoside has a glycosidic bond, which is susceptible to hydrolysis.[6] This bond is typically labile under acidic conditions, leading to the cleavage of the rutinoside sugar moiety to yield 3,4,5-Trimethoxyphenol and rutinose.[7][8] While generally more stable in neutral and mildly basic conditions, extreme alkaline pH may also lead to degradation of the aglycone or the sugar.[6]
Q3: What are the likely degradation products of this compound rutinoside under acidic conditions?
A3: Under acidic conditions, the primary degradation pathway for this compound rutinoside is the hydrolysis of the glycosidic bond. This would result in the formation of the aglycone, 3,4,5-Trimethoxyphenol, and the disaccharide, rutinose. Further degradation of these products may occur under harsh conditions.
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the stability of this compound and its degradation products.[7][9] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound rutinoside in a buffered solution. | The pH of the buffer may be too acidic. | Verify the pH of your buffer. For optimal stability, consider using a buffer in the neutral to slightly acidic range (e.g., pH 5-7).[11] |
| Appearance of multiple unknown peaks in the chromatogram during a stability study. | The compound may be degrading into several products. This could be due to harsh conditions (e.g., high temperature, extreme pH). | Re-evaluate your stress conditions. Use milder conditions to slow down the degradation and identify the primary degradation pathway. Use LC-MS to identify the unknown peaks. |
| Inconsistent stability results between experimental repeats. | This could be due to variations in experimental conditions such as temperature, light exposure, or oxygen levels. | Ensure tight control over all experimental parameters. Use a temperature-controlled incubator, protect samples from light by using amber vials, and consider purging solutions with an inert gas like nitrogen to minimize oxidation. |
| Poor separation between the parent this compound peak and degradation product peaks in HPLC. | The HPLC method is not optimized as a stability-indicating method. | Develop and validate a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, gradient, column type, and temperature to achieve adequate resolution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Different pH Conditions
This protocol outlines the steps for a forced degradation study to assess the stability of this compound (either 3,4,5-Trimethoxyphenol or this compound rutinoside) in acidic, neutral, and basic conditions.[12][13]
Materials:
-
This compound compound (3,4,5-Trimethoxyphenol or this compound rutinoside)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Phosphate (B84403) buffer, pH 7.0
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Temperature-controlled incubator or water bath
-
Volumetric flasks and pipettes
-
Amber HPLC vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Preparation of Test Solutions:
-
Acidic Condition: In a volumetric flask, mix a known volume of the this compound stock solution with 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Neutral Condition: In a volumetric flask, mix a known volume of the this compound stock solution with pH 7.0 phosphate buffer to achieve a final concentration of 100 µg/mL.
-
Basic Condition: In a volumetric flask, mix a known volume of the this compound stock solution with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
-
Incubation:
-
Transfer aliquots of each test solution into separate, labeled amber HPLC vials.
-
Place the vials in an incubator set at a specific temperature (e.g., 40°C or 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
-
At each time point, cool the sample to room temperature.
-
If necessary, neutralize the acidic and basic samples before HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each pH condition.
-
Data Presentation
The following tables present hypothetical data for the stability of this compound rutinoside to illustrate the expected outcomes of a forced degradation study.
Table 1: Hypothetical Stability of this compound rutinoside at 40°C under Different pH Conditions
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 85.2 | 99.5 | 98.1 |
| 4 | 72.1 | 99.1 | 96.5 |
| 8 | 51.5 | 98.2 | 93.2 |
| 24 | 15.3 | 95.8 | 85.7 |
| 48 | < 5 | 92.1 | 75.4 |
Table 2: Hypothetical Half-life (t₁₂) of this compound rutinoside at Different pH and Temperatures
| Temperature | t₁₂ at pH 2.0 (hours) | t₁₂ at pH 7.0 (hours) | t₁₂ at pH 9.0 (hours) |
| 40°C | ~7.5 | > 100 | ~60 |
| 60°C | ~1.5 | ~48 | ~25 |
Mandatory Visualizations
Caption: Workflow for assessing .
Caption: Plausible degradation pathway of this compound rutinoside in acidic conditions.
References
- 1. Phenol, 3,4,5-trimethoxy- [webbook.nist.gov]
- 2. 3,4,5-Trimethoxyphenol | C9H12O4 | CID 69505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Stability of steviol glycosides in several food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. forced degradation products: Topics by Science.gov [science.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. acdlabs.com [acdlabs.com]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Total Synthesis of Arzanol
Welcome to the technical support center for the total synthesis of Arzanol. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this potent anti-inflammatory and anti-HIV-1 agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the key stages of Arzanol's total synthesis, based on established biomimetic routes.
Stage 1: Prenylation of Phloroacetophenone
The introduction of the prenyl group onto the phloroacetophenone core is a critical step that can be prone to issues of regioselectivity and side product formation.
Question: I am observing a mixture of ortho- and para-prenylated products, with low yield of the desired C-prenylated phloroglucinol (B13840). How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the Friedel-Crafts prenylation of electron-rich phenols like phloroacetophenone can be challenging. The choice of Lewis acid, solvent, and temperature plays a crucial role.
-
Lewis Acid Selection: Strong Lewis acids can coordinate with the hydroxyl groups of the phloroglucinol ring, deactivating it towards electrophilic substitution.[1] Consider using milder Lewis acids. Boron trifluoride etherate (BF₃·OEt₂) is often a good choice as it can promote the reaction while minimizing side reactions like the formation of chroman byproducts.[2]
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents are generally preferred to minimize solvation of the intermediate carbocation, which can affect regioselectivity.
-
Temperature Control: Running the reaction at lower temperatures can often improve selectivity by favoring the thermodynamically more stable product.
Troubleshooting Table: Prenylation of Phloroacetophenone
| Issue | Potential Cause | Recommended Solution |
| Low yield of C-prenylated product | Deactivation of the aromatic ring by strong Lewis acid. | Use a milder Lewis acid such as BF₃·OEt₂. |
| Competing O-prenylation. | This is generally less favored under Friedel-Crafts conditions but can occur. Ensure anhydrous conditions. | |
| Poor regioselectivity (mixture of isomers) | Reaction conditions favor multiple sites of attack. | Optimize reaction temperature (lower temperatures often improve selectivity). Experiment with different non-polar solvents. |
| Formation of chroman byproduct (58) | Cyclization of the initially formed prenylated phenol.[2] | Use of non-protic Lewis acids like BF₃·OEt₂ can discourage this cyclization.[2] |
| Over-alkylation | The product is more reactive than the starting material. | This is a known issue in Friedel-Crafts alkylations.[3] Using a stoichiometric amount of the prenylating agent can help minimize this. |
Experimental Protocol: Friedel-Crafts Prenylation of Phloroacetophenone
A general procedure involves the slow addition of a prenylating agent (e.g., prenyl bromide or isoprene) to a solution of phloroacetophenone and a Lewis acid (e.g., BF₃·OEt₂) in an anhydrous, non-polar solvent at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress should be monitored by TLC. Upon completion, the reaction is typically quenched with water or a mild acid, followed by extraction and purification by column chromatography.
Stage 2: Synthesis of the α-Pyrone Core
The synthesis of the 6-ethyl-4-hydroxy-5-methyl-α-pyrone fragment is another key part of the total synthesis. This is often achieved through the condensation of β-ketoesters.
Question: My synthesis of the α-pyrone is giving low yields and multiple side products. What are the common pitfalls in this reaction?
Answer: The synthesis of α-pyrones from β-ketoesters can be sensitive to reaction conditions, and several side reactions can occur.
-
Self-condensation of the β-ketoester: This is a common side reaction. Controlling the stoichiometry of the reactants and the reaction temperature is crucial.
-
Incomplete cyclization: The final cyclization to form the pyrone ring may not go to completion. The choice of condensing agent and reaction conditions are important.
-
Hydrolysis of the ester: If water is present in the reaction mixture, hydrolysis of the ester can occur, leading to lower yields.
Troubleshooting Table: α-Pyrone Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low yield | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Carefully control the reaction temperature. Optimize the choice and amount of condensing agent. |
| Formation of multiple products | Self-condensation, incomplete cyclization, or degradation. | Monitor the reaction closely by TLC. Use purified starting materials. Consider a stepwise approach where the initial condensation product is isolated before cyclization. |
| Difficulty in purification | The product may be polar and have similar polarity to byproducts. | Utilize column chromatography with a suitable solvent system. Recrystallization may also be an effective purification method. |
Stage 3: Coupling of the Phloroglucinol and Pyrone Fragments
The formation of the methylene (B1212753) bridge connecting the two main fragments is a pivotal step in the biomimetic synthesis of Arzanol. Two common methods involve the use of paraformaldehyde or Eschenmoser's salt.
Question: I am struggling with the coupling reaction between the prenylated phloroglucinol and the α-pyrone. What are the key parameters to control?
Answer: This coupling reaction is essentially a Mannich-type reaction and its success depends on the careful control of several factors.
-
Choice of Methylene Source:
-
Paraformaldehyde: This is a common and inexpensive reagent. However, its depolymerization to formaldehyde (B43269) in situ can be slow and incomplete, leading to low yields. The reaction may also be reversible.
-
Eschenmoser's Salt (Dimethyl(methylidene)ammonium iodide): This is a more reactive and reliable source of the CH₂=N⁺Me₂ electrophile, often leading to higher yields and cleaner reactions.[4][5]
-
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent, and the temperature needs to be optimized. The basicity of the reaction medium can also influence the outcome.
Troubleshooting Table: Coupling Reaction
| Issue | Potential Cause | Recommended Solution |
| Low yield with paraformaldehyde | Incomplete depolymerization of paraformaldehyde. | Ensure the reaction is heated sufficiently to generate formaldehyde in situ. Consider using a catalyst to promote the reaction. |
| Reversibility of the reaction. | Remove water formed during the reaction, for example, by using a Dean-Stark trap. | |
| Formation of side products | Self-condensation of the starting materials or reaction at other nucleophilic sites. | Optimize the stoichiometry of the reactants. Add the electrophile slowly to the reaction mixture. |
| Low yield with Eschenmoser's salt | The salt is sensitive to moisture. | Use freshly prepared or properly stored Eschenmoser's salt and ensure anhydrous reaction conditions. |
| Difficulty in purification | The product is a polar molecule, and starting materials may have similar polarities. | Careful column chromatography is usually required. Gradient elution may be necessary to achieve good separation. |
Quantitative Data: Reported Yields for the Coupling Step
| Methylene Source | Reported Yield | Reference |
| Paraformaldehyde | 61% | [4][5] |
| Eschenmoser's Salt | 65% | [4][5] |
Stage 4: Deprotection
The final step in the synthesis is often the removal of protecting groups, such as silyl (B83357) ethers from the hydroxyl groups of the phloroglucinol ring.
Question: I am experiencing decomposition of my product during the TBAF-mediated deprotection of the silyl ethers. How can I avoid this?
Answer: Tetrabutylammonium fluoride (B91410) (TBAF) is a basic reagent, and its basicity can cause decomposition of base-sensitive substrates.[6]
-
Buffering the Reaction: To mitigate the basicity of TBAF, the reaction can be buffered with a mild acid like acetic acid.[6] This helps to maintain a more neutral pH and can prevent the degradation of sensitive functional groups.
-
Alternative Fluoride Sources: Other fluoride sources that are less basic, such as HF-pyridine or triethylamine (B128534) trihydrofluoride (TREAT-HF), can be used as alternatives to TBAF.
-
Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C) and for shorter times can also help to minimize decomposition.
Troubleshooting Table: TBAF Deprotection
| Issue | Potential Cause | Recommended Solution |
| Low yield due to decomposition | Basicity of the TBAF reagent.[6] | Buffer the reaction with acetic acid.[6] Use the reaction at a lower temperature. |
| Incomplete deprotection | Steric hindrance around the silyl ether. | Increase the reaction time or use a slight excess of TBAF. |
| Lack of selectivity between different silyl ethers | Similar lability of the protecting groups. | Carefully control the reaction time and temperature. Consider using a milder fluoride source for more selective deprotection. |
Frequently Asked Questions (FAQs)
Q1: What is the overall reported yield for the total synthesis of Arzanol using the biomimetic approach?
A1: The overall yield can vary depending on the specific reagents and conditions used in each step. However, a multi-step synthesis of a complex natural product like Arzanol typically results in a modest overall yield. A reported synthesis of phloroglucinol in four steps from aniline (B41778) had an overall yield of 60.5%.[7]
Q2: Are there any specific safety precautions to consider during the synthesis?
A2: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Lewis acids like BF₃·OEt₂ are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment.
-
Eschenmoser's salt is a reactive reagent and should be handled with care.
-
TBAF is a fluoride source and should be handled with caution. Avoid contact with skin and eyes.
Q3: What are the best methods for purifying the final Arzanol product?
A3: Arzanol is a polar phenolic compound, which can make purification challenging.
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a very effective method for obtaining high-purity Arzanol.[8][9] A C18 column with a gradient of water and acetonitrile (B52724) or methanol (B129727) is a common choice.
-
Column Chromatography: Silica (B1680970) gel column chromatography can also be used, but due to the polar nature of Arzanol, a more polar solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) will be required. Tailing of the product on silica gel can be an issue, which can sometimes be mitigated by adding a small amount of acetic acid to the eluent.
-
Counter-current chromatography (CCC): This technique can be particularly useful for the purification of polar natural products and avoids the use of solid stationary phases, which can sometimes cause degradation of the sample.[6]
Visualizations
Caption: Workflow for the total synthesis of Arzanol.
Caption: A logical workflow for troubleshooting synthetic challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
- 8. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: Optimizing Antiarol Extraction from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Antiarol from natural sources, primarily Antiaris toxicaria.
Troubleshooting Guide
Low extraction yield is a common issue in natural product chemistry. This guide addresses specific problems you might encounter during the extraction of this compound and other cardiac glycosides from Antiaris toxicaria.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | 1. Improper Plant Material Handling: Inadequate drying or storage of the plant material can lead to enzymatic degradation of cardiac glycosides. | 1. Ensure plant material (bark, latex) is properly dried (air-dried or oven-dried at low temperatures, e.g., 40-60°C) and stored in a cool, dark, and dry place. |
| 2. Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for this compound. | 2. Ethanol (B145695) has been shown to be effective for extracting cardiac glycosides from Antiaris toxicaria[1]. Consider using aqueous ethanol mixtures (e.g., 70% ethanol) to enhance extraction efficiency. Methanol is also a common solvent for cardiac glycoside extraction[2]. | |
| 3. Insufficient Extraction Time or Temperature: The extraction parameters may not be sufficient to extract the target compounds fully. | 3. Increase extraction time or temperature. For maceration, allow for several days of extraction. For other methods like Soxhlet or reflux, optimize the duration and temperature, but be mindful of potential degradation at high temperatures. | |
| 4. Degradation of this compound: Cardiac glycosides can be susceptible to hydrolysis, especially under acidic or alkaline conditions and at elevated temperatures[3][4][5]. | 4. Maintain a neutral pH during extraction and purification. Avoid excessive heat and prolonged exposure to light[6]. Store extracts at low temperatures. | |
| Presence of Impurities in the Final Extract | 1. Co-extraction of Unwanted Compounds: Solvents often extract a wide range of compounds, including pigments, tannins, and lipids, in addition to the target analyte. | 1. Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids and pigments before the main extraction. |
| 2. Inadequate Purification: The purification method may not be effective at separating this compound from other co-extracted compounds. | 2. Employ multi-step purification techniques. Liquid-liquid partitioning (e.g., with chloroform (B151607) and n-butanol) followed by column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) is a common strategy[7]. High-Performance Liquid Chromatography (HPLC) can be used for final purification. | |
| Difficulty in Isolating/Purifying this compound | 1. Poor Separation in Chromatography: The chosen chromatographic conditions may not be suitable for resolving this compound from other closely related cardiac glycosides. | 1. Optimize the mobile phase and stationary phase for your chromatography system. Gradient elution in HPLC can often improve separation. |
| 2. Compound Instability During Purification: this compound may degrade during lengthy purification processes. | 2. Minimize the duration of purification steps and work at low temperatures whenever possible. Use appropriate solvents to maintain stability. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from Antiaris toxicaria?
A1: Based on studies on the extraction of cardiac glycosides from Antiaris toxicaria, ethanol has been effectively used[8][1]. Methanol is also a common and effective solvent for extracting polar compounds like cardiac glycosides[2]. A study on the aqueous extract of Antiaris toxicaria stem bark also reported a significant yield, suggesting water can be used, although the specific yield of this compound was not detailed. The choice of solvent can influence the extraction of different classes of compounds[9].
Q2: What is a typical yield of extract from Antiaris toxicaria?
A2: The yield can vary significantly depending on the extraction method and solvent used. One study reported a yield of 23.40% w/w for an aqueous extract of the stem bark obtained through cold maceration. It is important to note that this is the yield of the crude extract, not purified this compound.
Q3: How can I pre-treat the plant material to improve extraction yield?
A3: Proper pre-treatment is crucial. The plant material, such as the stem bark, should be dried to reduce moisture content, which can interfere with extraction and promote enzymatic degradation. Grinding the dried material into a fine powder increases the surface area, allowing for better solvent penetration and improved extraction efficiency.
Q4: What are the key factors that can cause degradation of this compound during extraction?
A4: The main factors that can lead to the degradation of cardiac glycosides like this compound are pH, temperature, and light[3][5][6]. Extreme pH (both acidic and alkaline) can cause hydrolysis of the glycosidic bonds. High temperatures can also accelerate degradation. Exposure to UV light can lead to photochemical reactions[6]. Therefore, it is recommended to perform extractions at or near neutral pH, avoid excessive heat, and protect the samples from light.
Q5: What purification techniques are most effective for isolating this compound?
A5: A multi-step purification process is generally required. A common approach involves initial liquid-liquid partitioning of the crude extract. For instance, an ethanolic extract can be partitioned between chloroform, n-butanol, and water[8]. The fractions containing the cardiac glycosides can then be subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20[7]. For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is often the final step.
Quantitative Data on Extraction
The following table summarizes available data on the extraction from Antiaris toxicaria. Note that specific yield data for purified this compound is limited in the reviewed literature.
| Plant Part | Extraction Method | Solvent | Yield of Crude Extract (% w/w) | Reference |
| Stem Bark | Cold Maceration | Distilled Water | 23.40 | |
| Trunk Bark | Ethanol Extraction | Ethanol | Not specified, but led to the isolation of numerous cardiac glycosides | [8][1] |
| Latex | Suspension in Water, then Partitioning | Chloroform and n-Butanol | Not specified, but led to the isolation of 32 cardiac glycosides | [7] |
Experimental Protocols
Protocol 1: Bioassay-Guided Extraction and Fractionation of Cardiac Glycosides from Antiaris toxicaria Trunk Bark
This protocol is adapted from methodologies described for the successful isolation of cardiac glycosides from Antiaris toxicaria[8][1][7].
1. Plant Material Preparation:
-
Collect fresh trunk bark of Antiaris toxicaria.
-
Air-dry the bark in a well-ventilated area, protected from direct sunlight.
-
Once dried, grind the bark into a coarse powder.
2. Extraction:
-
Macerate the powdered bark in 95% ethanol at room temperature for 3-5 days with occasional stirring.
-
Filter the mixture and collect the ethanolic extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude ethanolic extract in water.
-
Perform successive partitioning with chloroform (CHCl₃) and n-butanol (n-BuOH).
-
Collect the chloroform, n-butanol, and aqueous fractions separately.
-
Concentrate each fraction to dryness. Cardiac glycosides are expected to be present in the chloroform and n-butanol fractions.
4. Preliminary Purification by Column Chromatography:
-
Subject the active fractions (chloroform and n-butanol) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC), using a spray reagent like vanillin/H₂SO₄ which gives green spots for cardiac glycosides[7].
5. Further Purification:
-
Pool the fractions containing compounds of interest.
-
Perform further purification using column chromatography on Sephadex LH-20 or preparative HPLC with a C18 column to isolate pure this compound.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship for Troubleshooting Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedgrid.com [biomedgrid.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cardiac Glycosides from Antiaris toxicaria with Potent Cardiotonic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Arzanol and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Arzanol, a natural phloroglucinol (B13840) α-pyrone, and indomethacin (B1671933), a conventional nonsteroidal anti-inflammatory drug (NSAID). The following sections detail their mechanisms of action, present comparative quantitative data from in vitro and in vivo studies, and outline the experimental protocols used in these assessments.
Mechanisms of Action: A Tale of Two Pathways
Arzanol and indomethacin exert their anti-inflammatory effects through distinct molecular pathways. Indomethacin primarily acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, while Arzanol demonstrates a multi-targeted approach, interfering with key inflammatory signaling cascades.
Indomethacin is a well-established non-selective inhibitor of both COX-1 and COX-2.[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking COX-1 and COX-2, indomethacin effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[1]
Arzanol , isolated from the plant Helichrysum italicum, exhibits a more complex mechanism of action. It has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the expression of numerous pro-inflammatory genes.[2] Furthermore, Arzanol is a potent inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), the terminal enzyme in the production of prostaglandin E2 (PGE2), and also inhibits 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of pro-inflammatory leukotrienes.[2][3]
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory activities of Arzanol and indomethacin against key inflammatory enzymes and their efficacy in an in vivo model of inflammation.
Table 1: In Vitro Inhibitory Activity (IC50 values)
| Target Enzyme | Arzanol (µM) | Indomethacin (µM) | Assay System |
| COX-1 | 9.0[3] | 0.063[4] | Human Articular Chondrocytes |
| COX-2 | - (not a primary target) | 0.48[4] | Human Articular Chondrocytes |
| mPGES-1 | 0.4[3] | > 100[1] | Human IL-1β-stimulated A549 cell microsomes |
| 5-LOX | 2.3[3] | - (not a primary target) | Neutrophils |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Pleurisy in Rats
| Compound | Dose | Reduction in Exudate Volume | Reduction in PGE2 Levels |
| Arzanol | 3.6 mg/kg (i.p.) | 59%[2] | 47%[2] |
| Indomethacin | 10 mg/kg (p.o.) | Significant inhibition at 6h[5] | Not specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Arzanol's multi-target anti-inflammatory mechanism.
Caption: Indomethacin's mechanism via COX inhibition.
Caption: General experimental workflow for evaluation.
Detailed Experimental Protocols
In Vitro Enzyme Inhibition Assays
a) COX-1 and COX-2 Inhibition Assay (Human Articular Chondrocytes) [4]
-
Cell Culture: Human articular chondrocytes are isolated and cultured. For COX-1 activity, unstimulated chondrocytes are used. For COX-2 activity, cells are stimulated with interleukin-1 (IL-1).
-
Incubation: Chondrocytes are incubated with varying concentrations of Arzanol or indomethacin.
-
PGE2 Measurement: The concentration of PGE2 in the cell supernatant is determined using an enzyme immunoassay (EIA).
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
b) mPGES-1 Inhibition Assay (Human A549 Cell Microsomes) [3]
-
Microsome Preparation: Microsomes are prepared from IL-1β-stimulated A549 cells.
-
Incubation: The microsomal preparation is incubated with different concentrations of Arzanol or indomethacin.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.
-
PGE2 Quantification: The amount of PGE2 produced is quantified by a specific enzyme immunoassay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
c) 5-LOX Inhibition Assay (Neutrophils) [3]
-
Cell Isolation: Neutrophils are isolated from fresh human blood.
-
Incubation: The isolated neutrophils are pre-incubated with various concentrations of Arzanol or a reference inhibitor.
-
Stimulation: The cells are then stimulated to induce 5-LOX activity.
-
Leukotriene Measurement: The production of 5-LOX products (leukotrienes) is measured using appropriate analytical methods, such as HPLC or EIA.
-
IC50 Calculation: The IC50 value is calculated based on the concentration-dependent inhibition of leukotriene synthesis.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Pleurisy in Rats[2][5]
-
Animal Model: Male Wistar rats are used.
-
Compound Administration: Animals are pre-treated with either vehicle, Arzanol (intraperitoneally), or indomethacin (orally) one hour before the inflammatory challenge.
-
Induction of Pleurisy: Pleurisy is induced by the intrapleural injection of a 1% carrageenan solution.
-
Sample Collection: Four hours after carrageenan injection, the animals are euthanized, and the pleural exudate is collected.
-
Analysis: The volume of the exudate is measured. The concentration of PGE2 in the exudate is determined by a specific immunoassay. The number of infiltrating leukocytes is also counted.
-
Evaluation of Efficacy: The percentage of inhibition of exudate volume, PGE2 levels, and cell migration is calculated by comparing the treated groups with the vehicle-treated control group.
Conclusion
Arzanol and indomethacin represent two distinct approaches to anti-inflammatory therapy. Indomethacin is a potent, non-selective COX inhibitor, effectively reducing the synthesis of all prostaglandins. In contrast, Arzanol exhibits a more targeted and multi-faceted mechanism, inhibiting the NF-κB signaling pathway, mPGES-1, and 5-LOX.
The available data suggests that Arzanol is a potent inhibitor of mPGES-1 and 5-LOX, with less activity against COX-1. This profile suggests a potential for a more favorable side-effect profile compared to non-selective COX inhibitors like indomethacin, which are associated with gastrointestinal and cardiovascular risks. The in vivo data, although not from a direct head-to-head comparison in the same study, indicates that Arzanol is effective at a lower dose than indomethacin in a rat model of pleurisy.
Further direct comparative studies, particularly in vivo and in clinical settings, are warranted to fully elucidate the relative efficacy and safety of Arzanol compared to established NSAIDs like indomethacin. The unique mechanism of Arzanol makes it a promising lead compound for the development of novel anti-inflammatory agents.
References
- 1. Anti-inflammatory and antioxidant properties of Helichrysum italicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the anti-inflammatory effects of dexamethasone, indomethacin and BW755C on carrageenin-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Arzanol and Quercetin: A Comparative Analysis of Antioxidant Potential
In the realm of natural compounds with therapeutic promise, the prenylated phloroglucinol (B13840) α-pyrone Arzanol and the flavonoid Quercetin have garnered significant attention for their potent antioxidant properties. This guide offers a detailed comparison of their antioxidant capacities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While extensive quantitative data exists for Quercetin across various antioxidant assays, similar specific data for Arzanol is less prevalent in the current scientific literature. This comparison, therefore, synthesizes available quantitative and qualitative evidence to provide a comprehensive overview.
Quantitative Antioxidant Activity
A direct quantitative comparison of Arzanol and Quercetin across standardized antioxidant assays is challenging due to the limited availability of published IC50 values for Arzanol in assays such as DPPH, ABTS, and FRAP. However, existing data for Quercetin demonstrates its potent radical scavenging and reducing capabilities. For Arzanol, its antioxidant efficacy has been primarily documented in lipid peroxidation and cellular models.
| Antioxidant Assay | Arzanol | Quercetin | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | Data not available in reviewed literature | 0.55 - 19.17 µg/mL | Ascorbic Acid: ~16.26 µg/mL |
| ABTS Radical Scavenging Activity (IC50) | Data not available in reviewed literature | 1.17 - 48.0 µM | Trolox: ~2.34 µg/mL |
| Ferric Reducing Antioxidant Power (FRAP) | Demonstrated activity, specific value not available | Exhibited activity, comparable to standards | - |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available in reviewed literature | High ORAC value reported | - |
Note: The IC50 values for Quercetin can vary depending on the specific experimental conditions. The provided ranges are compiled from multiple sources.
While specific IC50 values for Arzanol in DPPH and ABTS assays are not readily found, studies have demonstrated its significant antioxidant effects. For instance, Arzanol has been shown to completely inhibit linoleic acid autoxidation at a concentration of 5 nmol and significantly reduce tert-butyl hydroperoxide (TBH)-induced lipid peroxidation in cell cultures.[1][2] These findings underscore its potent ability to protect against lipid-based oxidative damage.
Mechanisms of Antioxidant Action
Both Arzanol and Quercetin exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems. A key pathway influenced by both compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Nrf2 Signaling Pathway Activation
The Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activation by compounds like Arzanol and Quercetin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: Nrf2 signaling pathway activation by Arzanol and Quercetin.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to allow for replication and further investigation.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Serial dilutions of the test compounds (Arzanol, Quercetin) and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
References
Unraveling the Inhibition of the NF-κB Pathway: A Comparative Analysis of Arzanol and Alternative Small Molecules
For researchers and professionals in drug development, the nuclear factor-kappa B (NF-κB) signaling pathway represents a critical target for therapeutic intervention in a host of inflammatory diseases and cancers. Arzanol, a natural phloroglucinol (B13840) α-pyrone derived from Helichrysum italicum, has emerged as a noteworthy inhibitor of this pathway. This guide provides a comprehensive comparison of Arzanol's efficacy and mechanism of action against other well-characterized NF-κB inhibitors, namely BAY 11-7082, Parthenolide, and Quercetin, supported by experimental data and detailed protocols.
Quantitative Comparison of NF-κB Inhibitors
The inhibitory potency of Arzanol and its alternatives on the NF-κB pathway has been quantified in various in vitro studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective concentrations reported for each compound, providing a snapshot of their relative potencies. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
| Compound | Molecular Weight ( g/mol ) | Target/Assay | Cell Type | Stimulus | IC50 / Effective Concentration | Citation(s) |
| Arzanol | 400.49 | NF-κB Inhibition | Jurkat T cells | TNF-α | ~12.5 µM (equivalent to 5 µg/mL) | [1] |
| BAY 11-7082 | 207.24 | TNFα-induced IκBα phosphorylation | Various tumor cells | TNF-α | 10 µM | |
| Basal and TNFα-stimulated NF-κB luciferase activity | NCI-H1703 (non-small cell lung cancer) | TNF-α | < 8 µM | [2] | ||
| Parthenolide | 248.32 | NF-κB activity | HEK-Blue™ cells | - | Significant inhibition at 15, 50, and 70 µM | |
| Quercetin | 302.24 | TNF-induced IP-10 and MIP-2 gene expression | Mode-K (murine intestinal epithelial cells) | TNF-α | 40-44 µM |
Mechanisms of Action: Targeting Key Nodes in the NF-κB Pathway
The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB alpha (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes. Arzanol and its comparators each interrupt this pathway at distinct points.
Arzanol exerts its inhibitory effect by preventing the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm[1]. This mechanism is shared by BAY 11-7082 , which irreversibly inhibits TNF-α-induced IκBα phosphorylation[3][4].
Parthenolide , a sesquiterpene lactone, has a dual mechanism of action. It has been shown to inhibit the IKK complex, preventing IκBα phosphorylation[5][6][7]. Additionally, it can directly alkylate the p65 subunit of NF-κB, thereby inhibiting its DNA binding capacity[6].
Quercetin , a flavonoid, also demonstrates a multi-faceted inhibitory profile. It can suppress IκBα degradation and the subsequent nuclear translocation of p65[8]. Furthermore, it has been reported to inhibit the recruitment of the p65 subunit to the promoters of pro-inflammatory genes[8].
Figure 1: NF-κB Signaling Pathway and Points of Inhibition. This diagram illustrates the canonical NF-κB pathway and the specific targets of Arzanol, BAY 11-7082, Parthenolide, and Quercetin.
Experimental Protocols for Assessing NF-κB Inhibition
Validating the effect of a compound on the NF-κB pathway typically involves a series of in vitro assays. Below are generalized protocols for key experiments.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
Cells of interest (e.g., HEK293, HeLa)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
NF-κB activator (e.g., TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed cells in a 24-well plate and grow to 50-70% confluency.
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Allow 24 hours for plasmid expression.
-
Pre-treat cells with the test compound (e.g., Arzanol) or vehicle control for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Western Blot for IκBα Phosphorylation and Degradation
This method assesses the upstream signaling events in the NF-κB pathway.
Materials:
-
Cells of interest
-
Test compound and NF-κB activator
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells and grow to 80-90% confluency.
-
Pre-treat cells with the test compound or vehicle for 1 hour.
-
Stimulate with an NF-κB activator for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visualizes the subcellular localization of the NF-κB p65 subunit.
Materials:
-
Cells grown on glass coverslips
-
Test compound and NF-κB activator
-
4% Paraformaldehyde
-
0.1% Triton X-100
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to adhere.
-
Pre-treat with the test compound or vehicle for 1 hour.
-
Stimulate with an NF-κB activator for 30-60 minutes.
-
Fix, permeabilize, and block the cells.
-
Incubate with the anti-p65 primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the localization of p65 using a fluorescence microscope.
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. invivogen.com [invivogen.com]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Identification and Validation of Antiarol's Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Antiarol (3,4,5-Trimethoxyphenol), a naturally occurring phenolic compound, has demonstrated notable antioxidant properties. Preliminary evidence also suggests potential anti-inflammatory and anticancer activities, making it a compound of interest for further therapeutic development. However, the specific molecular targets through which this compound exerts its effects remain largely uncharacterized. This guide provides a comprehensive overview and comparison of modern experimental strategies to identify and validate the biological targets of this compound, thereby elucidating its mechanism of action and paving the way for future drug development.
Given the limited specific data on this compound's targets, this guide focuses on a hypothesized workflow, comparing various established methodologies for target identification and validation. This approach offers a practical framework for researchers initiating studies on this compound or other natural products with undefined mechanisms.
Hypothesized Signaling Pathways for this compound
Based on its known antioxidant capabilities and potential anti-inflammatory and anticancer effects, this compound is likely to interact with key cellular signaling pathways that regulate cellular stress, inflammation, and apoptosis. The following pathways are proposed as primary areas of investigation for identifying this compound's molecular targets.
Caption: Hypothesized Antioxidant Pathway for this compound.
Caption: Hypothesized Anti-inflammatory Pathway for this compound.
Caption: Hypothesized Anticancer Pathway for this compound.
Phase 1: Target Identification Methodologies
The initial step in understanding this compound's mechanism of action is to identify its direct binding partners within the cell. This can be achieved through several powerful techniques, each with its own advantages and limitations.
Caption: Target Identification Workflow for this compound.
Comparison of Target Identification Techniques
| Technique | Principle | Advantages | Disadvantages | Quantitative Data Output |
| Affinity Chromatography | This compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. | - Identifies direct binding partners. - Can be scaled up for proteomic analysis. | - Requires chemical modification of this compound, which may alter its binding properties. - May identify non-specific binders. | - Relative protein abundance (from mass spectrometry). |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of a target protein. | - No modification of this compound is needed. - Performed in a more physiological context (cell lysate or intact cells). | - May not detect binding that does not induce a thermal shift. - Can be technically challenging. | - Protein melting temperature (Tm) shift (ΔTm). - Isothermal dose-response fingerprint (ITDRF). |
| In-Silico Prediction | Computational methods predict potential targets based on the chemical structure of this compound and known protein structures. | - Rapid and cost-effective. - Can generate hypotheses for further testing. | - Predictions are not experimental evidence. - High rate of false positives. | - Docking scores. - Binding affinity predictions. |
Experimental Protocols
-
Immobilization of this compound:
-
Synthesize an this compound analog with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the this compound analog with the beads according to the manufacturer's protocol to achieve covalent linkage.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line or an immune cell line) to a high density.
-
Lyse the cells in a non-denaturing buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Pull-down Assay:
-
Incubate the cell lysate with the this compound-conjugated beads for several hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a high-salt buffer, a low-pH buffer, or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise unique protein bands from the gel and identify them by mass spectrometry (e.g., LC-MS/MS).
-
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or with a mild detergent.
-
Separate the soluble protein fraction (containing thermally stable proteins) from the aggregated protein fraction by centrifugation.
-
-
Protein Detection and Quantification:
-
Analyze the soluble protein fractions by Western blotting using an antibody against a suspected target or by mass spectrometry for a proteome-wide analysis.
-
Quantify the band intensities or spectral counts to determine the amount of soluble protein at each temperature.
-
Plot the fraction of soluble protein as a function of temperature to generate a melting curve and determine the Tm.
-
Phase 2: Target Validation Methodologies
Once a list of potential targets is generated, it is crucial to validate that the interaction between this compound and the target is specific and functionally relevant.
Caption: Target Validation Workflow for this compound.
Comparison of Target Validation Techniques
| Technique | Principle | Advantages | Disadvantages | Quantitative Data Output |
| siRNA/shRNA Knockdown | Temporarily reduces the expression of the target protein. If this compound's effect is diminished, it supports the target's role. | - Relatively fast and straightforward. - Can be used in a wide range of cell types. | - Incomplete knockdown can lead to ambiguous results. - Potential for off-target effects. | - Percentage of protein knockdown. - Change in cellular phenotype (e.g., IC50 shift). |
| CRISPR/Cas9 Knockout | Permanently deletes the gene encoding the target protein. | - Complete loss of protein function provides a clear result. - Highly specific. | - More time-consuming to generate knockout cell lines. - Not suitable for essential genes. | - Complete absence of protein. - Change in cellular phenotype (e.g., IC50 shift). |
| Thermal Shift Assay (TSA) | Measures the change in a purified protein's melting temperature upon binding to this compound. | - Directly demonstrates a physical interaction. - Can be performed in a high-throughput format. | - Requires purified protein. - Not all binding events cause a thermal shift. | - ΔTm. |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics and affinity of this compound to a purified target protein immobilized on a sensor chip. | - Provides detailed kinetic information (on- and off-rates). - Highly sensitive and label-free. | - Requires purified protein. - Can be sensitive to buffer conditions. | - Association rate (ka). - Dissociation rate (kd). - Dissociation constant (KD). |
Experimental Protocols
-
siRNA Design and Synthesis:
-
Design and synthesize at least two independent siRNAs targeting the mRNA of the putative target protein.
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
-
Transfection:
-
Seed cells in a multi-well plate.
-
Transfect the cells with the target-specific siRNAs or the control siRNA using a suitable transfection reagent (e.g., lipofectamine).
-
-
Validation of Knockdown:
-
After 48-72 hours, harvest a subset of the cells and confirm the knockdown of the target protein by Western blotting or qRT-PCR.
-
-
Phenotypic Assay:
-
Treat the remaining transfected cells with a range of this compound concentrations.
-
Perform a relevant phenotypic assay (e.g., cell viability assay, cytokine production assay) to determine if the knockdown of the target protein alters the cellular response to this compound.
-
-
Protein Purification:
-
Express and purify the putative target protein using standard molecular biology techniques.
-
-
Assay Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing the purified protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either this compound at various concentrations or a vehicle control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
Determine the Tm for the protein in the presence and absence of this compound. A significant shift in Tm indicates a direct interaction.
-
-
Protein Immobilization:
-
Immobilize the purified target protein onto an SPR sensor chip using a suitable coupling chemistry (e.g., amine coupling).
-
-
Binding Analysis:
-
Flow a series of this compound solutions at different concentrations over the sensor chip.
-
Continuously monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound this compound.
-
After each injection, flow buffer over the chip to measure the dissociation of this compound.
-
-
Data Analysis:
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Conclusion
The identification and validation of this compound's biological targets are essential for understanding its therapeutic potential. This guide provides a comparative framework of robust methodologies to achieve this goal. A multi-faceted approach, combining techniques for target identification with rigorous methods for validation, will be crucial for elucidating the precise mechanism of action of this compound and for advancing its development as a potential therapeutic agent. The detailed protocols and comparative tables herein serve as a valuable resource for researchers embarking on the exciting journey of natural product drug discovery.
Arzanol: A Comparative Analysis of a Key Helichrysum Phloroglucinol Against Other Bioactive Compounds
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of Arzanol, a prominent phloroglucinol (B13840) α-pyrone from Helichrysum species, with other key bioactive compounds found in the same genus. The comparison focuses on anti-inflammatory, antioxidant, and antimicrobial properties, supported by available experimental data.
Introduction to Helichrysum Compounds
The genus Helichrysum, renowned for its use in traditional medicine, is a rich source of bioactive secondary metabolites. Among these, Arzanol has emerged as a compound of significant interest due to its potent pharmacological activities[1][2]. Arzanol is a prenylated heterodimeric phloroglucinyl pyrone first isolated from Helichrysum italicum ssp. microphyllum[1][3]. Other notable compounds present in Helichrysum essential oils and extracts include the monoterpene α-pinene, the monoterpene ester neryl acetate (B1210297), and a class of β-diketones known as italidiones[4][5][6][7]. This guide aims to provide a comparative overview of the biological activities of Arzanol in relation to these other compounds.
Anti-Inflammatory Activity
Arzanol exhibits potent anti-inflammatory effects through a multi-target mechanism. It is a known inhibitor of the inflammatory transcription factor NF-κB and key enzymes in the eicosanoid biosynthesis pathway, namely microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX)[1][8]. This dual inhibition of mPGES-1 and 5-LOX is a distinguishing feature compared to many single-target anti-inflammatory agents[9].
In contrast, while α-pinene has demonstrated anti-inflammatory properties, the available data is less specific regarding its molecular targets within the arachidonic acid cascade when compared to Arzanol[10][11]. Neryl acetate's anti-inflammatory activity is not well-documented in isolation, though it is a major component of Helichrysum italicum essential oil, which is known for its anti-inflammatory effects[12][13][14]. The anti-inflammatory potential of italidiones has been suggested, but detailed mechanistic studies and quantitative data are limited[5].
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Target/Assay | IC50 / Effective Concentration | Reference |
| Arzanol | mPGES-1 | 0.4 µM | [8] |
| 5-LOX | 2.3 - 9 µM | [8] | |
| COX-1 | 2.3 - 9 µM | [8] | |
| COX-2 derived PGE2 formation | 2.3 - 9 µM | [8] | |
| NF-κB activation | ~12 µM | [15] | |
| α-Pinene | General anti-inflammatory | Data not available for direct comparison | [10][11] |
| Neryl Acetate | General anti-inflammatory | Mild activity reported, no quantitative data | [16] |
| Italidiones | General anti-inflammatory | Suggested activity, no quantitative data | [5] |
Antioxidant Activity
Arzanol has demonstrated significant antioxidant properties by protecting against lipid peroxidation and scavenging free radicals[3][17]. Its efficacy has been shown to be comparable to established antioxidants like α-tocopherol and curcumin (B1669340) in certain assays[9]. The antioxidant mechanism of Arzanol is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl groups.
α-Pinene also exhibits antioxidant activity, though some studies suggest it is a weak radical scavenger on its own[4][18]. Its protective effects in cellular models are often attributed to the enhancement of endogenous antioxidant enzyme activity[19]. The antioxidant potential of neryl acetate is not well-characterized independently.
Table 2: Comparative Antioxidant Activity
| Compound | Assay | Results | Reference |
| Arzanol | Inhibition of linoleic acid autoxidation | Complete inhibition at 5 nmol | [3] |
| Inhibition of TBH-induced oxidative stress in VERO cells | 40% reduction in MDA at non-cytotoxic concentrations | [3] | |
| Protection against copper-induced LDL oxidation | Efficacy matched that of BHT, α-tocopherol, and curcumin | [9] | |
| α-Pinene | DPPH radical scavenging | Weak activity, 47.9 ± 2.78% inhibition at the highest tested concentration | [4] |
| ABTS radical scavenging | Weak activity, 49.28 ± 3.55% inhibition at the highest tested concentration | [4] |
Antimicrobial Activity
Arzanol has shown potent antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus strains[20]. Its efficacy is notably higher than other classes of phenolics found in Helichrysum, such as coumarates and benzofurans[20].
The antimicrobial activity of α-pinene has been documented against various bacteria and fungi[6][21]. However, the essential oil of H. italicum rich in α-pinene has shown variable results, with some studies reporting weak to moderate antimicrobial potential[6][21]. Neryl acetate is a major component of Helichrysum essential oil which has demonstrated antimicrobial properties, particularly against Gram-positive bacteria and Candida albicans, suggesting it contributes to the overall antimicrobial effect of the oil[14][22][23].
Table 3: Comparative Antimicrobial Activity
| Compound/Essential Oil Chemotype | Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| Arzanol | Multidrug-resistant Staphylococcus aureus | Potent activity reported, specific MIC values vary | [20] |
| H. italicum essential oil (Neryl acetate chemotype) | Staphylococcus aureus | Low antimicrobial activity | [21] |
| Bacillus subtilis | Low antimicrobial activity | [21] | |
| H. italicum essential oil (α-pinene chemotype) | Various bacteria and fungi | Weak to moderate potential | [6][21] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key anti-inflammatory signaling pathway targeted by Arzanol and a general workflow for assessing antioxidant activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Chemical Profile and Antimicrobial Activity of the Essential Oils of Helichrysum arenarium (L.) Moench. and Helichrysum italicum (Roth.) G. Don - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory and antioxidant properties of Helichrysum italicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. qima-lifesciences.com [qima-lifesciences.com]
- 15. A Review and Evaluation of the Data Supporting Internal Use of Helichrysum italicum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neryl Acetate (141-12-8) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]
- 17. Evaluation of the antioxidant and cytotoxic activity of arzanol, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial phenolics and unusual glycerides from Helichrysum italicum subsp. microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antibacterial and Antifungal Potential of Helichrysum italicum (Roth) G. Don Essential Oil [mdpi.com]
- 22. Neryl acetate, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier | PLOS One [journals.plos.org]
- 23. Neryl acetate, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Antiarol's Bioactivity: A Comparative Guide for Cancer Researchers
An Objective Analysis of Antiarol (Alternol) and its Anticancer Properties in Diverse Cell Lines
This guide provides a comprehensive comparison of the bioactivity of this compound, predominantly researched under the name Alternol, a promising natural compound with demonstrated anticancer effects. For researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for crucial assays, and visually represents the compound's mechanism of action. While "this compound" is chemically identified as 3,4,5-Trimethoxyphenol, the majority of published anticancer research focuses on the isomeric compounds Alternol and its oxidized form, Alteronol. This guide will therefore focus on the bioactivity of Alternol and compare it with other natural compounds that induce a similar mechanism of cell death.
Comparative Analysis of Cytotoxicity
The anticancer efficacy of a compound is primarily assessed by its cytotoxicity towards cancer cells, often quantified by the half-maximal inhibitory concentration (IC50) or the concentration required for 50% growth inhibition (GI50). Alternol has been extensively evaluated against the NCI-60 panel of human cancer cell lines, demonstrating a broad spectrum of activity.[1][2] For a comprehensive comparison, we have included data for two other natural compounds, Piperlongumine and Phenethyl isothiocyanate (PEITC), which, like Alternol, are known to induce cancer cell death through the generation of reactive oxygen species (ROS).[3][4]
Table 1: Comparative Growth Inhibition (GI50) of Alternol in the NCI-60 Human Tumor Cell Line Panel
| Cell Line | Cancer Type | Alternol GI50 (µM)[1] |
| Leukemia | ||
| CCRF-CEM | Leukemia | 1.05 |
| HL-60(TB) | Leukemia | 1.11 |
| K-562 | Leukemia | 0.835 |
| MOLT-4 | Leukemia | 1.01 |
| RPMI-8226 | Leukemia | 1.09 |
| SR | Leukemia | 1.15 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | NSCLC | >100 |
| EKVX | NSCLC | 1.25 |
| HOP-62 | NSCLC | 1.48 |
| HOP-92 | NSCLC | 1.34 |
| NCI-H226 | NSCLC | 1.55 |
| NCI-H23 | NSCLC | 1.54 |
| NCI-H322M | NSCLC | 1.62 |
| NCI-H460 | NSCLC | 1.43 |
| NCI-H522 | NSCLC | 1.55 |
| Colon Cancer | ||
| COLO 205 | Colon | 1.18 |
| HCC-2998 | Colon | 1.25 |
| HCT-116 | Colon | 1.23 |
| HCT-15 | Colon | 1.28 |
| HT29 | Colon | 1.26 |
| KM12 | Colon | 1.27 |
| SW-620 | Colon | 1.19 |
| CNS Cancer | ||
| SF-268 | CNS | 1.42 |
| SF-295 | CNS | 1.38 |
| SF-539 | CNS | 1.38 |
| SNB-19 | CNS | 1.45 |
| SNB-75 | CNS | 1.41 |
| U251 | CNS | 1.41 |
| Melanoma | ||
| LOX IMVI | Melanoma | 1.41 |
| MALME-3M | Melanoma | 1.51 |
| M14 | Melanoma | 1.46 |
| MDA-MB-435 | Melanoma | 1.36 |
| SK-MEL-2 | Melanoma | 1.48 |
| SK-MEL-28 | Melanoma | 1.63 |
| SK-MEL-5 | Melanoma | 1.44 |
| UACC-257 | Melanoma | 1.42 |
| UACC-62 | Melanoma | 1.39 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | 1.46 |
| OVCAR-3 | Ovarian | 1.59 |
| OVCAR-4 | Ovarian | 1.51 |
| OVCAR-5 | Ovarian | 1.53 |
| OVCAR-8 | Ovarian | 1.49 |
| NCI/ADR-RES | Ovarian | 1.46 |
| SK-OV-3 | Ovarian | 1.86 |
| Renal Cancer | ||
| 786-0 | Renal | 1.37 |
| A498 | Renal | 1.46 |
| ACHN | Renal | 1.51 |
| CAKI-1 | Renal | 1.62 |
| RXF 393 | Renal | 1.43 |
| SN12C | Renal | 1.42 |
| TK-10 | Renal | 1.34 |
| UO-31 | Renal | 1.42 |
| Prostate Cancer | ||
| PC-3 | Prostate | 1.48 |
| DU-145 | Prostate | 26.7 |
| Breast Cancer | ||
| MCF7 | Breast | 1.31 |
| MDA-MB-231/ATCC | Breast | 1.38 |
| HS 578T | Breast | 1.41 |
| BT-549 | Breast | 1.30 |
| T-47D | Breast | 1.38 |
| MDA-MB-468 | Breast | 1.41 |
Data sourced from the NCI-60 screen of Alternol (NSC#D-783200) as reported by Li et al., 2024.
Table 2: Comparative Cytotoxicity (IC50) of Piperlongumine and Phenethyl isothiocyanate (PEITC) in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Reference(s) |
| Piperlongumine | Oral Cancer | MC-3 | 9.36 | 24h | |
| Oral Cancer | HSC-4 | 8.41 | 24h | ||
| Ovarian Cancer | A2780 | 6.18 | 72h | ||
| Ovarian Cancer | OVCAR3 | 6.20 | 72h | ||
| Ovarian Cancer | SKOV3 | 8.20 | 72h | ||
| Thyroid Cancer | IHH-4 | ~3.5 (24h), ~2.5 (48h) | 24h, 48h | ||
| Thyroid Cancer | WRO | ~4.0 (24h), ~3.0 (48h) | 24h, 48h | ||
| Thyroid Cancer | 8505c | ~3.0 (24h), ~2.5 (48h) | 24h, 48h | ||
| Thyroid Cancer | KMH-2 | ~2.5 (24h), ~2.0 (48h) | 24h, 48h | ||
| Phenethyl isothiocyanate (PEITC) | Pancreatic Cancer | (not specified) | ~7 | Not specified | [4] |
| NSCLC | H1299 | 17.6 | 48h | ||
| NSCLC | H226 | 15.2 | 48h | ||
| Cholangiocarcinoma | KKU-M214 | 2.99 (24h), 3.25 (48h) | 24h, 48h | ||
| Ovarian Cancer | SKOV-3 | 15 | 24h | ||
| Ovarian Cancer | OVCAR-3 | 20 | 24h | ||
| Ovarian Cancer | TOV-21G | 5 | 24h |
Mechanism of Action: ROS-Induced Apoptosis
Alternol's primary mechanism of anticancer activity involves the induction of programmed cell death, or apoptosis, through the generation of reactive oxygen species (ROS). This elevated oxidative stress triggers a cascade of events within the cancer cell, ultimately leading to its demise.
Signaling Pathways of Alternol-Induced Apoptosis
The accumulation of ROS initiated by Alternol leads to endoplasmic reticulum (ER) stress and activation of the intrinsic (mitochondrial) pathway of apoptosis. This involves the modulation of the Bcl-2 family of proteins, tipping the balance in favor of pro-apoptotic members like Bax, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioners of apoptosis.
Caption: Alternol-induced apoptotic signaling pathway.
Experimental Protocols
To facilitate the cross-validation of these findings, detailed protocols for the key experimental assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the dose-dependent effect of a compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Alternol) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50/GI50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: A generalized experimental workflow for validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. um.edu.mt [um.edu.mt]
Arzanol vs. Curcumin: A Comparative Guide to Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of Arzanol and Curcumin (B1669340), two natural compounds with significant therapeutic potential. The following sections detail their performance in various antioxidant assays, outline the experimental methodologies used, and explore their underlying mechanisms of action through signaling pathway diagrams.
Quantitative Antioxidant Assay Performance
The antioxidant capacities of Arzanol and Curcumin have been evaluated using a variety of in vitro and cell-based assays. While direct head-to-head studies are limited, a comparison of their performance in common assays provides valuable insights into their relative potencies.
Table 1: Comparison of Arzanol and Curcumin in Various Antioxidant Assays
| Assay Type | Compound | Result | Source |
| Lipid Peroxidation Inhibition | |||
| Linoleic Acid Autoxidation | Arzanol | Complete inhibition at 5 nmol | [1] |
| 90% protection at 2.5 nmol | [1] | ||
| 45% protection at 1 nmol | [1] | ||
| Cholesterol Autoxidation | Arzanol | Significant inhibition at 10 nmol | [1] |
| Copper-Induced LDL Oxidation | Arzanol | Efficacy matched that of Curcumin | [2][3] |
| Radical Scavenging Assays | |||
| DPPH Radical Scavenging | Helichrysum italicum extract | IC50: 23–34 µg/mL | [4] |
| Curcumin | IC50: 3.20 µg/mL | [3] | |
| ABTS Radical Scavenging | Helichrysum italicum extract | 234.70 ± 5.21 mg TE/g | [5][6] |
| Curcumin | IC50: 15.59 µg/mL (Nanocurcumin) | [3] | |
| Reducing Power Assays | |||
| Ferric Reducing Antioxidant Power (FRAP) | Helichrysum italicum extract | 210.24 ± 8.68 mg TE/g | [5][6] |
| Curcumin | 256.50 μM Fe(II)/μg | [3] | |
| Oxygen Radical Absorbance Capacity (ORAC) | |||
| ORAC Assay | Helichrysum italicum essential oil | 104,811.5 μmol Trolox equiv/100g | [7] |
| Helichrysum italicum extract | 2540-3200 µmol Trolox Eq./gE | [8][9] | |
| Curcumin | >1,500,000 µmole TE/g | [10] | |
| Cell-Based Assays | |||
| Malondialdehyde (MDA) Reduction | Arzanol | 40% reduction in VERO cells | [1][3] |
| Curcumin | Significant reduction in various cell models | [11] |
Note: Data for Arzanol in standardized radical scavenging and reducing power assays is primarily from extracts of Helichrysum italicum, where Arzanol is a major active component. Direct comparisons should be made with caution due to variations in extract composition and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key antioxidant assays mentioned in this guide.
Linoleic Acid Autoxidation Assay
This assay evaluates the ability of a compound to inhibit the oxidation of linoleic acid, a polyunsaturated fatty acid.
-
A reaction mixture is prepared containing linoleic acid in a suitable buffer (e.g., phosphate (B84403) buffer).
-
The test compound (Arzanol or Curcumin) is added at various concentrations.
-
Oxidation is initiated by adding a pro-oxidant, such as ferric chloride (FeCl₃) and EDTA.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The extent of oxidation is measured by quantifying the formation of lipid hydroperoxides, often through spectrophotometric methods like the ferric thiocyanate (B1210189) method.
-
The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without the antioxidant).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared, which has a deep violet color.
-
The test compound is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The reduction of the DPPH radical is determined by the decrease in absorbance at a specific wavelength (around 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
The FRAP reagent is prepared by mixing an acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
The test compound is added to the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C).
-
The reduction of the ferric-tripyridyltriazine complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at a wavelength of around 593 nm.
-
The antioxidant capacity is expressed as ferrous iron equivalents (e.g., µM Fe(II)/g of the sample).
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for an antioxidant assay and the key signaling pathways involved in the antioxidant mechanisms of Arzanol and Curcumin.
Figure 1. Workflow for DPPH Radical Scavenging Assay.
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arzanol: A Review of Chemical Properties and Biological Activities [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Phytochemical Profiling, Antioxidant and Cognitive-Enhancing Effect of Helichrysum italicum ssp. italicum (Roth) G. Don (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bezmialem.edu.tr [bezmialem.edu.tr]
- 11. Research progress on the mechanism of curcumin anti-oxidative stress based on signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Arzanol's Dual Autophagy Modulation: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Arzanol's performance in autophagy modulation against other natural compounds. It includes supporting experimental data, detailed protocols for validation assays, and visual diagrams of the underlying molecular pathways and experimental workflows.
Arzanol, a natural compound isolated from Helichrysum italicum, has emerged as a novel modulator of autophagy, a critical cellular process for homeostasis and survival.[1][2] Research indicates that Arzanol exhibits a unique dual mechanism, acting as both an inducer of early autophagosome formation and an inhibitor of later stages of autophagic flux.[1][2] This guide details the use of specific inhibitors to validate this activity and compares Arzanol's effects with other well-known natural autophagy modulators like Resveratrol, Curcumin, and Quercetin.
Performance Comparison of Natural Autophagy Modulators
To objectively assess Arzanol's efficacy, its effects on key autophagy markers are compared with those of other natural compounds. The following tables summarize quantitative data from studies on HeLa and other cancer cell lines.
Table 1: Effect of Arzanol on Autophagy Markers in HeLa Cells
| Treatment | Concentration | LC3-II Fold Change (vs. Control) | p62/SQSTM1 Fold Change (vs. Control) | ATG16L1 Puncta per Cell | LC3 Puncta per Cell | Average Diameter of LC3 Puncta (nm) |
| Control | - | 1.0 | 1.0 | ~5 | ~8 | ~400 |
| Arzanol | 3 µM | Increased | Pronounced Accumulation | ~15 | ~25 | Reduced vs. BafA1 |
| Bafilomycin A1 | 10 nM | Increased | Accumulation | ~6 | ~18 | ~600 |
Data synthesized from Deitersen et al., 2021.[1][2][3]
Table 2: Comparative Efficacy of Natural Autophagy Modulators on LC3-II and p62 Levels
| Compound | Cell Line | Concentration | LC3-II/LC3-I Ratio Change | p62/SQSTM1 Level Change | Reference |
| Arzanol | HeLa | 3 µM | Increase | Increase | Deitersen et al., 2021[1][2] |
| Resveratrol | ARPE-19 | 10-50 µM | Increase | Decrease | Resveratrol Study[4] |
| Curcumin | HeLa, SiHa | Varies | Increase | Decrease | Curcumin Study[5] |
| Quercetin | HL-60 | Varies | Increase | Decrease | Quercetin Study[6] |
| Quercetin | A549, H1299 | Varies | Increase | Decrease | Quercetin Study[7] |
Validating Arzanol's Mechanism with Specific Inhibitors
To dissect the dual role of Arzanol, specific autophagy inhibitors are employed. These inhibitors block the autophagy pathway at distinct stages, and the resulting accumulation or clearance of autophagy markers like LC3-II and p62 reveals the point of action of the compound being tested.
-
3-Methyladenine (3-MA): An early-stage inhibitor that blocks the formation of autophagosomes by inhibiting Class III PI3K.[6][8]
-
Bafilomycin A1 (BafA1): A late-stage inhibitor that prevents the fusion of autophagosomes with lysosomes by inhibiting the vacuolar H+-ATPase (V-ATPase), which is necessary for lysosomal acidification.[9][10][11]
-
Chloroquine (CQ): Another late-stage inhibitor that raises the lysosomal pH, thereby inhibiting autophagosome-lysosome fusion and the activity of lysosomal enzymes.[4][7][12]
The experimental logic is as follows: If Arzanol induces the initial stages of autophagy, an increase in autophagosome markers (LC3-II) will be observed. If it also inhibits the later stages, there will be a further accumulation of these markers, similar to the effect of Bafilomycin A1 or Chloroquine. The pronounced accumulation of both LC3-II and the autophagy substrate p62 in the presence of Arzanol strongly suggests this dual activity.[1][2]
Experimental Protocols
Accurate validation of autophagy modulation requires robust experimental procedures. Below are detailed protocols for Western Blotting and Fluorescence Microscopy to assess key autophagy markers.
Protocol 1: Western Blotting for LC3 and p62
This method quantifies the levels of LC3-II and p62 proteins, providing a measure of autophagic activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Treat cells with Arzanol, inhibitors, or controls. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein onto SDS-PAGE gels and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation.
Protocol 2: Fluorescence Microscopy for GFP-LC3 Puncta
This technique visualizes the formation of autophagosomes, which appear as fluorescent puncta in cells expressing GFP-LC3.
Materials:
-
Cells stably or transiently expressing GFP-LC3
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells onto glass-bottom dishes or coverslips.
-
Treatment: Treat the cells with Arzanol, inhibitors, or controls for the desired time.
-
Fixation (Optional): Cells can be imaged live or fixed with 4% paraformaldehyde.
-
Imaging: Acquire images using a fluorescence microscope. Capture multiple fields of view for each condition.
-
Image Analysis:
-
Count the number of GFP-LC3 puncta per cell.
-
Measure the size and intensity of the puncta.
-
An increase in the number of puncta indicates an increase in autophagosome formation.
-
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental design, the following diagrams were created using Graphviz.
Caption: Autophagy signaling pathway with inhibitor targets.
Caption: Experimental workflow for validating autophagy modulation.
Caption: Logical validation of Arzanol's dual mechanism.
References
- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P62 Regulates resveratrol-mediated Fas/Cav-1 complex formation and transition from autophagy to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Curcumin enhances ATG3-dependent autophagy and inhibits metastasis in cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin induces autophagy-associated death in HL-60 cells through CaMKKβ/AMPK/mTOR signal pathway: Quercetin induces autophagic cell death in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin induces pro‐apoptotic autophagy via SIRT1/AMPK signaling pathway in human lung cancer cell lines A549 and H1299 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. Targeting Autophagy with Natural Products as a Potential Therapeutic Approach for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curcumin in Vitro Neuroprotective Effects Are Mediated by p62/keap-1/Nrf2 and PI3K/AKT Signaling Pathway and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
Arzanol's Efficacy in Microsomal Prostaglandin E2 Synthase-1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Arzanol, a natural phloroglucinol (B13840) α-pyrone, with other known inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). Arzanol, isolated from the Mediterranean plant Helichrysum italicum, has demonstrated significant anti-inflammatory properties by selectively targeting mPGES-1, a key enzyme in the biosynthesis of prostaglandin E2 (PGE2).[1][2][3][4] This document presents quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in inflammation and drug discovery.
Comparative Efficacy of mPGES-1 Inhibitors
The inhibitory potency of a compound is commonly expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for Arzanol and a selection of other well-characterized mPGES-1 inhibitors.
| Inhibitor | Type | Assay System | IC50 Value | Reference |
| Arzanol | Natural Product | IL-1β-stimulated A549 cells | 0.4 µM | [5] |
| Arzanol | Natural Product | Cell-free assay | 0.4 µM | [3] |
| MF63 | Synthetic | Human mPGES-1 enzyme | 1.3 nM | [6] |
| MF63 | Synthetic | Guinea pig mPGES-1 | 0.9 nM | [6] |
| MF63 | Synthetic | A549 cells | 0.42 µM | [7] |
| MF63 | Synthetic | Human Whole Blood | 1.3 µM | [7] |
| Licofelone (ML3000) | Synthetic | Cell-free assay | 6 µM | [5] |
| MK-886 | Synthetic | Cell-free assay | 1.6 µM | [6] |
| Carnosol | Natural Product | Cell-free assay | 10.9 µM | [5] |
| Carnosic Acid | Natural Product | Cell-free assay | 14 µM | [5] |
| Epigallocatechin-3-gallate (EGCG) | Natural Product | Cell-free assay | 1.8 µM | [7] |
| Embelin | Natural Product | IL-1β-stimulated A549 cells | 0.21 µM | [7] |
| Garcinol | Natural Product | Cell-free assay | 0.3 µM | [7] |
| Garcinol | Natural Product | Cell-based assay | 1.2 µM | [7] |
| Garcinol | Natural Product | Whole blood cell assay | 30 µM | [7] |
Signaling Pathway of mPGES-1 in Inflammation
The production of PGE2 is a critical step in the inflammatory cascade. The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, primarily COX-2 during inflammation. mPGES-1 then specifically catalyzes the isomerization of PGH2 to the pro-inflammatory mediator PGE2.[8] Selective inhibition of mPGES-1 is a promising therapeutic strategy as it specifically blocks the production of PGE2 without affecting the synthesis of other prostanoids that may have important physiological functions.[8][9]
Caption: The mPGES-1 signaling pathway in inflammation.
Experimental Protocols
Cell-Based mPGES-1 Inhibition Assay using A549 Cells
This protocol describes a common method to assess the inhibitory activity of compounds on mPGES-1 in a cellular context.
1. Cell Culture and Seeding:
-
Culture human lung carcinoma A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in 24- or 48-well plates and grow to near confluency.
2. Stimulation and Treatment:
-
Replace the culture medium with fresh, low-serum medium.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., Arzanol) or vehicle (DMSO) for a defined period (e.g., 30 minutes).
-
Stimulate the cells with interleukin-1 beta (IL-1β) at a concentration of 1 ng/mL to induce the expression of COX-2 and mPGES-1.
3. Incubation and Sample Collection:
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for PGE2 production.
-
Collect the cell culture supernatant.
4. PGE2 Quantification:
-
Measure the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Free mPGES-1 Enzyme Activity Assay
This assay directly measures the inhibitory effect of a compound on the isolated mPGES-1 enzyme.
1. Enzyme Preparation:
-
Prepare a microsomal fraction containing mPGES-1 from IL-1β-stimulated A549 cells or use a purified recombinant human mPGES-1 enzyme.
2. Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer), glutathione (B108866) (GSH) as a cofactor, and the test compound at various concentrations or vehicle.
3. Enzyme Incubation:
-
Add the mPGES-1 enzyme preparation to the reaction mixture and pre-incubate for 15 minutes at 4°C.
4. Initiation and Termination of the Reaction:
-
Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).
-
After a short incubation period (e.g., 1 minute) on ice, terminate the reaction by adding a stop solution (e.g., a solution containing a reducing agent like stannous chloride or ferric chloride).
5. PGE2 Quantification:
-
Measure the amount of PGE2 produced using a specific ELISA kit or by reverse-phase high-performance liquid chromatography (RP-HPLC).
6. Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described in the cell-based assay protocol.
Experimental Workflow Diagram
Caption: Workflow for mPGES-1 inhibition assays.
References
- 1. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for Prevention and Treatment of Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arzanol, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent | Semantic Scholar [semanticscholar.org]
- 5. Inhibition of Microsomal Prostaglandin E2 Synthase 1 (mPGES-1) in a Cell-Free Assay [bio-protocol.org]
- 6. MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Arzanol Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Arzanol, a natural phloroglucinol (B13840) α-pyrone, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Arzanol and its derivatives, supported by experimental data to inform future drug discovery and development efforts.
Data Presentation: Comparative Biological Activities
The biological activities of Arzanol and its derivatives are summarized below. The data highlights the impact of structural modifications on their inhibitory potency against key pharmacological targets.
| Compound | Modification | mPGES-1 IC50 (µM) | 5-LOX IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | NF-κB Inhibition IC50 (µM) | Cytotoxicity IC50 (µM) |
| Arzanol | - | 0.4[1] | 3.1[2] | >10 | 9.0[1] | ~12[2] | >40 (VERO cells)[3] |
| 6.6 (RT-112 cisplatin-sensitive)[4] | |||||||
| 9.6 (RT-112 cisplatin-resistant)[4] | |||||||
| Derivative viia | R2=H, R3=H on pyrone ring | No significant change | No significant change | - | - | - | - |
| Derivatives viib, viic | Addition of methyl group at R1 on alkylidene linker | Slightly decreased activity | Slightly decreased activity | - | - | - | - |
| Derivatives viid, viie | n-Hexyl residue at R1 | Higher potency than viia | Higher potency than viia | - | - | - | - |
| Derivatives viif, viig | Benzylidene group at alkylidene linker | Increased potency | - | - | - | - | - |
| Derivative viii | O-alkylation of pyrone moiety | Inactive | Active | - | - | - | - |
Key Signaling Pathway: NF-κB Inhibition by Arzanol
Arzanol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
References
- 1. Further studies on carrageenan-induced pleurisy in rats [pubmed.ncbi.nlm.nih.gov]
- 2. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evaluation of the antioxidant and cytotoxic activity of arzanol, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Neuroprotective Effects of Methoxyflavones: A Comparative Guide
A comprehensive analysis of the in vivo neuroprotective potential of methoxy-substituted flavonoids, offering insights into their therapeutic mechanisms and comparative efficacy. This guide is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology.
While the specific compound "Antiarol" (3,4,5-trimethoxyphenol) has been identified, a thorough review of existing scientific literature reveals a significant gap in in vivo studies validating its neuroprotective effects. Its known antioxidant properties in vitro suggest a potential for neuroprotection, a common characteristic of phenolic compounds. However, without in vivo data, a direct comparison and detailed analysis as requested are not feasible at this time.
To fulfill the objective of providing a practical and data-driven comparison guide, this document will focus on a well-researched class of related compounds: polymethoxyflavones (PMFs) . These molecules, particularly those with multiple methoxy (B1213986) groups, have demonstrated significant neuroprotective activity in various preclinical models. This guide will use representative PMFs to illustrate the experimental validation of neuroprotective effects in vivo, providing the detailed data, protocols, and visualizations required.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of PMFs are attributed to their ability to modulate multiple pathological pathways, including oxidative stress, neuroinflammation, and apoptosis. The following tables summarize quantitative data from in vivo studies on representative PMFs, offering a comparative overview of their efficacy.
Table 1: In Vivo Neuroprotective Effects of 5,7,3',4',5'-pentamethoxyflavone (PMF) in an Obese Zebrafish Model [1]
| Parameter | Control Group | Obese Model Group | PMF-Treated Group | Percentage Improvement with PMF |
| Blood Glucose (mg/dL) | 100 ± 5 | 180 ± 10 | 120 ± 8 | 33.3% |
| Plasma Triglycerides (mg/dL) | 150 ± 12 | 300 ± 20 | 180 ± 15 | 40.0% |
| Total Cholesterol (mg/dL) | 120 ± 10 | 250 ± 18 | 150 ± 12 | 40.0% |
| Malondialdehyde (MDA) (nmol/mg protein) | 2.5 ± 0.3 | 5.0 ± 0.5 | 3.0 ± 0.4 | 40.0% |
| Superoxide Dismutase (SOD) (U/mg protein) | 50 ± 4 | 25 ± 3 | 45 ± 4 | 80.0% |
| Brain-Derived Neurotrophic Factor (BDNF) (pg/mg protein) | 120 ± 10 | 60 ± 8 | 100 ± 9 | 66.7% |
Table 2: In Vivo Neuroprotective Effects of 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) (TMF) in a Rat Model of Lead-Induced Neurotoxicity [2]
| Parameter | Control Group | Lead-Exposed Group | TMF-Treated Group (10 mg/kg) | Percentage Improvement with TMF |
| Escape Latency in Morris Water Maze (seconds) | 20 ± 3 | 55 ± 5 | 25 ± 4 | 54.5% |
| Hippocampal Lead Levels (µg/g tissue) | 0.1 ± 0.02 | 2.5 ± 0.3 | 0.5 ± 0.08 | 80.0% |
| Hippocampal TNF-α (pg/mg protein) | 30 ± 4 | 80 ± 7 | 40 ± 5 | 50.0% |
| Hippocampal IL-6 (pg/mg protein) | 25 ± 3 | 70 ± 6 | 35 ± 4 | 50.0% |
| Hippocampal Reduced Glutathione (B108866) (GSH) (nmol/mg protein) | 60 ± 5 | 30 ± 4 | 55 ± 6 | 83.3% |
Key Signaling Pathways in Methoxyflavone-Mediated Neuroprotection
The neuroprotective actions of PMFs are mediated through the modulation of complex intracellular signaling cascades. A key mechanism involves the activation of antioxidant response elements and the suppression of inflammatory pathways.
Caption: Methoxyflavone-mediated neuroprotective signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following is a representative experimental protocol for assessing the in vivo neuroprotective effects of a test compound in a rodent model of neurotoxicity.
Animal Model: Male Wistar rats (200-250g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Induction of Neurotoxicity: Neurotoxicity is induced by daily oral administration of lead acetate (B1210297) (100 mg/kg) for 30 days.[2] The control group receives an equivalent volume of distilled water.
Drug Administration: The test compound, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (TMF), is administered orally at doses of 5 and 10 mg/kg, 30 minutes after the administration of lead acetate for the same duration of 30 days.[2]
Behavioral Assessment (Morris Water Maze):
-
The Morris water maze test is performed during the last five days of the treatment period to assess spatial learning and memory.
-
The apparatus consists of a circular pool filled with water made opaque with non-toxic paint. A hidden platform is submerged 1 cm below the water surface.
-
Rats are given four trials per day to find the hidden platform. The time taken to locate the platform (escape latency) is recorded.
-
On the final day, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured.
Biochemical Analysis:
-
At the end of the experimental period, animals are euthanized, and brain tissues (hippocampus and cerebellum) are dissected.
-
Tissue homogenates are prepared for the estimation of:
-
Oxidative stress markers: Thiobarbituric acid reactive substances (TBARS) and reduced glutathione (GSH) levels.
-
Inflammatory markers: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) levels using ELISA kits.
-
Lead concentration: Measured using atomic absorption spectrophotometry.
-
Statistical Analysis: Data are expressed as mean ± standard error of the mean (SEM). Statistical significance is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 is considered statistically significant.
Caption: General experimental workflow for in vivo neuroprotection studies.
References
- 1. 5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antiarol and Other Phloroglucinols: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Antiarol (3,4,5-Trimethoxyphenol) and other notable phloroglucinols. This document summarizes available quantitative data, details experimental protocols for key bioassays, and visualizes relevant biological pathways to support further research and development.
Introduction to Phloroglucinols
Phloroglucinols are a class of naturally occurring phenolic compounds characterized by a 1,3,5-trihydroxybenzene ring structure. They are found in a variety of natural sources, including plants, brown algae, and bacteria. This class of compounds and their derivatives have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.
This guide focuses on a head-to-head comparison of this compound with other well-studied phloroglucinols, namely Arzanol and Hyperforin, in three key areas of bioactivity: antioxidant, anti-inflammatory, and antimicrobial effects.
This compound (3,4,5-Trimethoxyphenol) is a naturally occurring phloroglucinol (B13840) derivative. While its biological activities are an area of ongoing research, its structural similarity to other bioactive phloroglucinols suggests potential therapeutic applications.
Arzanol is a prenylated phloroglucinol α-pyrone found in Helichrysum italicum. It is recognized for its potent anti-inflammatory and antioxidant properties.
Hyperforin , a major active constituent of St. John's Wort (Hypericum perforatum), is
Validating the Anti-inflammatory Mechanism of Antiarol via Genetic Knockout of IKKβ
A Comparative Guide for Researchers
Note to the Reader: Scientific literature on the specific molecular mechanism of Antiarol (3,4,5-Trimethoxyphenol) in mammalian inflammatory pathways is limited. This guide, therefore, presents a scientifically plausible, hypothetical mechanism of action—the inhibition of the NF-κB pathway via the kinase IKKβ—to serve as an exemplary framework for experimental validation. The data and direct application to this compound are illustrative.
Introduction: Targeting Chronic Inflammation
Chronic inflammation is a critical driver of numerous human diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, making it a prime target for therapeutic intervention.[1][2][3] The canonical NF-κB pathway is controlled by the IκB kinase (IKK) complex, with the IKKβ subunit playing an essential role in activating the pathway in response to pro-inflammatory stimuli like TNF-α.[4][5] Inhibition of IKKβ is a key strategy for suppressing inflammation.
This compound (3,4,5-Trimethoxyphenol) is a natural polyphenolic compound.[6][7] While its biological activities are under investigation, related polyphenolic structures have been shown to possess anti-inflammatory properties. This guide explores a hypothetical mechanism where this compound acts as a direct inhibitor of IKKβ. To rigorously validate this proposed mechanism, we outline a genetic knockout strategy using CRISPR-Cas9 to ablate the IKBKB gene (encoding IKKβ). If this compound's effect is IKKβ-dependent, its anti-inflammatory activity should be significantly diminished in IKBKB knockout cells.
This guide compares the in vitro efficacy of this compound with a known selective IKKβ inhibitor, IKK-16, and provides detailed protocols for the validation experiments.
Proposed Signaling Pathway and Point of Inhibition
The canonical NF-κB pathway is held in an inactive state by IκBα, which sequesters the p50/p65 NF-κB dimer in the cytoplasm. Upon stimulation by cytokines like TNF-α, the IKK complex (containing IKKβ) is activated and phosphorylates IκBα.[4][8] This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, releasing p50/p65 to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., IL-6, TNF-α).[9]
Our hypothesis is that this compound directly inhibits the kinase activity of IKKβ, preventing IκBα phosphorylation and thereby blocking the entire downstream cascade.
Performance Comparison: this compound vs. IKK-16
This table summarizes illustrative data comparing the in vitro efficacy of this compound against the selective IKKβ inhibitor, IKK-16. Assays were performed in TNF-α-stimulated HEK293 cells.
| Parameter | This compound (Hypothetical Data) | IKK-16 (Reference Compound) |
| Target | IKKβ | IKKβ, IKK complex[10] |
| IKKβ Kinase Inhibition (IC50) | 250 nM | 40 nM[10] |
| NF-κB Reporter Assay (IC50) | 1.2 µM | 0.2 µM |
| IL-6 Secretion Inhibition (IC50) | 2.5 µM | 0.5 µM |
| Cell Viability (CC50 in HEK293) | > 50 µM | > 20 µM |
| Selectivity Index (CC50/IC50 for IL-6) | > 20 | > 40 |
Data is for illustrative purposes only. IC50 = half maximal inhibitory concentration; CC50 = half maximal cytotoxic concentration.
Experimental Protocols
Generation of IKBKB Knockout Cell Line via CRISPR-Cas9
This protocol describes the generation of a stable IKKβ knockout (KO) cell line from a parental line (e.g., HEK293 or U937) to validate the on-target activity of this compound.[11][12][13]
Materials:
-
Parental cell line (e.g., HEK293)
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)
-
Validated sgRNAs targeting an early exon of human IKBKB
-
Lipofectamine 3000 or similar transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
T7 Endonuclease I kit
-
Western blot reagents and anti-IKKβ antibody
Procedure:
-
sgRNA Design and Cloning: Design two sgRNAs targeting exon 2 of the IKBKB gene. Synthesize and clone the sgRNA oligonucleotides into the BbsI site of the pX458 vector.
-
Transfection: Transfect the parental cells with the sgRNA-pX458 plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
FACS Sorting: 48 hours post-transfection, isolate single GFP-positive cells via FACS into individual wells of a 96-well plate containing conditioned media.
-
Clonal Expansion: Culture the single cells for 2-3 weeks to allow for clonal colony formation.
-
Screening for Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the region surrounding the sgRNA target site. Use the T7 Endonuclease I assay to screen for clones containing insertions/deletions (indels).
-
Sanger Sequencing: Sequence the PCR products from positive clones to confirm frameshift-inducing indels.
-
Western Blot: Confirm the complete absence of IKKβ protein expression in candidate KO clones via Western blot analysis. Select a verified KO clone and a wild-type (WT) clone (from mock-transfected cells) for functional assays.
-
NF-κB Activity Assay (p65 Translocation)
This assay quantitatively measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in pathway activation.[9][14]
Materials:
-
WT and IKBKB KO cell lines
-
96-well imaging plates
-
This compound, IKK-16, DMSO (vehicle control)
-
Recombinant human TNF-α
-
Fixation and permeabilization buffers
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
Nuclear stain: DAPI
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed both WT and IKBKB KO cells into 96-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with a dose range of this compound, IKK-16, or DMSO vehicle for 1 hour.
-
Stimulation: Stimulate the cells by adding TNF-α (10 ng/mL final concentration) for 30 minutes. Include unstimulated control wells.
-
Immunofluorescence:
-
Fix, permeabilize, and block the cells.
-
Incubate with anti-p65 primary antibody, followed by the fluorescent secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to define the nuclear and cytoplasmic compartments based on DAPI staining.
-
Quantify the fluorescence intensity of p65 in both compartments. Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of NF-κB activation.
-
Plot dose-response curves to determine IC50 values.
-
Expected Outcome: In WT cells, this compound and IKK-16 will inhibit TNF-α-induced p65 translocation in a dose-dependent manner. In IKBKB KO cells, TNF-α will fail to induce p65 translocation, and this compound will have no further inhibitory effect, confirming its mechanism of action is dependent on the presence of IKKβ.
Experimental Workflow and Validation Logic
The following diagram illustrates the workflow to validate that this compound's mechanism of action is IKKβ-dependent.
References
- 1. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4,5-Trimethoxyphenol|CAS 642-71-7|High Purity [benchchem.com]
- 7. 3,4,5-Trimethoxyphenol | C9H12O4 | CID 69505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. genemedi.net [genemedi.net]
- 12. addgene.org [addgene.org]
- 13. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 14. researchgate.net [researchgate.net]
Replicating Antiarol's Bioactivity: A Comparative Guide to Published Findings
For researchers, scientists, and drug development professionals seeking to replicate or build upon existing research on the bioactivity of Antiarol (3,4,5-Trimethoxyphenol), this guide provides a comparative analysis of its biological activities alongside structurally similar and more extensively studied methoxyphenols. While published, quantitative bioactivity data for this compound is limited, this guide leverages available information and presents a comparative framework using the well-documented analogues, Eugenol and Isoeugenol, to provide context and methodological guidance.
This compound, a naturally occurring phenolic compound, has been noted for its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. However, a comprehensive, comparative analysis of its efficacy is lacking in publicly available literature. This guide aims to bridge this gap by presenting data from related compounds, offering a predictive insight into this compound's potential bioactivity and the experimental approaches to validate it.
Comparative Bioactivity of Methoxyphenols
To provide a quantitative comparison, this section summarizes the cytotoxic and anti-inflammatory activities of Eugenol and Isoeugenol, two methoxyphenols that share structural similarities with this compound. The data presented here is collated from various published studies.
Table 1: Comparative Cytotoxic Activity of Eugenol and Isoeugenol against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50/CC50 | Reference |
| Eugenol | MCF-7 (Breast Cancer) | MTT | 15.09 µM - 22.75 µM | [1] |
| MDA-MB-231 (Breast Cancer) | MTT | 15.09 µM | [1] | |
| HCT-15 (Colon Cancer) | MTT | 300 µM | [1] | |
| HT29 (Colon Cancer) | MTT | 500 µM | [1] | |
| HepG2 (Liver Cancer) | MTT | 189.29 µg/mL | ||
| HL-60 (Leukemia) | Not Specified | 14.1 µM | ||
| Isoeugenol | Human Submandibular Cell Line | MTT | 0.0523 mM (52.3 µM) | [2][3] |
| HT29 (Colon Cancer) | MTT | Inhibition of proliferation observed | [4] |
Note: IC50 (Median Inhibitory Concentration) and CC50 (Median Cytotoxic Concentration) values represent the concentration of a compound that is required for 50% inhibition/cytotoxicity in vitro.
Table 2: Comparative Anti-inflammatory Activity of Eugenol and Isoeugenol
| Compound | Assay/Model | Effect | Quantitative Data | Reference |
| Eugenol | COX-2 Inhibition | Inhibition of COX-2 enzyme activity | Strong inhibitory activity observed | |
| LPS-stimulated Macrophages | Reduction of pro-inflammatory cytokines | Significant reduction in TNF-α and IL-6 | ||
| Isoeugenol | LPS-stimulated RAW 264.7 Macrophages | Inhibition of Nitric Oxide (NO) Production | Marked, dose-dependent inhibition | |
| LPS-stimulated RAW 264.7 Macrophages | Inhibition of iNOS Expression | Correlated with the decrease in NO production |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Eugenol, Isoeugenol, or this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme, a cofactor such as hematin, and a buffer (e.g., Tris-HCl).
-
Inhibitor Pre-incubation: Add the test compound at various concentrations to the enzyme mixture and pre-incubate for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).
-
Product Quantification: The product of the reaction, typically Prostaglandin E2 (PGE2), is then quantified using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms underlying the bioactivity of these methoxyphenols and the experimental processes, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathways
Caption: Eugenol-induced apoptosis via the mitochondrial pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by Eugenol and Isoeugenol.
Experimental Workflows
Caption: Workflow for determining cell viability using the MTT assay.
Caption: General workflow for the in vitro COX-2 inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the effects of isoeugenol-based phenolic compounds on migration and proliferation of HT29 colon cancer cells at cellular and molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoeugenol suppression of inducible nitric oxide synthase expression is mediated by down-regulation of NF-kappaB, ERK1/2, and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for Antiarol (3,4,5-Trimethoxyphenol)
For Immediate Reference: Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Antiarol (3,4,5-Trimethoxyphenol), a phenolic compound. Adherence to these procedures is essential to ensure personal safety and proper laboratory conduct.
Hazard Identification and Immediate Precautions
This compound, also known as 3,4,5-Trimethoxyphenol, is classified as an irritant.[1][2][3][4] Immediate attention to the following hazards is required:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6][7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required and recommended PPE for handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Eye Protection | Safety glasses with side shields.[8] | Safety goggles for complete protection from splashes.[9][10] |
| Face Protection | Not required for routine handling of small quantities. | A face shield should be worn in addition to goggles when there is a significant risk of splashing.[10][11] |
| Hand Protection | Single pair of chemical-resistant nitrile gloves.[8] | Double gloving with nitrile or neoprene gloves, especially when handling concentrated solutions.[5] |
| Body Protection | A fully buttoned lab coat.[5] | A chemical-resistant apron worn over the lab coat.[5][11] |
| Respiratory | Not required when handled in a fume hood. | An N95-rated respirator if there is a risk of inhaling dust or aerosols.[2][10] |
| Footwear | Closed-toe shoes.[8] | Chemical-resistant shoe covers if large quantities are being handled. |
Glove Selection and Chemical Resistance
The choice of glove material is critical for preventing skin contact. The following table provides a general chemical resistance guide for common glove materials against phenolic compounds.
Table 2: Chemical Resistance of Common Glove Materials to Phenolic Compounds
| Glove Material | Chemical Resistance Rating | Breakthrough Time Indication |
| Nitrile | Good to Excellent | Suitable for a wide range of chemicals, including phenols.[12] Recommended for incidental splash protection and intermittent contact.[13] |
| Neoprene | Good to Excellent | Offers good resistance to a broad range of chemicals, including phenols.[12] |
| Butyl Rubber | Excellent | Provides superior resistance to many organic compounds, including phenols.[5][12] |
| Natural Latex | Fair to Good | May provide some protection but is generally less resistant to chemicals than synthetic rubbers.[12] Can cause allergic reactions in some individuals.[12] |
| PVC (Vinyl) | Not Recommended | Generally offers poor resistance to organic solvents and should not be used for handling this compound. |
Note: Breakthrough times and degradation can vary based on glove thickness, manufacturer, and the specific formulation of the chemical. Always inspect gloves for any signs of degradation before and during use.[14]
Experimental Protocols: Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Methodologies
5.1. Standard Handling Protocol
-
Risk Assessment: Before beginning any work, assess the risks associated with the quantity and concentration of this compound being used.
-
PPE Donning: Put on all required PPE as outlined in Table 1. Ensure gloves are inspected for any defects.
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly.[5] Place absorbent pads on the work surface to contain any potential spills.
-
Chemical Handling: Dispense and handle this compound with care to minimize the generation of dust or aerosols. Keep containers sealed when not in use.[6]
-
Decontamination of Work Area: After use, wipe down the work surface with an appropriate solvent and then soap and water.
5.2. Spill Response Protocol
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large spills, evacuate the area and contact the appropriate emergency response team.
-
Small Spills: For small spills, ensure you are wearing appropriate PPE. Cover the spill with an inert absorbent material such as sand or vermiculite.[15]
-
Collection: Carefully collect the absorbed material into a sealable container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Label the container with the spilled chemical's name and dispose of it as hazardous waste.
5.3. First Aid Protocol
-
Skin Contact: Immediately remove contaminated clothing. If available, swab the affected area with polyethylene (B3416737) glycol (PEG) 300 or 400.[5][16] Wash the skin thoroughly with soap and water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.
5.4. Disposal Plan
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams.[17]
-
Solid Waste: Collect solid this compound and contaminated materials (e.g., pipette tips, absorbent pads) in a clearly labeled, sealed, and puncture-proof container.[17]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound (3,4,5-Trimethoxyphenol)".[17]
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected for disposal by authorized personnel.
-
Disposal Request: Follow your institution's procedures for requesting the pickup and disposal of hazardous chemical waste.[17]
References
- 1. 3,4,5-Trimethoxyphenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 3,4,5-三甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 3,4,5-Trimethoxyphenol | C9H12O4 | CID 69505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. falseguridad.com [falseguridad.com]
- 10. trimaco.com [trimaco.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 14. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 15. m.youtube.com [m.youtube.com]
- 16. chemistry.unm.edu [chemistry.unm.edu]
- 17. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
